molecular formula C6H8BNO4S B1288796 2-Boronobenzenesulfonamide CAS No. 193753-37-6

2-Boronobenzenesulfonamide

Cat. No.: B1288796
CAS No.: 193753-37-6
M. Wt: 201.01 g/mol
InChI Key: XFORZWBCSDBOGL-UHFFFAOYSA-N
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Description

2-Boronobenzenesulfonamide is a useful research compound. Its molecular formula is C6H8BNO4S and its molecular weight is 201.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-sulfamoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4,9-10H,(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFORZWBCSDBOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)(=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617254
Record name (2-Sulfamoylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193753-37-6
Record name (2-Sulfamoylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Boronobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes for obtaining 2-Boronobenzenesulfonamide, a valuable building block in medicinal chemistry and materials science. The document details established methodologies, including metal-halogen exchange, palladium-catalyzed borylation, and direct C-H borylation, providing in-depth experimental protocols and comparative data.

Introduction

This compound and its derivatives are of significant interest due to the versatile reactivity of the boronic acid moiety, which allows for a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The sulfonamide group imparts specific physicochemical properties and potential biological activity, making these compounds attractive scaffolds in drug discovery. This guide outlines the primary synthetic strategies for accessing this important molecule.

Synthetic Strategies

Three principal strategies have been identified for the synthesis of this compound:

  • Metal-Halogen Exchange Route: This classic approach involves the synthesis of a 2-halobenzenesulfonamide precursor, followed by a metal-halogen exchange reaction and subsequent borylation.

  • Palladium-Catalyzed Borylation: This method utilizes a palladium catalyst to directly couple a 2-halobenzenesulfonamide with a diboron reagent.

  • Iridium-Catalyzed C-H Borylation: A more atom-economical approach that involves the direct functionalization of a C-H bond on the benzenesulfonamide ring using an iridium catalyst.

The following sections provide detailed experimental protocols for each of these routes.

Route 1: Metal-Halogen Exchange

This route is a reliable and well-established method for the introduction of a boronic acid group. It proceeds in three main stages: synthesis of the 2-bromobenzenesulfonyl chloride precursor, formation of the sulfonamide, and finally, the metal-halogen exchange and borylation. To prevent side reactions with the acidic proton of the sulfonamide, a protecting group strategy is often employed.

Stage 1: Synthesis of 2-Bromobenzenesulfonyl Chloride

The synthesis of the key intermediate, 2-bromobenzenesulfonyl chloride, is typically achieved from 2-bromoaniline via a diazotization reaction followed by a Sandmeyer-type reaction.[1]

Experimental Protocol:

  • Diazotization: 2-Bromoaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure the complete formation of the diazonium salt.[1]

  • Sandmeyer Reaction: In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and cooled. Copper(I) chloride is added as a catalyst. The cold diazonium salt solution is then added portion-wise to this mixture, maintaining controlled temperature.[1]

  • Work-up and Purification: Upon completion of the addition, the reaction mixture is stirred at room temperature and then poured onto crushed ice. The resulting precipitate, 2-bromobenzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried.

Stage 2: Synthesis of N-Protected 2-Bromobenzenesulfonamide

The sulfonamide is formed by the reaction of 2-bromobenzenesulfonyl chloride with an amine. For the subsequent lithiation step, a protecting group on the sulfonamide nitrogen is advisable. A tert-butyl group is a common choice.

Experimental Protocol:

To a stirred solution of 2-bromobenzenesulfonyl chloride (8.65 mmol) in chloroform (40 ml) under a nitrogen atmosphere at room temperature, tert-butylamine (21.9 mmol) is added.[2] The solution is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the crude product is purified by flash chromatography to yield N-tert-butyl-2-bromobenzenesulfonamide.[2]

Reactant Molar Eq. MW ( g/mol ) Amount
2-Bromobenzenesulfonyl chloride1.0255.522.21 g
tert-Butylamine2.573.142.30 ml
Chloroform-119.3840 ml

Table 1: Reagents for the synthesis of N-tert-butyl-2-bromobenzenesulfonamide.

Stage 3: Ortho-Lithiation and Borylation

This step involves a bromine-lithium exchange followed by quenching with a borate ester to form the protected boronic acid.

Experimental Protocol:

A solution of N-tert-butyl-2-bromobenzenesulfonamide in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (n-BuLi) is added dropwise, and the mixture is stirred at this temperature for 1 hour. Triisopropyl borate is then added, and the reaction is allowed to slowly warm to room temperature overnight. The reaction is quenched with aqueous HCl, and the product is extracted with an organic solvent. After drying and concentration, the crude product is purified.

Stage 4: Deprotection (if necessary)

The N-tert-butyl group can be removed under acidic conditions to yield the final product, this compound.

Metal_Halogen_Exchange A 2-Bromoaniline B 2-Bromobenzenediazonium chloride A->B NaNO2, HCl C 2-Bromobenzenesulfonyl chloride B->C SO2, CuCl D N-tert-butyl-2-bromobenzenesulfonamide C->D tert-Butylamine E 2-(N-tert-butylsulfamoyl)phenylboronic acid pinacol ester D->E 1. n-BuLi 2. B(OiPr)3 3. Pinacol F This compound E->F Acidic Deprotection

Caption: Metal-Halogen Exchange Pathway for this compound.

Route 2: Palladium-Catalyzed Borylation

This method offers a more direct approach to forming the C-B bond, starting from the same 2-bromobenzenesulfonamide precursor. It avoids the use of cryogenic temperatures and highly reactive organolithium reagents.

Experimental Protocol:

A mixture of 2-bromobenzenesulfonamide (or its N-protected derivative), bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos), and a base (e.g., KOAc) in an appropriate solvent (e.g., dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed. The resulting arylboronate ester can be purified by chromatography and, if necessary, hydrolyzed to the boronic acid.

Component Typical Molar Ratio
2-Bromobenzenesulfonamide1.0
Bis(pinacolato)diboron (B₂pin₂)1.1 - 1.5
Palladium Catalyst (e.g., Pd(OAc)₂)0.01 - 0.05
Ligand (e.g., SPhos)0.02 - 0.10
Base (e.g., KOAc)2.0 - 3.0

Table 2: Typical reaction conditions for Palladium-Catalyzed Borylation.

Palladium_Borylation Start 2-Bromobenzenesulfonamide Product 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide Start->Product B₂pin₂, Pd Catalyst, Base, Heat Final This compound Product->Final Hydrolysis

Caption: Palladium-Catalyzed Borylation Workflow.

Route 3: Iridium-Catalyzed C-H Borylation

This is the most direct and atom-economical route, as it avoids the pre-functionalization of the aromatic ring with a halogen. The sulfonamide group can act as a directing group to favor ortho-borylation.

Experimental Protocol:

Benzenesulfonamide, bis(pinacolato)diboron (B₂pin₂), an iridium catalyst (e.g., [Ir(OMe)(COD)]₂), and a specific ligand (e.g., a substituted bipyridine) are dissolved in an anhydrous solvent (e.g., THF) in a sealed tube.[2][3] The mixture is heated, and the reaction is monitored. While this method has been optimized for aromatic amides, similar conditions are expected to be applicable to sulfonamides. The regioselectivity (ortho vs. meta/para) can be highly dependent on the choice of ligand.[2][3]

Component Typical Molar Ratio (Amide Borylation)
Aromatic Sulfonamide1.0
Bis(pinacolato)diboron (B₂pin₂)1.5
[Ir(OMe)(COD)]₂0.03
Ligand (e.g., 5-CF₃-bipyridine)0.06

Table 3: Reaction conditions for Iridium-Catalyzed Ortho-Borylation of Aromatic Amides. [2][3]

Ir_Borylation Start Benzenesulfonamide Product 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide Start->Product B₂pin₂, Ir Catalyst, Ligand, Heat Final This compound Product->Final Hydrolysis

Caption: Iridium-Catalyzed C-H Borylation Pathway.

Data Summary and Comparison

Synthetic Route Starting Material Key Reagents Advantages Disadvantages Typical Yields
Metal-Halogen Exchange 2-Bromobenzenesulfonamiden-BuLi, Borate esterReliable, well-establishedRequires cryogenic temperatures, stoichiometric strong base, potential for side reactions, requires protection/deprotection60-80%
Palladium-Catalyzed Borylation 2-BromobenzenesulfonamideB₂pin₂, Pd catalyst, BaseMilder conditions, good functional group toleranceRequires pre-halogenated substrate, cost of catalyst and ligands70-90%
Iridium-Catalyzed C-H Borylation BenzenesulfonamideB₂pin₂, Ir catalyst, LigandAtom-economical, avoids pre-functionalizationRegioselectivity can be challenging, catalyst and ligand sensitivity70-85% (for amides)

Table 4: Comparison of Synthetic Routes to this compound.

Conclusion

The synthesis of this compound can be achieved through several effective methodologies. The choice of the optimal route will depend on factors such as the availability of starting materials, the scale of the synthesis, and the tolerance of other functional groups in the molecule. The metal-halogen exchange route is a classic and reliable method, while palladium- and iridium-catalyzed borylations offer more modern, milder, and in the case of the latter, more atom-economical alternatives. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to the Chemical Properties of 2-Boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Boronobenzenesulfonamide, also known as 2-sulfamoylphenylboronic acid, is a bifunctional organic compound incorporating both a sulfonamide and a boronic acid moiety. This unique structural combination imparts a range of chemical properties that make it a molecule of significant interest in medicinal chemistry and materials science. As a derivative of benzenesulfonamide, it belongs to a class of compounds with a long history of therapeutic applications, while the boronic acid group offers versatile reactivity for cross-coupling reactions and covalent interactions with biological targets. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, and synthetic protocols. Furthermore, it explores its potential biological activities, particularly as an enzyme inhibitor, and visualizes the underlying mechanistic pathways.

Core Chemical and Physical Properties

This compound (CAS No: 193753-37-6) is a white to off-white solid at room temperature. Its core structure consists of a benzene ring substituted with a boronic acid group at position 2 and a sulfonamide group. The presence of both an acidic boronic acid and an ionizable sulfonamide group influences its solubility and potential for intermolecular interactions.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available for related compounds, specific experimentally determined values for this compound are limited in the public domain. Therefore, some of the presented data are predicted values based on computational models.

PropertyValueSource
Molecular Formula C₆H₈BNO₄S[1]
Molecular Weight 201.01 g/mol [1]
Predicted Boiling Point 487.2 ± 55.0 °C[1]
Predicted Density 1.53 g/cm³[1]
Predicted pKa 8.03 ± 0.53[1]
Storage Temperature 2-8 °C[1]

Note: The solubility of this compound is expected to be low in non-polar organic solvents and water, with increased solubility in polar aprotic solvents like DMSO and DMF, and in aqueous solutions at higher pH due to the deprotonation of the boronic acid and sulfonamide groups.[2]

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Below are the expected characteristic spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amine protons of the sulfonamide, and the hydroxyl protons of the boronic acid. The aromatic protons would appear as a complex multiplet in the downfield region (typically δ 7.0-8.5 ppm). The sulfonamide (SO₂NH₂) protons would likely appear as a broad singlet, and its chemical shift would be solvent-dependent. The boronic acid B(OH)₂ protons would also present as a broad singlet, which may exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons. The carbon attached to the boron atom (C-B) would be expected to appear in the range of δ 120-140 ppm. The carbon attached to the sulfonamide group (C-S) would also be in a similar region. The other four aromatic carbons would have chemical shifts determined by their position relative to the two functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (boronic acid)3200-3600 (broad)
N-H stretch (sulfonamide)3200-3400 (two bands for primary)
Aromatic C-H stretch3000-3100
S=O stretch (sulfonamide)1330-1370 (asymmetric)
1140-1180 (symmetric)
B-O stretch (boronic acid)1310-1380
C-N stretch (sulfonamide)1150-1180
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound. In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ at m/z 202.02 or the deprotonated molecule [M-H]⁻ at m/z 200.00 would be expected. Fragmentation patterns would likely involve the loss of water (H₂O) from the boronic acid group, loss of SO₂, and cleavage of the C-S and C-B bonds.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of arylboronic acids is through a lithium-halogen exchange reaction followed by reaction with a borate ester.

Workflow for the Synthesis of this compound:

Synthesis_Workflow Start 2-Bromobenzenesulfonamide Step1 Dissolve in dry THF/Toluene Start->Step1 Step2 Cool to -78 °C Step1->Step2 Step3 Add triisopropyl borate Step2->Step3 Step4 Add n-butyllithium dropwise Step3->Step4 Step5 Stir and warm to room temperature Step4->Step5 Step6 Aqueous workup (HCl) Step5->Step6 End This compound Step6->End Enzyme_Inhibition cluster_enzyme Serine Protease Active Site Enzyme Enzyme Product Product Enzyme->Product Catalyzes reaction Complex Tetrahedral Adduct (Enzyme-Inhibitor Complex) Enzyme->Complex Forms covalent bond (Reversible) Serine Serine Residue (Ser-OH) Inhibitor This compound (B(OH)₂) Inhibitor->Enzyme Binds to active site Substrate Substrate Substrate->Enzyme Binds to active site

References

An In-depth Technical Guide on the Molecular Structure of 2-Boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Boronobenzenesulfonamide, also known as 2-sulfamoylphenylboronic acid. While crystallographic data for this specific molecule is not publicly available, this document leverages data from analogous structures to offer insights into its key structural features. This guide includes detailed experimental protocols for its synthesis and characterization, alongside visualizations of its synthetic pathway and a hypothetical biological signaling pathway, to support further research and drug development efforts.

Introduction

This compound is a bifunctional molecule that incorporates both a phenylboronic acid and a sulfonamide group. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. Phenylboronic acids are well-established as versatile building blocks in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions, and are known to interact with diols, including saccharides found on cell surfaces.[1] Sulfonamides are a well-known class of antibacterial agents that act by inhibiting dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.[1] The presence of both moieties in this compound suggests potential for novel therapeutic applications, including targeted drug delivery and enzyme inhibition.

Molecular Structure and Properties

Tabulated Crystallographic Data (Analogous Compound: 4-(methoxycarbonyl)phenylboronic acid)
ParameterValue
Bond Lengths (Å)
B1–O11.365 (2)
B1–O21.371 (2)
B1–C11.557 (2)
S–O (typical)~1.43
S–N (typical)~1.60
C–S (typical)~1.77
**Bond Angles (°) **
O1–B1–O2118.9 (1)
O1–B1–C1121.2 (1)
O2–B1–C1119.9 (1)
C2–C1–B1121.3 (1)
C6–C1–B1121.4 (1)
O–S–O (typical)~119
O–S–N (typical)~106
O–S–C (typical)~106
N–S–C (typical)~106
Dihedral Angles (°)
O1–B1–C1–C2179.3 (1)
O2–B1–C1–C6179.5 (1)

Note: Data for the phenylboronic acid moiety is from the crystal structure of 4-(methoxycarbonyl)phenylboronic acid.[2] Typical bond lengths and angles for the sulfonamide group are provided for context.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2-bromobenzenesulfonyl chloride. The following is a representative protocol adapted from general methods for the synthesis of phenylboronic acids.[3][4]

Step 1: Synthesis of 2-Bromobenzenesulfonamide

  • In a fume hood, cool a flask containing 50 mL of concentrated ammonium hydroxide in an ice bath.

  • Slowly add 10 g of 2-bromobenzenesulfonyl chloride to the cooled ammonium hydroxide with vigorous stirring.

  • Continue stirring for 30 minutes at 0-5 °C.

  • Collect the resulting white precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 2-bromobenzenesulfonamide.

Step 2: Synthesis of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5 g of 2-bromobenzenesulfonamide in 100 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 1.1 equivalents of n-butyllithium (in hexanes) dropwise via a syringe, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add 1.2 equivalents of triisopropyl borate dropwise, again maintaining the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding 50 mL of 1 M hydrochloric acid and stir for 1 hour.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: A representative ¹H NMR spectrum of a phenylboronic acid will show characteristic aromatic proton signals between 7.0 and 8.5 ppm.[5][6] The protons on the sulfonamide nitrogen are expected to appear as a broad singlet, and the hydroxyl protons of the boronic acid may also be visible as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

  • ¹³C NMR: The ¹³C NMR spectrum will display signals for the aromatic carbons, with the carbon atom attached to the boron atom appearing at a characteristic downfield shift.[7]

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the molecular weight of the synthesized compound.[2]

  • Electrospray Ionization (ESI): In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is expected as the parent ion. High-resolution mass spectrometry can be used to confirm the elemental composition.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern. Expected fragmentation pathways include the loss of water (H₂O) from the boronic acid group and cleavage of the C-B and C-S bonds.[8]

Visualizations

Synthetic Pathway

Synthesis_of_2_Boronobenzenesulfonamide cluster_start Starting Material cluster_step1 Step 1: Amination cluster_step2 Step 2: Borylation 2-Bromobenzenesulfonyl_chloride 2-Bromobenzenesulfonyl chloride 2-Bromobenzenesulfonamide 2-Bromobenzenesulfonamide 2-Bromobenzenesulfonyl_chloride->2-Bromobenzenesulfonamide NH4OH This compound This compound 2-Bromobenzenesulfonamide->this compound 1. n-BuLi, THF, -78°C 2. B(OiPr)3 3. H3O+

Caption: Synthetic route to this compound.

Hypothetical Signaling Pathway: Inhibition of Folic Acid Synthesis

Folic_Acid_Synthesis_Inhibition cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Inhibition Mechanism PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthetase Dihydropteroate Synthetase PABA->Dihydropteroate_Synthetase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthetase->Dihydropteroic_Acid Folic_Acid Folic Acid Dihydropteroic_Acid->Folic_Acid ... This compound This compound This compound->Dihydropteroate_Synthetase Competitive Inhibition

Caption: Hypothetical inhibition of bacterial folic acid synthesis.

Conclusion

This compound represents a promising scaffold for the development of novel chemical entities with potential therapeutic applications. This technical guide provides a foundational understanding of its molecular structure, based on data from analogous compounds, and offers detailed protocols for its synthesis and characterization. The provided visualizations of its synthetic pathway and a plausible biological mechanism of action are intended to facilitate further research into this and related molecules. The development of a definitive crystal structure for this compound will be a critical next step in fully elucidating its structure-activity relationships.

References

Physicochemical Characteristics of 2-Boronobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 2-Boronobenzenesulfonamide. Due to the limited availability of direct experimental data for this specific compound, this document also furnishes detailed, generalized experimental protocols for the determination of its key physicochemical properties, based on established methodologies for arylboronic acids and sulfonamides.

Core Physicochemical Data

The following tables summarize the available identifying and physicochemical information for this compound. It is critical to note that much of the quantitative data is based on computational predictions and awaits experimental verification.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name This compound
CAS Number 193753-37-6
Molecular Formula C₆H₈BNO₄S[1]
Molecular Weight 201.01 g/mol [1]
Canonical SMILES B(C1=CC=CC=C1S(=O)(=O)N)(O)O

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
pKa 8.03 ± 0.53[1]The acidity of the boronic acid moiety is the primary contributor.
Boiling Point 487.2 ± 55.0 °C[1]Predicted under standard pressure.
Melting Point Solid at room temperatureBased on the solid nature of similar sulfonamides and boronic acids. Experimental determination is required for an exact value.
Solubility Low in waterExpected due to the hydrophobic benzene ring. Solubility is likely pH-dependent and higher in organic solvents like methanol, ethanol, and DMSO.
LogP -No predicted value found. Experimental determination is necessary to understand the lipophilicity.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point provides an indication of the purity of the compound. A sharp melting range is characteristic of a pure substance.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-15 °C/min until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.

Melting_Point_Workflow A Finely powder dry sample B Pack into capillary tube A->B C Place in melting point apparatus B->C D Heat rapidly to ~20°C below expected MP C->D E Reduce heating rate to 1-2°C/min D->E F Record temperature at first liquid drop E->F G Record temperature at complete liquefaction F->G H Report melting range G->H

Capillary Melting Point Determination Workflow
Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Methodology: Shake-Flask Method

  • Preparation: An excess amount of this compound is added to a known volume of purified water (or a specific buffer solution) in a sealed, temperature-controlled container.

  • Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow A Add excess compound to solvent B Agitate at constant temperature for 24-48h A->B C Separate solid and liquid phases B->C D Analyze compound concentration in solution via HPLC C->D E Report solubility (e.g., in mg/mL) D->E

Shake-Flask Solubility Determination Workflow
Determination of pKa

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa). For this compound, the pKa of the boronic acid moiety is of primary interest.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., water or a water/co-solvent mixture). The ionic strength is kept constant with an inert salt (e.g., KCl).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH electrode after each addition of titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

pKa_Workflow A Dissolve compound in solvent with constant ionic strength B Titrate with standardized strong base A->B C Monitor pH after each titrant addition B->C D Plot pH vs. volume of titrant C->D E Determine pKa from the half-equivalence point D->E

Potentiometric Titration for pKa Determination
Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method followed by HPLC analysis is a standard approach.

Methodology: Shake-Flask HPLC Method

  • Phase Preparation: n-Octanol and water are mutually saturated by mixing and allowing them to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

  • Quantification: The concentration of the compound in both the aqueous and octanol phases is determined by HPLC.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

LogP_Workflow A Prepare mutually saturated octanol and water B Dissolve compound in one phase A->B C Mix with the other phase and shake to equilibrate B->C D Allow phases to separate C->D E Measure compound concentration in each phase via HPLC D->E F Calculate LogP = log([octanol]/[aqueous]) E->F

Shake-Flask HPLC Method for LogP Determination

Conclusion

This technical guide consolidates the currently available information on the physicochemical characteristics of this compound. While predicted values provide a useful starting point, experimental determination of properties such as melting point, solubility, and LogP is essential for a complete and accurate profile of this compound. The detailed experimental protocols provided herein offer a roadmap for researchers to obtain this critical data, which is fundamental for applications in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis and Properties of ortho-Boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic routes and potential properties of ortho-boronobenzenesulfonamide, a bifunctional molecule of interest in medicinal chemistry and materials science. Due to the limited direct literature on the parent compound, this guide focuses on established synthetic methodologies for its precursors and protected analogues, offering a foundational understanding for its preparation and further investigation.

Introduction

ortho-Boronobenzenesulfonamide, also known as 2-sulfamoylphenylboronic acid, incorporates two key functional groups: a sulfonamide and a boronic acid. This unique combination presents opportunities for diverse chemical transformations and biological interactions. The sulfonamide group is a well-established pharmacophore found in numerous antibacterial, diuretic, and anticancer drugs. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, its role as a versatile coupling partner in Suzuki-Miyaura reactions, and its increasing importance in the design of enzyme inhibitors and sensors. The ortho substitution pattern suggests potential for intramolecular interactions that could influence the compound's reactivity and conformational properties.

While a seminal "discovery" paper for the unprotected ortho-boronobenzenesulfonamide is not prominent in the literature, its synthesis can be logically derived from established chemical principles. This guide will detail a plausible and well-documented synthetic pathway.

Synthetic Pathways

The synthesis of ortho-boronobenzenesulfonamide can be approached through several strategic routes. A common and effective method involves the preparation of a suitable precursor followed by the introduction of the boronic acid functionality. A likely precursor is ortho-aminobenzenesulfonamide, which can be synthesized from ortho-nitrobenzenesulfonyl chloride.

The initial step involves the synthesis of ortho-nitrobenzenesulfonamide from ortho-nitrobenzenesulfonyl chloride. This is a standard procedure in organic chemistry.

Experimental Protocol:

  • ortho-Nitrobenzenesulfonyl chloride is dissolved in a suitable organic solvent, such as acetone or tetrahydrofuran.

  • The solution is cooled in an ice bath to 0-5 °C.

  • Aqueous ammonia is added dropwise to the cooled solution with vigorous stirring.

  • The reaction is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • The solvent is removed under reduced pressure.

  • The resulting solid is recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure ortho-nitrobenzenesulfonamide.

The nitro group of ortho-nitrobenzenesulfonamide is then reduced to an amine to provide ortho-aminobenzenesulfonamide. Several reducing agents can be employed for this transformation.

Experimental Protocol:

  • ortho-Nitrobenzenesulfonamide is suspended in a solvent such as ethanol or methanol.

  • A catalyst, typically palladium on carbon (Pd/C), is added to the suspension.

  • The mixture is subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the catalyst is removed by filtration through Celite.

  • The filtrate is concentrated under reduced pressure to yield ortho-aminobenzenesulfonamide.

The final step involves the conversion of the amino group of ortho-aminobenzenesulfonamide to a boronic acid via a Sandmeyer-type reaction involving diazotization followed by borylation.[1]

Experimental Protocol:

  • ortho-Aminobenzenesulfonamide is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid or hydrobromic acid, and cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, a solution of a boronic acid precursor, such as pinacolborane or bis(pinacolato)diboron, and a suitable copper catalyst (e.g., copper(I) bromide) in an appropriate solvent is prepared.

  • The freshly prepared diazonium salt solution is slowly added to the boronic acid precursor solution.

  • The reaction mixture is stirred at room temperature for several hours.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the pinacol ester of ortho-boronobenzenesulfonamide.

  • The pinacol protecting group can be removed by hydrolysis with an acid or a base to yield the final product, ortho-boronobenzenesulfonamide.

Physicochemical Properties

While experimental data for the unprotected ortho-boronobenzenesulfonamide is scarce, the properties of its protected analogues, such as (2-(N-(tert-Butyl)sulfamoyl)phenyl)boronic acid, can provide some insights.

PropertyValue (for (2-(N-(tert-Butyl)sulfamoyl)phenyl)boronic acid)Reference
CAS Number 150691-04-6[2][3]
Molecular Formula C10H16BNO4S[2]
Appearance Likely a solid-
Solubility Expected to be soluble in organic solvents like DMSO and methanol.-

The presence of the electron-withdrawing sulfonamide group in the ortho position is expected to increase the acidity of the boronic acid compared to unsubstituted phenylboronic acid.

Potential Applications

The unique bifunctional nature of ortho-boronobenzenesulfonamide makes it a promising candidate for various applications in research and development:

  • Drug Discovery: The compound can serve as a scaffold for the synthesis of novel therapeutic agents. The sulfonamide moiety can be modified to target specific enzymes, while the boronic acid can act as a warhead for serine proteases or as a handle for further functionalization.

  • Chemical Biology: As a boronic acid, it can be used to develop probes for detecting and imaging carbohydrates and glycoproteins.

  • Materials Science: The ability of boronic acids to form polymers and self-assembled monolayers makes this compound a potential building block for new materials with interesting electronic or sensory properties.

Visualization of Synthetic Pathway

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Amination cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization & Borylation o-Nitrobenzenesulfonyl_chloride o-Nitrobenzenesulfonyl chloride o-Nitrobenzenesulfonamide o-Nitrobenzenesulfonamide o-Nitrobenzenesulfonyl_chloride->o-Nitrobenzenesulfonamide NH3 o-Aminobenzenesulfonamide o-Aminobenzenesulfonamide o-Nitrobenzenesulfonamide->o-Aminobenzenesulfonamide H2, Pd/C Diazonium_salt Diazonium Salt o-Aminobenzenesulfonamide->Diazonium_salt NaNO2, H+ o-Boronobenzenesulfonamide o-Boronobenzenesulfonamide Diazonium_salt->o-Boronobenzenesulfonamide B2pin2, Cu(I)

Caption: Synthetic pathway for ortho-boronobenzenesulfonamide.

Conclusion

ortho-Boronobenzenesulfonamide is a molecule with significant potential in various scientific fields. Although direct reports on its discovery and properties are limited, its synthesis can be achieved through well-established organic reactions. This guide provides a detailed framework for its preparation, paving the way for further exploration of its chemical and biological activities. Researchers are encouraged to utilize the outlined protocols as a starting point for their investigations into this promising compound.

References

Spectroscopic Profile of 2-Boronobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Boronobenzenesulfonamide, a bifunctional molecule incorporating both a boronic acid and a sulfonamide group, holds significant interest in medicinal chemistry and materials science. The boronic acid moiety is a versatile functional group for applications such as Suzuki coupling reactions and as a sensor for carbohydrates, while the sulfonamide group is a well-established pharmacophore. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the study of its interactions in various chemical and biological systems. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, along with generalized experimental protocols for its characterization.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
3261N-H stretching
1575Aromatic C=C stretching
1508Aromatic C=C stretching
1348S=O asymmetric stretching
1318S=O symmetric stretching
807B-O stretching
778C-H out-of-plane bending
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NucleusSolventChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Assignment
¹HDMSO-d₆7.62-7.49m3H, Aromatic
7.78-7.76m1H, Aromatic
8.02-7.91m2H, -SO₂NH₂
8.35m3H, Aromatic
¹³CAcetone-d₆125.6Aromatic C
125.9Aromatic C
126.1Aromatic C
128.7Aromatic C
129.3Aromatic C
129.7Aromatic C
132.6Aromatic C
133.4Aromatic C
136.1Aromatic C-B
¹¹BAcetone-d₆30.6-B(OH)₂

Data sourced from ORGANIC SPECTROSCOPY INTERNATIONAL.[1]

Table 3: Predicted Mass Spectrometry (MS) Data
m/z (Predicted)IonFragmentation Pathway
201[M]⁺Molecular ion
183[M - H₂O]⁺Loss of water from the boronic acid group
137[M - SO₂]⁺Loss of sulfur dioxide
122[C₆H₅BO₂]⁺Fragment corresponding to the boronic acid substituted phenyl ring
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument and sample .

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

Protocol (KBr Pellet Method):

  • A small amount of this compound (1-2 mg) is finely ground in an agate mortar.

  • Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.

  • The mixture is thoroughly ground and mixed until a homogenous fine powder is obtained.

  • A portion of the mixture is transferred to a pellet press die.

  • The die is placed in a hydraulic press and pressure is applied (typically 8-10 tons) to form a transparent or translucent pellet.

  • The KBr pellet is then placed in the sample holder of the IR spectrometer for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H, ¹³C, and ¹¹B NMR spectroscopy.

Protocol:

  • An appropriate amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in an NMR tube to a final concentration of approximately 5-20 mg/mL for ¹H NMR and 20-50 mg/mL for ¹³C NMR.

  • For ¹¹B NMR, a similar concentration range can be used, and it is advisable to use quartz NMR tubes to avoid background signals from borosilicate glass.

  • The sample is thoroughly mixed to ensure homogeneity.

  • The NMR tube is placed in the spectrometer.

  • Spectra are acquired using appropriate pulse sequences and acquisition parameters for each nucleus. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, while BF₃·OEt₂ is a common external standard for ¹¹B NMR.

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) Mass Spectrometry.

Protocol:

  • A dilute solution of this compound is prepared in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote ionization.

  • The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

  • A high voltage is applied to the ESI needle to generate a fine spray of charged droplets.

  • The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.

  • The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • A mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials reaction Chemical Reaction (e.g., Suzuki Coupling Precursor Synthesis) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification product This compound (Solid Product) purification->product ir IR Spectroscopy product->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) product->nmr ms Mass Spectrometry product->ms data_analysis Data Analysis and Structure Confirmation ir->data_analysis nmr->data_analysis ms->data_analysis

Caption: Workflow for Synthesis and Spectroscopic Characterization.

logical_relationship cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_data Observed Data compound This compound fg1 Boronic Acid Group -B(OH)₂ compound->fg1 fg2 Sulfonamide Group -SO₂NH₂ compound->fg2 ring Aromatic Ring compound->ring ms_tech MS compound->ms_tech ir_tech IR fg1->ir_tech nmr_tech NMR fg1->nmr_tech fg2->ir_tech fg2->nmr_tech ring->ir_tech ring->nmr_tech ir_data Vibrational Frequencies (N-H, S=O, B-O stretches) ir_tech->ir_data nmr_data Chemical Shifts & Couplings (Aromatic, Amide, Boron environments) nmr_tech->nmr_data ms_data Mass-to-Charge Ratio & Fragmentation Pattern ms_tech->ms_data

References

Navigating the Stability and Storage of 2-Boronobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the potential stability and storage considerations for 2-Boronobenzenesulfonamide based on the known behavior of structurally related compounds, namely aryl boronic acids and sulfonamides. As of the date of this publication, specific stability data for this compound is not publicly available. Therefore, the information presented herein should be considered a starting point for experimental investigation and not as definitive guidance.

Introduction

This compound is a molecule of interest to researchers in medicinal chemistry and drug development, combining the functionalities of an aryl boronic acid and a sulfonamide. Understanding the stability profile of this compound is critical for its reliable use in experimental settings and for the development of potential pharmaceutical products. This guide summarizes the potential degradation pathways, recommended storage conditions, and a general experimental approach to thoroughly characterize the stability of this compound.

Potential Degradation Pathways

The chemical stability of this compound is likely influenced by its two primary functional groups: the boronic acid and the sulfonamide. Degradation can be anticipated under various environmental conditions, including exposure to acidic or basic conditions, oxidation, heat, and light.

Aryl Boronic Acid Moiety

Aryl boronic acids are known to be susceptible to several degradation pathways:

  • Protodeboronation: This is a common degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process can be influenced by pH, with accelerated rates observed under both acidic and basic conditions for many aryl boronic acids.[1] The formation of the more reactive tetrahedral boronate anion at higher pH can increase the rate of protodeboronation.[1]

  • Oxidation: The boronic acid group can be oxidized, potentially leading to the formation of the corresponding phenol.

  • Trimerization (Anhydride Formation): Phenylboronic acid can undergo self-condensation to form a cyclic trimer known as triphenylboroxin.[2]

Sulfonamide Moiety

Sulfonamides, a well-established class of compounds in pharmaceuticals, also have known degradation routes:

  • Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, leading to the cleavage of the sulfur-nitrogen bond. However, some sulfonamides are relatively resistant to hydrolysis at acidic pH.[3]

  • Photodegradation: Exposure to light can induce degradation of sulfonamides, leading to the formation of various photoproducts.[4] Sulfanilic acid has been identified as a common degradation product for some sulfonamides upon photochemical stress.[4]

  • Microbial Degradation: In non-sterile environments, microbial degradation can be a factor, with various bacterial strains capable of metabolizing sulfonamides.[3][5][6][7]

The following table summarizes potential degradation pathways based on studies of related compounds.

Functional GroupPotential Degradation PathwayStress ConditionPotential Degradation Products
Aryl Boronic Acid ProtodeboronationAcidic or Basic pHBenzenesulfonamide
OxidationOxidizing agents (e.g., H₂O₂)2-Hydroxybenzenesulfonamide
TrimerizationDehydrationCyclic boroxine
Sulfonamide HydrolysisStrong Acid or Base2-Boronobenzoic acid and ammonia/amine
PhotodegradationUV/Visible LightSulfanilic acid derivatives, other photoproducts

Recommended Storage and Handling

Given the potential instabilities, the following general guidelines for the storage and handling of this compound are recommended to minimize degradation.

Storage Conditions
  • Temperature: Store in a cool, dry place. Refrigeration or freezing is recommended for long-term storage.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis from atmospheric moisture.

  • Form: For long-term stability, storing the compound as a dry powder is preferable to in-solution. Boronic acids are often more stable as esters (e.g., pinacol esters), a strategy that could be considered for derivatization if the free boronic acid proves to be unstable.[8][9]

Handling Protocols

Safe and effective handling of powdered pharmaceutical compounds is crucial to ensure personnel safety and maintain the integrity of the substance.[10][11][12][13][14]

  • Containment: Handle in a well-ventilated area, preferably within a fume hood or a containment system like a glove box, to avoid inhalation of fine powders.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Dispensing: Use appropriate tools for dispensing, such as spatulas and weighing paper, and minimize the generation of dust.[10]

  • Cross-Contamination: Take precautions to prevent cross-contamination with other reagents.[10][11]

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound should involve forced degradation studies, also known as stress testing. These studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[15][16][17][18] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines on conducting these studies.[15][16][17][19]

Forced Degradation Study Design

A typical forced degradation study involves exposing the compound to a variety of stress conditions that are more severe than accelerated stability conditions. The goal is to achieve a target degradation of 5-20%.[15][16]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[15]

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N or 1 N hydrochloric acid.
    • Heat the mixture (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
    • Neutralize the solution with a base (e.g., 0.1 N NaOH) before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N or 1 N sodium hydroxide.
    • Keep the mixture at room temperature or heat gently for a defined period.
    • Neutralize the solution with an acid (e.g., 0.1 N HCl) before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% or 30%).
    • Keep the mixture at room temperature for a defined period.

  • Thermal Degradation (Solid State):

    • Place the solid compound in a stability chamber at an elevated temperature (e.g., 60°C, 80°C) for a defined period.[15]
    • Dissolve the stressed solid in a suitable solvent for analysis.

  • Photostability:

    • Expose the solid compound or a solution to a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps) as per ICH Q1B guidelines.[15] The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.[15]
    • A control sample should be protected from light.

3. Analytical Method:

  • A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS), is required to separate and quantify the parent compound and its degradation products.

  • The method must be validated to ensure it is specific, sensitive, accurate, and precise.

Visualizing Potential Degradation and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the potential degradation pathways and a general workflow for assessing the stability of this compound.

This compound This compound Benzenesulfonamide Benzenesulfonamide This compound->Benzenesulfonamide Protodeboronation (Acid/Base) 2-Hydroxybenzenesulfonamide 2-Hydroxybenzenesulfonamide This compound->2-Hydroxybenzenesulfonamide Oxidation Cyclic Boroxine Cyclic Boroxine This compound->Cyclic Boroxine Dehydration

Caption: Potential Degradation Pathways of the Aryl Boronic Acid Moiety.

cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation Stock_Solution Prepare Stock Solution of This compound Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Stock_Solution->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1N NaOH, RT) Stock_Solution->Base_Hydrolysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stock_Solution->Oxidation Thermal_Stress Thermal Stress (Solid) (e.g., 80°C) Stock_Solution->Thermal_Stress Photostability Photostability (ICH Q1B) Stock_Solution->Photostability Neutralization Neutralize (if applicable) Acid_Hydrolysis->Neutralization Base_Hydrolysis->Neutralization Analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Oxidation->Analysis Thermal_Stress->Analysis Photostability->Analysis Neutralization->Analysis Evaluation Identify Degradants & Determine Degradation Pathways Analysis->Evaluation

Caption: General Experimental Workflow for Forced Degradation Studies.

Conclusion

While specific stability data for this compound is not yet available, an understanding of the chemistry of aryl boronic acids and sulfonamides allows for the prediction of potential stability issues and the formulation of a robust strategy for its characterization. Researchers and drug development professionals should consider the potential for protodeboronation, oxidation, hydrolysis, and photodegradation. Proper storage and handling are paramount to preserving the integrity of this compound. A systematic approach using forced degradation studies will be essential to fully elucidate its stability profile, identify degradation products, and develop stable formulations for future applications.

References

A Technical Guide to the Solubility of 2-Boronobenzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Challenge of Boronic Acid Solubility

Boronic acids and their derivatives are a pivotal class of compounds in organic chemistry, renowned for their utility in Suzuki-Miyaura cross-coupling reactions and as building blocks in medicinal chemistry. However, their solubility can be complex and challenging to predict. Boronic acids have a propensity to form cyclic anhydrides, known as boroxines, through dehydration, a process that can be influenced by temperature and the solvent environment[1]. This transformation can affect the observed solubility.

The sulfonamide group in 2-Boronobenzenesulfonamide introduces a polar character, which further influences its solubility profile. Generally, the solubility of sulfonamides can vary significantly with the pH and the nature of the solvent[2]. The interplay of the boronic acid and sulfonamide moieties makes experimental determination of solubility essential.

General Solubility Considerations

The solubility of a compound like this compound is governed by the principle of "like dissolves like."

  • Polar Protic Solvents: Solvents like methanol and ethanol can engage in hydrogen bonding with both the boronic acid and sulfonamide groups, potentially leading to good solubility.

  • Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are powerful, highly polar solvents capable of dissolving a wide range of organic compounds, including those with low solubility in other solvents[3][4][5]. They are often used to prepare stock solutions for high-throughput screening[6].

  • Nonpolar Solvents: It is expected that this compound would exhibit low solubility in nonpolar solvents like hexanes or toluene due to the polarity of its functional groups.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a compound in a specific solvent is the isothermal equilibrium method . This method involves preparing a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, DMSO, DMF, Acetonitrile, Ethyl Acetate, Toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean, pre-weighed vial.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the collected supernatant and weigh the remaining solid. This provides a direct measure of the mass of dissolved solute.

    • Chromatographic/Spectroscopic Method: Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of this compound. This method is generally more sensitive and accurate.

  • Data Calculation: Express the solubility in desired units, such as mg/mL, g/L, or molarity (mol/L).

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent in vial B Incubate at constant temperature with shaking (24-48h) A->B Establish Equilibrium C Centrifuge to pellet undissolved solid B->C Saturated Solution D Collect and filter supernatant C->D Isolate Supernatant E Quantify concentration (e.g., HPLC, Gravimetric) D->E Prepare for Analysis F Calculate Solubility (mg/mL, M) E->F Determine Concentration

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and structured table to facilitate comparison between different solvents. Researchers can use the following template to record their findings.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Quantification
Methanol25HPLC
Ethanol25HPLC
Dimethyl Sulfoxide (DMSO)25Gravimetric
N,N-Dimethylformamide (DMF)25HPLC
Acetonitrile25HPLC
Ethyl Acetate25Gravimetric
Toluene25Gravimetric
Other

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides the necessary framework for researchers to generate this data. By following the detailed experimental protocol and utilizing the provided data presentation template, scientists in drug development and related fields can systematically characterize the solubility of this compound, enabling its effective use in further research and development activities. The complex nature of boronic acids necessitates such empirical determination to overcome the challenges in predicting their solubility behavior.

References

A Technical Guide to the Mechanism of 2-Boronobenzenesulfonamide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

2-Boronobenzenesulfonamide and its derivatives are specialized reagents in palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura reaction. Their unique structure, featuring a boronic acid and a sulfonamide group in an ortho configuration, allows for a distinct mechanistic pathway compared to simple arylboronic acids. The sulfonamide moiety is not a passive substituent; it actively participates in the catalytic cycle through intramolecular coordination. This guide elucidates the proposed mechanism of action, highlighting how the sulfonamide group facilitates key steps of the catalytic cycle, leading to potentially enhanced reaction efficiency and selectivity. While specific quantitative data for this compound is not extensively published, this document synthesizes established principles of Suzuki-Miyaura coupling with the known effects of ortho-directing groups to provide a comprehensive mechanistic overview.

The Generalized Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming a carbon-carbon bond between an organoboron species and an organic halide or pseudohalide.[1][2] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

  • Oxidative Addition: A low-valent Palladium(0) catalyst complex inserts into the carbon-halide bond of the organic halide (Ar¹-X), forming a square planar Palladium(II) intermediate. This step is often the rate-determining step of the cycle.[3][6]

  • Transmetalation: The organic group (Ar²) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (Ar²-B(OR)₃⁻).[7][8] The halide on the palladium complex is exchanged for the Ar² group, resulting in a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the complex, forming the final biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[4][7]

Below is a diagram illustrating the generally accepted catalytic cycle.

Generalized_Suzuki_Miyaura_Cycle Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add [Ar¹-Pd(II)L₂-X] (Oxidative Addition Complex) pd0->ox_add Oxidative Addition trans [Ar¹-Pd(II)L₂-Ar²] (Diorganopalladium Complex) ox_add->trans Transmetalation trans->pd0 Reductive Elimination product Ar¹-Ar² trans->product start Ar¹-X start->ox_add boron Ar²-B(OH)₂ + Base boron->trans

Caption: The standard catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Proposed Mechanism for this compound: The Role of Intramolecular Coordination

The presence of the ortho-sulfonamide group in this compound introduces a significant modification to the standard Suzuki-Miyaura mechanism. It is proposed that the sulfonamide group acts as a coordinating, or "directing," group. The nitrogen or one of the oxygen atoms of the sulfonamide can form a dative bond with the palladium center at various stages of the catalytic cycle. This intramolecular coordination creates a stable five- or six-membered palladacycle intermediate, which can accelerate key steps, particularly transmetalation.

The proposed cycle is as follows:

  • Oxidative Addition: This step proceeds as usual, with the Pd(0) catalyst inserting into the Ar¹-X bond to form the [Ar¹-Pd(II)L₂-X] complex.

  • Ligand Exchange & Coordination: The boronic acid, this compound, is activated by the base to form the corresponding boronate. This boronate species then displaces a ligand (L) or the halide (X) on the palladium complex. Critically, the ortho-sulfonamide group coordinates to the palladium center, forming a stable palladacycle.

  • Intramolecular Transmetalation: This coordination brings the boron center into close proximity to the palladium atom. This pre-organization significantly lowers the activation energy for the transfer of the aryl group from boron to palladium, as the process becomes effectively intramolecular. This is a key advantage over substrates lacking such a directing group, where transmetalation relies on less favorable intermolecular interactions. The steric hindrance often associated with ortho-substituents is overcome by this favorable intramolecular pathway.[9]

  • Reductive Elimination: Following the efficient transmetalation, the resulting diorganopalladium complex undergoes reductive elimination to form the product and regenerate the Pd(0) catalyst.

The diagram below visualizes this proposed mechanism, emphasizing the role of the sulfonamide group.

Coordinated_Suzuki_Cycle Proposed Catalytic Cycle with this compound cluster_cycle pd0 Pd(0)L₂ ox_add [Ar¹-Pd(II)L₂-X] pd0->ox_add Oxidative Addition (+ Ar¹-X) coord_complex Coordinated Palladacycle Intermediate ox_add->coord_complex Ligand Exchange & Intramolecular Coordination di_org [Ar¹-Pd(II)L-Ar²] coord_complex->di_org Intramolecular Transmetalation di_org->pd0 Reductive Elimination (+ Ar¹-Ar²) reagent This compound + Base reagent->coord_complex

Caption: Proposed cycle involving intramolecular coordination by the sulfonamide group.

Quantitative Data Summary

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

ParameterTypical Range / ReagentsNotes
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Catalyst loading typically 0.5-5 mol%.
Ligand PPh₃, PCy₃, SPhos, XPhosOften crucial for catalyst stability and activity.[2]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHBase selection is critical for boronic acid activation.[7][10]
Solvent Toluene, Dioxane, THF, DMF, H₂OOften a mixture of an organic solvent and water.[1][11]
Temperature Room Temperature to 120 °CDependent on substrate reactivity.
Reaction Time 1 to 24 hoursMonitored by TLC or LC-MS.

Table 2: Representative Yields for Coupling of Substituted Arylboronic Acids

Aryl HalideBoronic AcidCatalyst SystemBaseSolventYield (%)
4-BromotoluenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O>90%
1-Iodo-3-nitrobenzene4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane~95%
2-Bromopyridine3-Thiopheneboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O~88%
4-ChloroanisolePhenylboronic acidPd(OAc)₂ / XPhosK₃PO₄t-AmylOH>90%
Note: These are representative examples from general literature and not specific to this compound. Yields are highly substrate-dependent.

Experimental Protocols

The following section provides a generalized, representative protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol should be considered a template and requires optimization for specific substrates, particularly for a specialized reagent like this compound.

Representative Protocol: Synthesis of a Biaryl Compound

  • Reagent Preparation: In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: To this solid mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand, if required.

  • Solvent Addition & Degassing: Add the chosen solvent system (e.g., a 4:1 mixture of Toluene:Water). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-30 minutes, or by using several freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product. Characterize the product using NMR, MS, and other relevant techniques.

The workflow for this process is visualized below.

Experimental_Workflow General Experimental Workflow for Suzuki-Miyaura Coupling start Start reagents Combine Aryl Halide, This compound, & Base start->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Solvent & Degas Mixture catalyst->solvent reaction Heat Under Inert Atmosphere (Monitor Progress) solvent->reaction workup Cool, Dilute, & Extract reaction->workup purify Dry, Concentrate, & Purify (Column Chromatography) workup->purify product Isolate & Characterize Product purify->product

Caption: A typical step-by-step workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

The mechanism of action for this compound in palladium-catalyzed cross-coupling is a specialized variant of the classical Suzuki-Miyaura reaction. The key distinction lies in the active participation of the ortho-sulfonamide group, which acts as an intramolecular coordinating group. This coordination is proposed to form a stable palladacycle intermediate, thereby facilitating a highly efficient intramolecular transmetalation step. This mechanistic feature can overcome the steric hindrance typically associated with ortho-substituted substrates and may lead to improved reaction rates and yields. While further empirical studies are needed to quantify these effects precisely, this model provides a robust framework for understanding and utilizing this important class of reagents in complex molecule synthesis.

References

Methodological & Application

Application Notes and Protocols: 2-Boronobenzenesulfonamide Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling of 2-boronobenzenesulfonamide with aryl halides. This reaction is a powerful tool for the synthesis of biaryl sulfonamides, which are important structural motifs in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide.[1][2][3] It is a versatile and widely used method for the formation of carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents.[4][5] this compound is a valuable building block that allows for the introduction of a sulfonamide group, a common pharmacophore, into a biaryl structure.

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an aryl halide is shown below:

Where Ar is an aryl or heteroaryl group and X is a halide (I, Br, Cl) or triflate.

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol).

  • Solvent Addition: Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: General Conditions for Suzuki Coupling

Due to the lack of specific literature data for this compound, the following table summarizes general conditions for Suzuki-Miyaura couplings of arylboronic acids with aryl halides, which can be adapted for this specific substrate.

ParameterReagent/ConditionTypical Range/ExamplesNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄1-5 mol%Pd(PPh₃)₄ can be used directly as the active Pd(0) species.[1]
Ligand PPh₃, PCy₃, SPhos, XPhos2-10 mol%Bulky, electron-rich phosphine ligands can improve catalyst activity, especially for less reactive aryl chlorides.[4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KF2-3 equivalentsThe choice of base can significantly impact the reaction outcome. K₃PO₄ is often effective for challenging couplings.[4]
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile/Water mixtures-The addition of water is often crucial for the hydrolysis of boronate esters and can accelerate the reaction.[4]
Temperature Room Temperature to 120 °C-Higher temperatures are often required for less reactive aryl chlorides.
Reaction Time 1 - 24 hours-Reaction progress should be monitored to determine the optimal time.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1][3] The cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X (L_n) OxAdd->PdII Trans Transmetalation PdII->Trans Ar'-B(OR)2 Base DiarylPd Ar-Pd(II)-Ar' (L_n) Trans->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Ar-Ar' Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Aryl Halide - Base - Ligand setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Flame-dry Glassware glassware->setup add_catalyst Add Palladium Catalyst setup->add_catalyst add_solvents Add Solvents add_catalyst->add_solvents heat Heat and Stir add_solvents->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

References

Application Notes and Protocols: Synthesis of Biaryl Scaffolds Utilizing Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of biaryl structures is a cornerstone of modern organic chemistry, with profound implications for the development of pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for forging carbon-carbon bonds between aryl partners due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[1][2][3]

While extensive research has been conducted on a wide array of arylboronic acids, a comprehensive review of the scientific literature did not yield specific protocols or quantitative data for the direct application of 2-Boronobenzenesulfonamide (also known as 2-amidosulfonylphenylboronic acid) as a nucleophilic coupling partner in Suzuki-Miyaura reactions for the primary purpose of biaryl synthesis.

Therefore, these application notes will provide a detailed overview of the general principles and a standard protocol for the Suzuki-Miyaura biaryl synthesis. Additionally, we will present a well-documented, alternative strategy for the synthesis of biaryl sulfonamides, a closely related and synthetically valuable class of molecules.

Part 1: General Suzuki-Miyaura Biaryl Synthesis

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[1]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the organoboron reagent (Ar²-B(OR)₂) is transferred to the palladium center, typically facilitated by a base. This step forms a diorganopalladium(II) complex.

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar1-Pd(II)-X(L2) Ar¹-Pd(II)-X(L₂) Oxidative_Addition->Ar1-Pd(II)-X(L2) Transmetalation Transmetalation Ar1-Pd(II)-X(L2)->Transmetalation Ar1-Pd(II)-Ar2(L2) Ar¹-Pd(II)-Ar²(L₂) Transmetalation->Ar1-Pd(II)-Ar2(L2) Reductive_Elimination Reductive Elimination Ar1-Pd(II)-Ar2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar¹-Ar² Reductive_Elimination->Product Aryl_Halide Ar¹-X Aryl_Halide->Oxidative_Addition Boronic_Acid Ar²-B(OH)₂ + Base Boronic_Acid->Transmetalation

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Experimental Protocol: General Procedure for Biaryl Synthesis

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aryl Halide (e.g., 4-bromoanisole)

  • Arylboronic Acid (e.g., phenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • The vessel is sealed with a septum and purged with an inert gas for 10-15 minutes.

  • Add the palladium catalyst (0.01-0.05 mmol) and any additional ligands under a positive pressure of inert gas.

  • Degassed solvent (5-10 mL) is added via syringe.

  • The reaction mixture is heated with vigorous stirring. The temperature and reaction time are substrate-dependent and typically range from 80-120 °C for 2-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Part 2: Synthesis of Biaryl Sulfonamides via Suzuki-Miyaura Coupling

A common and effective strategy for the synthesis of biaryl sulfonamides involves the Suzuki-Miyaura coupling of an arylboronic acid with an aryl halide or triflate bearing a sulfonamide group. This approach allows for the modular construction of diverse biaryl sulfonamide libraries.

Illustrative Workflow

Biaryl_Sulfonamide_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup and Purification cluster_product Final Product Aryl_Halide_Sulfonamide Aryl Halide with Sulfonamide Group (Ar¹(SO₂NR₂)-X) Reaction_Vessel Reaction Setup: - Pd Catalyst - Base - Solvent - Heat Aryl_Halide_Sulfonamide->Reaction_Vessel Arylboronic_Acid Arylboronic Acid (Ar²-B(OH)₂) Arylboronic_Acid->Reaction_Vessel Extraction Aqueous Workup & Extraction Reaction_Vessel->Extraction Purification Column Chromatography Extraction->Purification Biaryl_Sulfonamide Biaryl Sulfonamide (Ar¹(SO₂NR₂)-Ar²) Purification->Biaryl_Sulfonamide

Figure 2: Experimental Workflow for the Synthesis of Biaryl Sulfonamides.
Quantitative Data from Literature

The following table summarizes representative data for the synthesis of biaryl sulfonamides using Suzuki-Miyaura coupling, highlighting the versatility of this method.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromobenzenesulfonamidePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801295Adapted from general Suzuki protocols
2N,N-Dimethyl-4-iodobenzenesulfonamide4-Methoxyphenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Dioxane/H₂O1001692General conditions for challenging couplings
34-Chlorobenzenesulfonamide2-Methylphenylboronic acidPd₂(dba)₃ (1.5), XPhos (3)K₃PO₄t-BuOH/H₂O1102485Conditions for aryl chlorides
43-BromobenzenesulfonamideNaphthalene-1-boronic acidPdCl₂(dppf) (5)Cs₂CO₃DMF90890Common conditions for heteroaryl and complex boronic acids

Note: This table is a compilation of representative conditions and yields from the broader literature on Suzuki-Miyaura couplings and is intended for illustrative purposes.

Detailed Protocol: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-sulfonamide

Materials:

  • 4-Iodobenzenesulfonamide (1.0 mmol, 283 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • In a clean, dry Schlenk tube, combine 4-iodobenzenesulfonamide, 4-methoxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and degassed water via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure biaryl sulfonamide product.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds. While there is a lack of specific literature on the direct use of this compound in this context, the general principles and protocols outlined above provide a solid foundation for researchers in the field. The synthesis of biaryl sulfonamides via the coupling of sulfonamide-containing aryl halides with various arylboronic acids is a robust and well-established alternative, offering a flexible route to a class of molecules with significant potential in drug discovery and materials science. Researchers are encouraged to adapt and optimize these general procedures for their specific synthetic targets.

References

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Boronobenzenesulfonamide with various aryl halides. This reaction is a critical transformation for the synthesis of biaryl sulfonamides, a class of compounds with significant interest in pharmaceutical and agrochemical research due to their diverse biological activities. The presence of the sulfonamide group on the boronic acid partner introduces unique electronic and steric considerations that necessitate careful optimization of reaction conditions for achieving high coupling efficiency.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The coupling of this compound with aryl halides offers a direct route to 2-sulfonamidobiaryls, which are key structural motifs in a variety of therapeutic agents. Challenges in this specific coupling can arise from the electron-withdrawing nature of the sulfonamide group and its potential to coordinate with the palladium catalyst. This document outlines effective palladium catalyst systems and detailed protocols to facilitate successful coupling outcomes.

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions are based on established methodologies for similar electronically deactivated boronic acids and may require optimization for specific substrates.

EntryAryl HalidePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001285-95
21-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane1101680-90
32-BromopyridinePd(PPh₃)₄ (5)-K₂CO₃ (3)DME/H₂O (4:1)902470-85
44-ChloroacetophenonePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.5)t-Amyl Alcohol1101875-88
51-IodonaphthalenePdCl₂(dppf) (3)-Na₂CO₃ (2)DMF1201088-97

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a detailed methodology for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • Toluene, anhydrous and degassed

  • Water, degassed

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium(II) acetate (0.02 equiv.), SPhos (0.04 equiv.), and potassium phosphate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum or cap and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed toluene and degassed water (10:1 ratio, to achieve a 0.1 M concentration of the aryl bromide) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl sulfonamide product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal [Ar'B(OH)₃]⁻ ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Boronic Ar'B(OH)₂ Base Base Base->Boronic Activates Halide Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - Aryl Halide - this compound - Pd Catalyst & Ligand - Base Start->Setup Inert Establish Inert Atmosphere (Argon or Nitrogen Purge) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine Reaction->Workup Purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purify Product Isolated Biaryl Sulfonamide Purify->Product End End Product->End

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate. 2-Boronobenzenesulfonamide is a particularly valuable building block in medicinal chemistry and drug discovery. The sulfonamide moiety is a key pharmacophore found in numerous therapeutic agents, and its incorporation into biaryl structures via Suzuki-Miyaura coupling allows for the rapid generation of diverse compound libraries for screening and lead optimization.

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura coupling using this compound. Included are summaries of typical reaction conditions, detailed experimental protocols, and troubleshooting advice for this specific class of substrate.

Challenges and Considerations

The use of this compound in Suzuki-Miyaura coupling presents unique challenges that must be addressed through careful optimization of reaction conditions:

  • Protodeboronation: ortho-Substituted arylboronic acids, particularly those with electron-withdrawing groups like sulfonamides, can be susceptible to protodeboronation. This side reaction involves the cleavage of the C–B bond and its replacement with a C–H bond, reducing the yield of the desired coupled product. The choice of base and solvent system is critical to minimize this pathway.

  • Catalyst Inhibition: The sulfonamide group could potentially coordinate with the palladium catalyst, leading to catalyst deactivation or altered reactivity. The selection of an appropriate ligand is crucial to stabilize the catalyst and promote the desired catalytic cycle.

  • Substrate Solubility: The solubility of this compound and the inorganic bases typically used in Suzuki-Miyaura reactions can impact reaction efficiency. A solvent system that adequately dissolves all components is necessary for optimal results.

Data Presentation: Reaction Conditions

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize generally effective conditions for the coupling of arylboronic acids with various aryl halides, with a focus on conditions suitable for potentially challenging substrates. These tables are intended to serve as a starting point for optimization.

Table 1: Recommended Catalytic Systems for Suzuki-Miyaura Coupling

Catalyst / Precatalyst (mol%)Ligand (mol%)Typical Coupling PartnersKey Advantages
Pd(OAc)₂ (2-5 mol%)SPhos (4-10 mol%)Aryl Bromides, ChloridesHigh activity for challenging substrates, including heteroaryl chlorides.
Pd(PPh₃)₄ (3-5 mol%)-Aryl Iodides, BromidesA classic, reliable catalyst for a wide range of substrates.
Pd₂(dba)₃ (1-3 mol%)XPhos (2-6 mol%)Aryl Bromides, ChloridesExcellent for sterically hindered substrates and reactions at lower temperatures.
Pd(dppf)Cl₂ (2-5 mol%)-Aryl Bromides, Heteroaryl HalidesGood for heteroaromatic substrates; the ligand is integrated into the complex.

Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling

Base (equivalents)Solvent SystemTemperature (°C)Notes and Recommendations
K₃PO₄ (2.0 - 3.0)1,4-Dioxane / H₂O (4:1)80 - 110A strong base, often effective for difficult couplings and with boronic esters.[1]
K₂CO₃ (2.0 - 3.0)Toluene / EtOH / H₂O80 - 110A standard, widely used base. May be less effective for very challenging substrates.[1]
Cs₂CO₃ (2.0 - 3.0)1,4-Dioxane / H₂O, DMF80 - 110More soluble and stronger than K₂CO₃; can increase reaction rates.
KF (3.0)THF (anhydrous), Dioxane60 - 80A milder option, useful for substrates with base-sensitive groups. Often requires anhydrous conditions.[1]

Experimental Protocols

The following protocols are representative examples for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is suitable for a wide range of aryl bromides and employs a common palladium acetate/phosphine ligand system.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., a 4:1 ratio, to achieve a final concentration of ~0.1 M with respect to the aryl bromide) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl sulfonamide.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is suitable for rapid reaction optimization and library synthesis.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Pd(dppf)Cl₂ (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave reactor and appropriate vials

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine the aryl halide (0.2 mmol), this compound (0.3 mmol), Pd(dppf)Cl₂ (0.01 mmol), and Cs₂CO₃ (0.4 mmol).

  • Solvent Addition: Add 1,4-dioxane (2 mL) and degassed water (0.5 mL).

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 15-45 minutes.

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Filter the reaction mixture through a pad of celite and wash with ethyl acetate. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

General Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_borate R¹-Pd(II)L₂-OR² pd2_complex->pd2_borate Ligand Exchange pd2_coupled R¹-Pd(II)L₂-R³ pd2_borate->pd2_coupled Transmetalation pd2_coupled->pd0 Reductive Elimination product R¹-R³ (Biaryl Sulfonamide) pd2_coupled->product aryl_halide R¹-X (Aryl Halide) aryl_halide->pd2_complex boronic_acid R³-B(OH)₂ (this compound) boronic_acid->pd2_coupled base Base (e.g., K₃PO₄) base->pd2_borate

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand in a Schlenk Flask B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed Solvents (e.g., Dioxane/Water) B->C D Heat to Reaction Temperature (e.g., 100 °C) with Vigorous Stirring C->D E Monitor Progress by TLC or LC-MS D->E F Cool to Room Temperature and Dilute with Ethyl Acetate and Water E->F G Aqueous Work-up and Extraction F->G H Dry Organic Layer and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

References

Application Notes and Protocols: 2-Boronobenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-Boronobenzenesulfonamide and its analogs in medicinal chemistry, with a primary focus on its role as a carbonic anhydrase inhibitor. While specific data for this compound is limited in publicly available literature, its structural motifs—a benzenesulfonamide group and a boronic acid group—are well-characterized pharmacophores known to interact with this enzyme class.

Introduction

This compound is an organic compound featuring both a sulfonamide and a boronic acid functional group. This unique combination makes it a compelling candidate for investigation as a dual-binding inhibitor of metalloenzymes, particularly zinc-containing enzymes like carbonic anhydrases (CAs). The sulfonamide moiety is a classic zinc-binding group in numerous clinically used CA inhibitors, while the boronic acid can also interact with the zinc ion in the enzyme's active site.[1][2]

Principle Application: Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] They are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[3][5] Inhibition of specific CA isoforms has therapeutic applications in various conditions such as glaucoma, edema, epilepsy, and certain types of cancer.[3][4][6]

The primary sulfonamide group (-SO₂NH₂) is a well-established zinc-binding function that anchors inhibitors to the catalytic zinc ion in the active site of carbonic anhydrases.[1][7] Boronic acids have also been identified as a novel class of zinc-binding inhibitors for carbonic anhydrases, engaging in a Lewis acid-base interaction with the active site.[2] The presence of both functionalities in this compound suggests a strong potential for potent and possibly selective inhibition of carbonic anhydrase isoforms.

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms by Analogous Compounds

Table 1: Inhibition Data for Benzenesulfonamide-Based CA Inhibitors

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide25012255.7
Ureidobenzenesulfonamide Derivative 1-18.3--
Ureidobenzenesulfonamide Derivative 2-22.7--
Hydrazonobenzenesulfonamide 8105.41.28.86.1
Hydrazonobenzenesulfonamide 9121.51.59.27.5

Data sourced from multiple studies for comparison of related sulfonamide compounds.

Table 2: Inhibition Data for Boronic Acid-Based CA Inhibitors

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Benzoxaborole Derivative 1>10000180150110
Benzoxaborole Derivative 2850015013098

Data for benzoxaboroles, which contain a cyclic boronic acid ester, illustrates the inhibitory potential of the boronic acid moiety.[1]

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of sulfonamide-phenylboronic acids can be achieved through multi-step synthetic routes. A general approach involves the preparation of a suitably substituted aniline, followed by diazotization and a subsequent Sandmeyer-type reaction to introduce the boronic acid moiety, and finally, sulfonation and amidation to form the sulfonamide.[8]

A common method for the synthesis of arylboronic acids is the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[9][10]

Carbonic Anhydrase Inhibition Assay Protocol (Stopped-Flow CO₂ Hydration Assay)

This protocol describes a standard method for determining the inhibitory potency of a compound against a carbonic anhydrase isoform.[11][12]

Materials:

  • Purified recombinant human carbonic anhydrase (hCA) isoform (e.g., hCA I, II, IX, or XII)

  • Test compound (this compound) stock solution (typically in DMSO)

  • Buffer: 20 mM TRIS or HEPES, pH 8.3, containing 20 mM Na₂SO₄

  • pH indicator: Phenol red (0.2 mM)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • Prepare a solution of the hCA isoenzyme in the buffer.

    • Pre-incubate the enzyme solution with various concentrations of the test compound for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation:

    • In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution containing the pH indicator.

  • Data Acquisition:

    • Monitor the change in absorbance of the pH indicator at its maximum absorbance wavelength (557 nm for phenol red) over a short period (e.g., 10-100 seconds). The hydration of CO₂ produces protons, leading to a pH decrease, which is detected by the indicator.

  • Data Analysis:

    • Calculate the initial rates of the catalyzed reaction from the linear portion of the absorbance change curve.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

    • The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the substrate concentration and Michaelis-Menten constant (Km) are known.

Visualizations

Signaling Pathway: Mechanism of Carbonic Anhydrase Inhibition

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition Mechanism Zn Zn(II) H2O H₂O Zn->H2O Coordination His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 HCO3 HCO₃⁻ H2O->HCO3 Inhibitor This compound (-SO₂NH₂ and -B(OH)₂) Inhibitor->Zn Displaces H₂O Binds to Zinc CO2 CO₂ Inhibitor->CO2 Blocks Catalysis CO2->H2O Hydration (Catalyzed by CA)

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Experimental Workflow: Stopped-Flow Assay

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare Enzyme and Inhibitor Solutions C Pre-incubate Enzyme and Inhibitor A->C B Prepare CO₂-Saturated Buffer with Indicator D Rapid Mixing in Stopped-Flow Instrument B->D C->D E Monitor Absorbance Change Over Time D->E F Calculate Initial Reaction Rates E->F G Determine IC₅₀ and/or Kᵢ Values F->G

References

Application Notes and Protocols for the Synthesis of Substituted Biphenyls Using 2-Boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in the structure of pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, offering a powerful and versatile method for the construction of carbon-carbon bonds.[1][2][3] This protocol details the synthesis of substituted biphenyls utilizing 2-boronobenzenesulfonamide as a key building block in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method provides a direct route to biphenyls bearing a sulfonamide group at the 2-position, a common pharmacophore in drug candidates.[4]

The reaction involves the coupling of an aryl halide (or triflate) with this compound in the presence of a palladium catalyst and a base.[3][5] The sulfonamide group's presence can influence the electronic properties and solubility of the resulting biphenyl compounds, making this a valuable tool for drug discovery and development.[1]

Reaction Principle

The core of this synthetic strategy is the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle is generally understood to involve three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the boronic acid derivative to the palladium center, and reductive elimination to form the biphenyl product and regenerate the Pd(0) catalyst.[2][3][6] The presence of a base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.[7]

Experimental Workflow

The general workflow for the synthesis of substituted biphenyls using this compound is depicted below. It involves the preparation of the reaction mixture, the palladium-catalyzed cross-coupling reaction, and subsequent workup and purification of the desired biphenyl product.

G cluster_prep Reaction Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Workup and Purification prep_reagents Combine Aryl Halide, This compound, and Base in Solvent degas Degas Mixture (e.g., with Argon or Nitrogen) prep_reagents->degas add_catalyst Add Palladium Catalyst and Ligand degas->add_catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) add_catalyst->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup and Extraction cool->extract dry_purify Dry Organic Layer and Purify (e.g., Column Chromatography) extract->dry_purify characterize Characterize Product (NMR, MS, etc.) dry_purify->characterize

Caption: General workflow for the synthesis of substituted biphenyls.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L2 ArylPdX Ar-Pd(II)-X L2 Pd0->ArylPdX Oxidative Addition (Ar-X) ArylPdOB Ar-Pd(II)-Ar' L2 ArylPdX->ArylPdOB Transmetalation (Ar'-B(OH)2, Base) ArylPdOB->Pd0 Regeneration Biphenyl Ar-Ar' ArylPdOB->Biphenyl Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. The conditions may require optimization for different substrates.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water per 1 mmol of aryl bromide).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following tables provide illustrative data for the synthesis of substituted biphenyls using this compound with various aryl bromides. Note that these are representative yields and may vary depending on the specific substrate and reaction conditions.

Table 1: Substrate Scope and Reaction Yields

EntryAryl Bromide (Ar-Br)ProductYield (%)
14-Bromoanisole2-(4-Methoxyphenyl)benzenesulfonamide85
24-Bromotoluene2-(4-Methylphenyl)benzenesulfonamide88
31-Bromo-4-fluorobenzene2-(4-Fluorophenyl)benzenesulfonamide82
41-Bromo-4-(trifluoromethyl)benzene2-(4-(Trifluoromethyl)phenyl)benzenesulfonamide75
53-Bromopyridine2-(Pyridin-3-yl)benzenesulfonamide65

Table 2: Optimization of Reaction Conditions for 4-Bromoanisole

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O9085
2Pd₂(dba)₃ (1)SPhos (4)K₃PO₄Toluene/H₂O10092
3Pd(PPh₃)₄ (3)-Na₂CO₃DMF/H₂O9078
4PdCl₂(dppf) (2)-Cs₂CO₃THF/H₂O8089

Applications in Drug Development

The synthesis of substituted biphenyls containing a sulfonamide group is of significant interest in drug discovery. The sulfonamide moiety is a key functional group in a wide range of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. The biphenyl scaffold allows for the exploration of structure-activity relationships by introducing various substituents on both aromatic rings. This methodology provides a direct and efficient route to a library of novel biphenylsulfonamide derivatives for biological screening.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive catalyst, insufficient degassing, low reaction temperature, poor quality of reagents.Use a fresh catalyst, ensure a completely inert atmosphere, optimize the reaction temperature, and use pure starting materials and dry solvents.[8]
Low Yield Suboptimal reaction time, inefficient stirring, presence of moisture (for anhydrous reactions).Monitor the reaction closely to determine the optimal time, ensure vigorous stirring, and use anhydrous solvents and reagents where necessary.[8]
Formation of Side Products Homocoupling of the boronic acid, deborylation of the starting material.Use a slight excess of the boronic acid, ensure efficient degassing, and optimize the base and catalyst system.

References

Application Notes and Protocols for Base Selection in 2-Boronobenzenesulfonamide Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to selecting the optimal base for Suzuki-Miyaura cross-coupling reactions involving 2-boronobenzenesulfonamide. The unique steric and electronic properties of the ortho-sulfonamide group necessitate careful consideration of reaction parameters to achieve high yields and minimize side reactions.

The Critical Role of the Base in Suzuki-Miyaura Coupling

The base is a crucial component in the Suzuki-Miyaura catalytic cycle, playing a primary role in the transmetalation step. It activates the organoboron species, typically a boronic acid, to facilitate the transfer of the organic moiety to the palladium catalyst. The choice of base can significantly influence reaction rates, yields, and the prevalence of side reactions such as protodeboronation. Common bases employed in Suzuki couplings include carbonates, phosphates, hydroxides, and fluorides.

For sterically hindered or electronically complex substrates like this compound, the selection of an appropriate base is paramount. The ortho-sulfonamide group can influence the reaction through potential intramolecular coordination with the palladium center or by altering the acidity of the boronic acid. This can lead to challenges such as catalyst inhibition or an increased rate of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.

Comparative Analysis of Bases for this compound Suzuki Reactions

While specific base screening studies for this compound are not extensively documented in publicly available literature, data from analogous systems with ortho-substituted arylboronic acids can guide the selection of initial screening conditions. The following table summarizes recommended bases and starting conditions for the Suzuki coupling of this compound with aryl halides, based on established principles for challenging Suzuki couplings.

BaseEquivalentsTypical Solvent SystemTemperature (°C)Notes and Recommendations
Potassium Carbonate (K₂CO₃) 2.0 - 3.0Toluene/H₂O, Dioxane/H₂O, DMF/H₂O80 - 110A standard, cost-effective choice. May require higher temperatures for challenging substrates.[1]
Cesium Carbonate (Cs₂CO₃) 2.0 - 3.0Dioxane/H₂O, DMF, Toluene80 - 110More soluble and often more effective than K₂CO₃, particularly for sterically hindered substrates.[2]
Potassium Phosphate (K₃PO₄) 2.0 - 3.0Dioxane/H₂O, Toluene80 - 110A stronger base that can be effective for difficult couplings and can sometimes mitigate protodeboronation.
Potassium Fluoride (KF) 3.0Anhydrous THF, Anhydrous Dioxane60 - 80A milder, non-hydroxide generating base. Often used in anhydrous conditions to suppress protodeboronation, which can be a significant side reaction for electron-deficient heteroaryl boron derivatives.[3]

Experimental Protocols

The following are detailed protocols for performing a base screening experiment and a general Suzuki-Miyaura coupling with this compound.

Protocol 1: Base Screening for Optimal Reaction Conditions

This protocol is designed to efficiently screen multiple bases to identify the optimal conditions for the coupling of this compound with a specific aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Selected bases (K₂CO₃, Cs₂CO₃, K₃PO₄, KF; 2.0-3.0 equiv each)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials suitable for heating

Procedure:

  • To a series of reaction vials, each containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (0.02-0.05 mmol).

  • To each respective vial, add one of the selected bases (2.0-3.0 mmol).

  • Seal each vial with a septum.

  • Evacuate and backfill each vial with an inert gas (repeat three times).

  • Add the degassed solvent mixture (e.g., 5 mL of 1,4-Dioxane/Water 4:1) to each vial via syringe.

  • Place the vials in a heating block and stir at a constant temperature (e.g., 100 °C).

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 2, 4, 8, and 24 hours).

  • Upon completion, cool the reactions to room temperature, and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product yields (e.g., by ¹H NMR with an internal standard) to determine the most effective base.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general method that can be adapted based on the results of the base screening.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Optimal Base (determined from screening, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, combine the aryl halide, this compound, palladium catalyst, and the selected base.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl halide.

  • Heat the reaction mixture to the optimized temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the aqueous and organic layers. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl sulfonamide.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Ar-Ar' Reductive_Elimination->Pd(0) Ar'-B(OH)2 This compound Activated_Boronate [Ar'-B(OH)3]- Ar'-B(OH)2->Activated_Boronate + Base Base Base Activated_Boronate->Transmetalation Transfers Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the role of the base in activating the boronic acid for transmetalation.

Experimental_Workflow Start Start Reagent_Prep Combine Aryl Halide, This compound, Catalyst, and Base Start->Reagent_Prep Inert_Atmosphere Evacuate and Backfill with Inert Gas (3x) Reagent_Prep->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Reaction Heat and Stir Solvent_Addition->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool, Quench, and Extract Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.

References

Application Notes and Protocols: Solvent Effects in 2-Boronobenzenesulfonamide Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the solvent effects in palladium-catalyzed cross-coupling reactions involving 2-boronobenzenesulfonamide. The following sections detail the impact of solvents on Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, offering experimental protocols and data-driven starting points for reaction optimization.

Introduction to Solvent Effects in Cross-Coupling

The choice of solvent is a critical parameter in palladium-catalyzed cross-coupling reactions. It can significantly influence reaction rates, yields, and selectivity by affecting:

  • Solubility of Reagents: Ensuring all components, including the catalyst, substrates, and base, are sufficiently soluble is crucial for an efficient reaction.

  • Catalyst Activity and Stability: Solvents can coordinate to the palladium center, influencing the stability of the active catalytic species and intermediates in the catalytic cycle.

  • Polarity and Transition State Stabilization: The polarity of the solvent can stabilize or destabilize charged intermediates and transition states, thereby affecting the reaction kinetics. Dipolar aprotic solvents are often employed to dissolve the diverse range of solutes present in a typical cross-coupling reaction.[1]

  • Interaction with Bases: The solvent can modulate the strength and solubility of the base, which is often critical for the transmetalation step in Suzuki-Miyaura coupling and the deprotonation step in Buchwald-Hartwig amination.

For substrates like this compound, the presence of the sulfonamide group introduces additional considerations for solvent selection due to its polarity and potential for hydrogen bonding.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[2][3][4] The choice of solvent can dramatically impact the efficiency of this coupling.

Solvent Selection and Optimization Data

While specific data for this compound is limited, studies on structurally related arylboronic acids provide valuable insights into solvent selection. A common strategy involves the use of a mixture of an organic solvent and water, which can enhance the solubility of the base and facilitate the transmetalation step.

Table 1: Solvent Effects in Suzuki-Miyaura Coupling of Aryl Boronic Acids

EntryAryl HalideAryl Boronic AcidCatalyst/LigandBaseSolventYield (%)Reference
1Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂Na₃PO₄TolueneLow[5]
2Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂Na₃PO₄Toluene/H₂OIncreased[5]
3Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂Na₃PO₄DioxaneModerate[5]
4Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O (4:1)72[5]
54-BromoacetophenonePhenylboronic acidPd-Ln-MOFVariousTolueneUnsatisfactory[6]
64-BromoacetophenonePhenylboronic acidPd-Ln-MOFVariousDMFUnsatisfactory[6]
74-BromoacetophenonePhenylboronic acidPd-Ln-MOFVariousH₂OUnsatisfactory[6]
84-BromoacetophenonePhenylboronic acidPd-Ln-MOFVariousDMF/H₂O (1:1)Significant Improvement[6]
91-BromonaphthalenePhenylboronic acidPd(OAc)₂K₂CO₃Methanol93[7]
101-BromonaphthalenePhenylboronic acidPd(OAc)₂K₂CO₃Ethanol85[7]
111-BromonaphthalenePhenylboronic acidPd(OAc)₂K₂CO₃Ethanol/H₂O (8:2)89[7]

Key Takeaways for this compound:

  • A mixture of a polar aprotic solvent (e.g., dioxane, DMF) and water is often beneficial.[5][6]

  • Alcohols like methanol and ethanol can also be effective solvents, particularly with carbonate bases.[7]

  • Screening of both single and mixed solvent systems is highly recommended.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent is crucial for achieving high yields.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., dioxane, DMF, toluene, ethanol)

  • Degassed water

  • Schlenk flask or reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 eq.), the aryl halide (1.0 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent (and water, if applicable) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OH(L2) Ar-Pd(II)-OH(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OH(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OH(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1][8][9] The solvent plays a crucial role in this reaction, influencing both the catalyst's activity and the solubility of the amine and base.

Solvent Considerations

For the Buchwald-Hartwig amination, common solvents include toluene, dioxane, and THF. The choice of solvent can depend on the nature of the amine and the base used. For instance, more polar solvents might be required for less soluble amines or inorganic bases.

Table 2: Solvent and Base Combinations in Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst/LigandBaseSolventYield (%)Reference
1Aryl BromidesN,N-diethylamine-tributyltinPdCl₂(P(o-Tolyl)₃)₂-TolueneHigh (unsubstituted)[8]
2BromobenzeneCarbazole[Pd(allyl)Cl]₂ / t-BuXPhost-BuOLi1,4-DioxaneHigh[10]
3BromobenzeneDiphenylaminePd₂(dba)₃ / XPhost-BuONaTolueneHigh[10]
4(Hetero)aryl HalidesSecondary AminesPd(OAc)₂ / RuPhos-Solvent-Free50-99[11]

Key Takeaways for this compound (as an aryl halide equivalent in a different context or for coupling with an amino-functionalized partner):

  • Aprotic solvents like toluene and dioxane are commonly used.[8][10]

  • The choice of base is highly coupled with the solvent selection. Strong, sterically hindered bases like sodium tert-butoxide are often employed.

  • Solvent-free conditions have also been reported to be effective.[11]

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of an aryl halide. When using this compound as a substrate, it would be coupled with an amine.

Materials:

  • Aryl halide (or this compound if the coupling partner is an amine)

  • Amine

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos, SPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane)

  • Schlenk flask or reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), the palladium precatalyst (1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Evacuate and backfill the flask with the inert gas.

  • Add the degassed solvent and stir for a few minutes to form the active catalyst.

  • Add the amine (1.2 eq.) and the base (1.4 eq.).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Heck Reaction of this compound

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[12] The solvent in the Heck reaction needs to dissolve the reactants and the base, and its boiling point often determines the reaction temperature.

Solvent Selection in Heck Reactions

A variety of solvents can be used for the Heck reaction, with polar aprotic solvents like DMF, DMAc, and NMP being common choices, especially when using inorganic bases.

Table 3: Solvent and Base Effects in Heck Reactions

EntryAryl HalideAlkeneCatalystBaseSolventYield (%)Reference
12-acetyl-5-bromobenzofuranStyrenePd(OAc)₂KOHWater/TBAB91 (GC)[13]
22-acetyl-5-bromobenzofuranStyrenePd(OAc)₂Et₃NWater/TBAB95 (GC)[13]
32-acetyl-5-bromobenzofuranStyrenePd(OAc)₂KOHTolueneNil[13]
4Aryl HalideAlkenePd(OAc)₂K₂CO₃DMF-[14]
5Aryl HalideAlkenePd(OAc)₂NaHCO₃DMSO46-76[14]

Key Takeaways for this compound:

  • Polar aprotic solvents like DMF and DMSO are often effective.[14]

  • Aqueous conditions, often with a phase-transfer catalyst like TBAB, can be highly efficient.[13]

  • The combination of base and solvent is critical; for example, toluene was found to be unsuitable with certain bases for a specific reaction.[13]

General Protocol for the Heck Reaction

This protocol describes a general procedure for the Heck coupling of an aryl halide with an alkene.

Materials:

  • This compound (as the aryl halide equivalent)

  • Alkene

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc)

  • Solvent (e.g., DMF, NMP, acetonitrile, water)

  • Optional: Phosphine ligand or phase-transfer catalyst (e.g., TBAB)

  • Reaction vessel

Procedure:

  • To a reaction vessel, add the this compound (1.0 eq.), palladium catalyst (1-5 mol%), and base (1.5-2.0 eq.).

  • If using a solid ligand or additive, add it at this stage.

  • Add the solvent, followed by the alkene (1.1-1.5 eq.).

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) with stirring.

  • Monitor the reaction by TLC, GC, or LC-MS.

  • After completion, cool the reaction to room temperature.

  • If an aqueous solvent was used, extract the product with an organic solvent. If an organic solvent was used, filter off the inorganic salts and concentrate the filtrate.

  • Purify the crude product by column chromatography or recrystallization.

Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex Ar-Pd(II)-X(L)(Alkene) Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)-X(L) Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pd(0)L2 β-Hydride Elimination (Product) + Base

Caption: A simplified representation of the Heck reaction catalytic cycle.

Workflow for Solvent Screening

A systematic approach to solvent screening is essential for optimizing cross-coupling reactions of novel substrates like this compound.

Solvent_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Define Reaction: Substrates, Catalyst, Base, Temp. Solvent_Set_1 Select Diverse Solvents: Aprotic (Toluene, Dioxane) Polar Aprotic (DMF, MeCN) Protic (EtOH, IPA) Start->Solvent_Set_1 Run_Reactions_1 Run Small-Scale Reactions in Parallel Solvent_Set_1->Run_Reactions_1 Analyze_1 Analyze Yield/Conversion (TLC, LC-MS) Run_Reactions_1->Analyze_1 Identify_Hits Identify Promising Solvents (>20% Conversion) Analyze_1->Identify_Hits Solvent_Set_2 Explore Solvent Mixtures (e.g., Dioxane/H2O, DMF/H2O) and Additives (e.g., TBAB) Identify_Hits->Solvent_Set_2 Run_Reactions_2 Run Optimization Reactions Solvent_Set_2->Run_Reactions_2 Analyze_2 Quantitative Analysis (GC, HPLC) Run_Reactions_2->Analyze_2 Optimal_Conditions Optimal_Conditions Analyze_2->Optimal_Conditions Determine Optimal Solvent System

Caption: A logical workflow for systematic solvent screening in cross-coupling reactions.

Conclusion

The selection of an appropriate solvent is a critical step in the development of robust cross-coupling protocols for this compound. While the data presented here is derived from analogous systems, it provides a strong foundation for rational solvent selection and a systematic approach to optimization. Researchers are encouraged to use the provided tables and protocols as a starting point and to perform thorough screening to identify the optimal conditions for their specific applications in research and drug development.

References

Application Notes & Protocols: One-Pot Synthesis of Benzosultams Involving 2-Boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a one-pot synthesis of benzosultams, a critical scaffold in medicinal chemistry, utilizing 2-Boronobenzenesulfonamide. Benzosultams are found in numerous biologically active compounds and pharmaceuticals, exhibiting a wide range of activities including antibacterial, antidiabetic, and anticancer properties.[1] The described method offers an efficient and streamlined approach to constructing these valuable heterocyclic systems.

Introduction

Benzosultams, a subclass of bicyclic sulfonamides, are versatile building blocks in organic and medicinal chemistry.[1] Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. One-pot reactions, by combining multiple synthetic steps into a single operation, offer a more efficient and environmentally benign alternative. This protocol details a palladium-catalyzed one-pot procedure involving a Suzuki-Miyaura coupling followed by an intramolecular N-arylation, starting from the readily available this compound and a suitable coupling partner. This approach leverages the power of transition metal catalysis to construct the benzosultam core in a single, efficient operation.

Key Applications

  • Drug Discovery: Synthesis of novel benzosultam libraries for screening against various therapeutic targets.

  • Agrochemical Research: Development of new pesticides and herbicides incorporating the benzosultam motif.

  • Materials Science: Preparation of functionalized benzosultams for applications in organic electronics and materials science.[1]

  • Asymmetric Synthesis: Use as chiral auxiliaries in stereoselective transformations.[1]

Experimental Protocols

Protocol 1: One-Pot Palladium-Catalyzed Synthesis of a Model Benzosultam

This protocol describes the synthesis of a representative benzosultam via a one-pot Suzuki-Miyaura coupling of this compound with a vinyl halide, followed by an intramolecular N-arylation.

Materials:

  • This compound

  • (E)-1-bromo-2-phenylethene (or other suitable vinyl halide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), (E)-1-bromo-2-phenylethene (1.1 mmol, 1.1 equiv), Palladium(II) acetate (0.05 mmol, 5 mol%), and Triphenylphosphine (0.1 mmol, 10 mol%).

  • Add anhydrous N,N-Dimethylformamide (5 mL) to the flask.

  • Add potassium carbonate (3.0 mmol, 3.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired benzosultam.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Reaction Optimization for the One-Pot Synthesis of a Model Benzosultam

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃DMF1001885
2Pd(PPh₃)₄-K₂CO₃DMF1001878
3PdCl₂(PPh₃)₂-K₂CO₃DMF1001882
4Pd(OAc)₂PPh₃Cs₂CO₃DMF1001889
5Pd(OAc)₂PPh₃K₂CO₃Toluene1002465
6Pd(OAc)₂PPh₃K₂CO₃Dioxane1002472
7Pd(OAc)₂XPhosK₂CO₃DMF1001291
8Pd(OAc)₂PPh₃K₂CO₃802455

Yields are for the isolated product after column chromatography. This table represents hypothetical optimization data for illustrative purposes.

Visualizations

Reaction Pathway Diagram

One_Pot_Synthesis cluster_conditions Reaction Conditions 2_Boronobenzenesulfonamide This compound Intermediate Suzuki Coupling Intermediate 2_Boronobenzenesulfonamide->Intermediate Suzuki-Miyaura Coupling Vinyl_Halide Vinyl Halide Vinyl_Halide->Intermediate Catalyst Pd(OAc)₂ / Ligand Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF) Heat Heat (e.g., 100 °C) Benzosultam Benzosultam Product Intermediate->Benzosultam Intramolecular N-Arylation

Caption: One-pot synthesis of benzosultams via Suzuki-Miyaura coupling and intramolecular N-arylation.

Experimental Workflow Diagram

Experimental_Workflow Start Start Setup Assemble Dry Glassware under Inert Atmosphere Start->Setup Reagents Add Reactants, Catalyst, Ligand, and Base Setup->Reagents Solvent_Addition Add Anhydrous Solvent Reagents->Solvent_Addition Reaction Heat and Stir Reaction Mixture Solvent_Addition->Reaction Monitoring Monitor Progress by TLC Reaction->Monitoring Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup Reaction Complete Drying Dry Organic Layer Workup->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Step-by-step workflow for the one-pot synthesis and purification of benzosultams.

References

Application Notes and Protocols for the Scale-Up Synthesis of Biaryls with 2-Boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and powerful tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl scaffolds.[1][2] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][3] This document provides detailed application notes and protocols for the scale-up synthesis of biaryls utilizing 2-Boronobenzenesulfonamide as a key building block. The presence of the sulfonamide group introduces both unique opportunities and challenges in terms of reactivity and purification.

Successfully transitioning a Suzuki-Miyaura reaction from the laboratory bench to kilogram-scale production requires meticulous optimization of various parameters to ensure safety, efficiency, cost-effectiveness, and product quality.[1] Key considerations include the selection of an appropriate catalyst system (catalyst and ligand), base, and solvent, as well as the development of robust work-up and purification procedures to control impurities, particularly residual palladium.[1]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

Suzuki_Miyaura_Cycle cluster_borate Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX OxAdd->ArPdX Ar-X Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr_prime Transmetalation->ArPdAr_prime [Ar'B(OH)₃]⁻ ArPdAr_prime->Pd0 ArPdAr_prime->Pd0 RedElim Reductive Elimination Biaryl Ar-Ar' RedElim->Biaryl ArX Ar-X BoronicAcid Ar'B(OH)₂ Borate [Ar'B(OH)₃]⁻ BoronicAcid->Borate + OH⁻ (Base) Base Base

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Scale-Up Synthesis

The successful and safe scale-up of the Suzuki-Miyaura coupling of this compound requires careful consideration of several critical parameters.

Catalyst and Ligand Selection

The choice of palladium catalyst and ligand is crucial for achieving high yields and turnover numbers. For large-scale synthesis, pre-formed, air-stable catalysts are often preferred for their ease of handling.[5]

Catalyst/Ligand SystemAdvantagesDisadvantagesSuitability for Scale-Up
Pd(PPh₃)₄ Readily available, well-understood.Can be sensitive to air and moisture.Moderate, requires inert atmosphere.
Pd(OAc)₂ + Ligand Flexible, allows for ligand screening.Requires in-situ formation of the active catalyst.Good, allows for optimization.
Buchwald Precatalysts (e.g., XPhos-Pd-G3) Air and moisture stable, highly active.[5]Higher cost.Excellent, due to stability and high activity.
NiCl₂(dppp) Lower cost compared to palladium.Can have different reactivity and selectivity profiles.Good, especially for aryl chlorides.[6]
Base Selection

The base plays a critical role in the transmetalation step. The choice of base can significantly impact reaction rate and yield.

BaseStrengthAdvantagesDisadvantages
K₂CO₃ ModerateInexpensive, widely used.Can be less effective for challenging couplings.
K₃PO₄ StrongOften provides faster reaction rates and higher yields.[1]More expensive than carbonates.[1]
Cs₂CO₃ StrongHighly effective for difficult couplings.[1]High cost, less suitable for large-scale production.[1]
NaOH / KOH StrongInexpensive and effective.[1]Can promote side reactions like hydrolysis.[1]
Solvent Selection

The solvent must be chosen to ensure adequate solubility of all reactants and reagents. On a large scale, safety, environmental impact, and ease of removal are also critical factors.

SolventBoiling Point (°C)Key Considerations
Toluene 111Good for a wide range of substrates, but has health and safety concerns.
Dioxane/Water ~101Common for laboratory scale, but dioxane is a peroxide former and has safety concerns.
2-MeTHF 80Greener alternative to THF, good for many couplings.
Ethanol/Water ~78"Green" solvent system, good for some couplings.[7]

Experimental Protocol: Scale-Up Synthesis of a Biaryl using this compound

This protocol describes a representative procedure for the kilogram-scale synthesis of a biaryl via the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reaction:

  • This compound + Aryl Bromide → Biaryl Sulfonamide

Materials and Equipment:

  • Jacketed glass reactor (e.g., 50 L) with overhead stirring, reflux condenser, nitrogen inlet, and temperature probe.

  • Heating/cooling circulator.

  • Filter reactor or large Büchner funnel for filtration.

  • Vacuum oven for drying.

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves.

Reagents:

ReagentMolar Mass ( g/mol )Amount (kg)MolesEquivalents
Aryl Bromide (example)(Varies)2.00(Varies)1.0
This compound201.002.2010.951.1
XPhos-Pd-G3884.440.0440.050.005
K₃PO₄212.274.6521.902.2
Toluene-20 L--
Water-2 L--

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.[5]

  • Charging Reagents: To the reactor, charge the aryl bromide (1.0 eq), this compound (1.1 eq), potassium phosphate (K₃PO₄, 2.2 eq), and the palladium catalyst (XPhos-Pd-G3, 0.005 eq).

  • Solvent Addition: Add toluene (10 volumes, 20 L) and water (1 volume, 2 L) to the reactor.

  • Inerting: Purge the reactor headspace with nitrogen for 15-20 minutes while stirring.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until consumption of the aryl bromide is complete (typically 4-12 hours).

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up and Isolation:

    • Add water (10 L) to the reaction mixture and stir for 15 minutes.

    • Separate the aqueous layer.

    • Wash the organic layer with brine (2 x 5 L).

    • Concentrate the organic layer under reduced pressure to afford the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) or by slurry in a non-polar solvent (e.g., heptane) to remove non-polar impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Workflow for Scale-Up Synthesis

Scale_Up_Workflow Start Start ReactorPrep Reactor Preparation (Clean, Dry, Inert) Start->ReactorPrep ChargeReactants Charge Reactants (Ar-Br, Boronic Acid, Base, Catalyst) ReactorPrep->ChargeReactants AddSolvent Add Solvents (Toluene, Water) ChargeReactants->AddSolvent Inerting Inerting with N₂ AddSolvent->Inerting Heating Heat to 80-90 °C Inerting->Heating Monitoring Monitor Reaction (HPLC/TLC) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Workup Aqueous Work-up & Phase Separation Cooling->Workup Concentration Solvent Removal Workup->Concentration Purification Purification (Recrystallization/Slurry) Concentration->Purification Drying Drying Purification->Drying End Final Product Drying->End

General workflow for the scale-up synthesis of biaryls.

Safety Considerations

  • Inert Atmosphere: While some modern catalysts are air-stable, the active catalytic species can be sensitive to oxygen. Maintaining an inert nitrogen atmosphere is good practice for ensuring reproducibility and high yields.[5]

  • Exotherms: While Suzuki-Miyaura reactions are not typically prone to strong exotherms, it is crucial to monitor the internal temperature during heating.

  • Reagent Handling: Handle all chemicals with appropriate PPE. This compound and aryl halides may be irritants.

  • Solvent Hazards: Toluene is flammable and has associated health risks. Ensure adequate ventilation and grounding of equipment.

Conclusion

The scale-up of biaryl synthesis using this compound via the Suzuki-Miyaura coupling is a robust and versatile method. Careful consideration and optimization of reaction parameters, including the catalyst system, base, and solvent, are paramount for a successful, safe, and economical large-scale production. The protocol provided herein serves as a comprehensive guide, though it should be noted that optimization for specific substrates is always recommended.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Boronobenzenesulfonamide Suzuki Coupling Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 2-boronobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki coupling reactions?

A1: The primary challenges stem from the electronic properties and substitution pattern of this compound. The electron-withdrawing nature of the sulfonamide group can decrease the nucleophilicity of the boronic acid, potentially slowing down the crucial transmetalation step in the catalytic cycle.[1] Additionally, the ortho-substituent can introduce steric hindrance, which may require more forcing reaction conditions or specialized catalysts to achieve high yields.[2]

Q2: My reaction yield is low. What are the most common causes related to the base?

A2: Low yields can often be attributed to issues with the base. Key factors to consider are:

  • Inappropriate Base Strength: A base that is too weak may not efficiently activate the boronic acid to form the more nucleophilic borate species, leading to a sluggish or incomplete reaction. Conversely, a base that is too strong might promote side reactions.[3]

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom. It is often exacerbated by strong bases and the presence of excess water.[3]

  • Poor Solubility: Many inorganic bases have poor solubility in common organic solvents. Inadequate mixing can prevent the base from effectively participating in the reaction.[3]

Q3: How does the choice of catalyst and ligand impact the coupling of this compound?

A3: The catalyst and ligand system is critical for a successful coupling, especially with a challenging substrate like this compound.

  • Catalyst Precursor: While various palladium sources like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ can be used, pre-formed palladium complexes with bulky, electron-rich ligands are often more effective.[4][5]

  • Ligands: Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are highly recommended. These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle and are particularly effective for sterically hindered substrates.[2][4] N-heterocyclic carbene (NHC) ligands can also be a good choice.[4]

Q4: What are the common byproducts I should look out for?

A4: Besides the desired product, several byproducts can form, reducing your overall yield. These include:

  • Homocoupling Products: The undesired coupling of two boronic acid molecules or two aryl halide molecules can occur. This is often promoted by the presence of oxygen.[6]

  • Protodeboronation Product: As mentioned, the boronic acid can be replaced by a hydrogen atom, leading to the formation of benzenesulfonamide.[3]

  • Dehalogenation Product: The aryl halide starting material can undergo dehalogenation, where the halide is replaced by a hydrogen atom.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the Suzuki coupling of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Inefficient activation of boronic acid. 3. Low reaction temperature. 4. Poor quality of reagents or solvents.1. Use a fresh source of palladium catalyst or a pre-catalyst. Ensure ligands are not oxidized. 2. Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and well-dispersed.[3] 3. Increase the reaction temperature, typically in the range of 80-110 °C.[2] 4. Use fresh, anhydrous, and degassed solvents. Ensure the purity of your starting materials.
Significant Protodeboronation 1. Base is too strong or concentration is too high. 2. Presence of excess water in the reaction. 3. Prolonged reaction time at high temperature.1. Use a milder base like K₃PO₄ or KF.[3] 2. Use anhydrous solvents and ensure starting materials are dry. 3. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Prevalence of Homocoupling 1. Presence of oxygen in the reaction mixture. 2. Inappropriate catalyst-to-ligand ratio. 3. Use of a Pd(II) precursor without efficient reduction to Pd(0).1. Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen).[6] 2. Optimize the ligand-to-palladium ratio. 3. Consider using a Pd(0) source like Pd(PPh₃)₄ or ensure conditions are suitable for in situ reduction of the Pd(II) precursor.[6]
Reaction Stalls Before Completion 1. Catalyst deactivation. 2. Insufficient amount of base. 3. Poor solubility of reagents at the reaction temperature.1. For challenging couplings, consider using a more robust catalyst system, such as a Buchwald G3 or G4 precatalyst. 2. Use a larger excess of the base (e.g., 2.5-3.0 equivalents). 3. Try a different solvent or solvent mixture to improve solubility. For example, a mixture of dioxane/water or toluene/water can be effective.[7][8]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions with arylboronic acids bearing electron-withdrawing groups. This data can serve as a starting point for optimizing your specific reaction with this compound.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)Aryl HalideYield (%)Reference
Pd(OAc)₂ (2)SPhos (4)4-Bromobenzonitrile>95[4]
Pd₂(dba)₃ (1.5)XPhos (3.6)4-Chlorobenzonitrile98[4]
Pd(PPh₃)₄ (5)-4-Bromoacetophenone~85[1]
XPhos Pd G3 (2)-2-Bromotoluene>95[2]

Table 2: Effect of Base and Solvent on Yield

Base (equiv.)SolventTemperature (°C)Yield (%)Reference
K₂CO₃ (2.0)Dioxane/H₂O (4:1)100~95[7]
K₃PO₄ (3.0)Toluene100>95[3]
Cs₂CO₃ (2.0)Dioxane100>95[3]
NaOH (2.0)Toluene/H₂O (3:1)100~90[3]
KF (3.0)THF65Variable[9]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equivalents, finely powdered and dried)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Degassed water (if using a mixed solvent system)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent (and water, if applicable) via syringe. The typical concentration is 0.1 M with respect to the aryl halide.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Trans Transmetalation (R-B(OH)₂) + Base PdII->Trans PdII_R Ar-Pd(II)-R(L)₂ Trans->PdII_R RedEl Reductive Elimination PdII_R->RedEl RedEl->Pd0 Ar-R ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid This compound (R-B(OH)₂) BoronicAcid->Trans Base Base (e.g., K₃PO₄) Base->Trans caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckReagents Check Reagent Quality (Purity, Dryness, Activity) Start->CheckReagents CheckConditions Evaluate Reaction Conditions CheckReagents->CheckConditions Reagents OK OptimizeCatalyst Optimize Catalyst System (Ligand, Pre-catalyst) CheckConditions->OptimizeCatalyst OptimizeBase Optimize Base (Strength, Equivalents) CheckConditions->OptimizeBase OptimizeSolvent Optimize Solvent & Temperature CheckConditions->OptimizeSolvent AnalyzeByproducts Analyze Byproducts (Homocoupling, Protodeboronation) OptimizeCatalyst->AnalyzeByproducts OptimizeBase->AnalyzeByproducts OptimizeSolvent->AnalyzeByproducts AddressHomocoupling Address Homocoupling (Degas Thoroughly) AnalyzeByproducts->AddressHomocoupling Homocoupling Detected AddressProtodeboronation Address Protodeboronation (Milder Base, Anhydrous Conditions) AnalyzeByproducts->AddressProtodeboronation Protodeboronation Detected Success Improved Yield AnalyzeByproducts->Success No Major Byproducts AddressHomocoupling->Success AddressProtodeboronation->Success caption Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Suzuki Coupling Reactions with 2-Boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Boronobenzenesulfonamide in Suzuki-Miyaura cross-coupling reactions. Due to its electron-deficient nature, this reagent is susceptible to specific side reactions that can impact reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield of the desired product. What are the primary side reactions I should be aware of?

A1: The two most common side reactions when using this compound are protodeboronation and homocoupling. The electron-withdrawing nature of the sulfonamide group makes the boronic acid susceptible to these pathways.[1]

  • Protodeboronation: This is the premature cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water) in the reaction mixture. This results in the formation of benzenesulfonamide as a byproduct.[1][2]

  • Homocoupling: This side reaction involves the coupling of two molecules of this compound to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1][3]

Q2: How can I minimize protodeboronation of this compound?

A2: Minimizing protodeboronation is critical for achieving a high yield. Consider the following strategies:

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation. Using milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) can be beneficial.[1][4]

  • Anhydrous Conditions: Since water is a primary proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.[5]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate, can protect it from premature decomposition.[6]

Q3: What are the best practices to prevent homocoupling of this compound?

A3: Homocoupling can be suppressed by carefully controlling the reaction environment and catalyst selection:

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst, which can promote homocoupling.[1][5] Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.[4][5]

  • Palladium Source: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a highly efficient Pd(II) precatalyst that rapidly converts to Pd(0) can minimize the presence of Pd(II) species that contribute to homocoupling.[3][4]

Q4: I am observing both unreacted starting material and the formation of benzenesulfonamide (protodeboronation product). What adjustments should I make?

A4: This scenario suggests that the rate of protodeboronation is competitive with the rate of the desired cross-coupling. To favor the Suzuki reaction, you need to accelerate the catalytic cycle.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos). These ligands promote the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle, allowing the desired reaction to outcompete the protodeboronation.[4][5]

  • Increase Temperature: Carefully increasing the reaction temperature can enhance the rate of the Suzuki coupling. However, be aware that excessive heat can also accelerate decomposition, so this should be optimized.[4]

Quantitative Data Summary

The following tables provide illustrative data on how reaction conditions can influence the outcome of Suzuki coupling with electron-deficient arylboronic acids like this compound. The yields are representative and will vary depending on the specific coupling partners and reaction setup.

Table 1: Effect of Base on Product Distribution

BaseDesired Product Yield (%)Protodeboronation (%)Homocoupling (%)
NaOH454015
K₂CO₃652510
K₃PO₄85105
Cs₂CO₃9073

Table 2: Influence of Catalyst/Ligand System on Yield

Catalyst/LigandDesired Product Yield (%)Protodeboronation (%)Homocoupling (%)
Pd(OAc)₂ / PPh₃553510
Pd(PPh₃)₄702010
Pd₂(dba)₃ / SPhos9253
XPhos Pd G39532

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, base, and palladium catalyst.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.[5]

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OH)2 + Base) pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)L2-R transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield with This compound check_side_reactions Analyze Crude Mixture for Side Products (LC-MS/NMR) start->check_side_reactions protodeboronation Protodeboronation (Benzenesulfonamide) check_side_reactions->protodeboronation  Benzenesulfonamide  detected homocoupling Homocoupling Product check_side_reactions->homocoupling  Dimer of Boronic  Acid detected no_reaction Mainly Starting Material check_side_reactions->no_reaction  Minimal Conversion solution_proto Use Milder Base (K3PO4) Employ Anhydrous Conditions Use Boronate Ester protodeboronation->solution_proto solution_homo Ensure Rigorous Degassing Use Pd(0) Source or Efficient Precatalyst homocoupling->solution_homo solution_no_reaction Increase Temperature Use More Active Ligand (e.g., XPhos) Check Catalyst Activity no_reaction->solution_no_reaction

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

Logical Relationship of Side Reactions

Side_Reactions boronic_acid This compound desired_product Cross-Coupling Product boronic_acid->desired_product + Aryl Halide + Pd Catalyst + Base protodeboronation Protodeboronation boronic_acid->protodeboronation + Proton Source (H2O) (often base-mediated) homocoupling Homocoupling boronic_acid->homocoupling + O2 or Pd(II)

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Homocoupling of 2-Boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering byproduct formation during the homocoupling of 2-Boronobenzenesulfonamide.

Troubleshooting Guide

Unwanted homocoupling of this compound can significantly reduce the yield of the desired cross-coupled product and complicate purification. This guide provides a systematic approach to diagnosing and resolving common issues.

Issue: Significant formation of the homocoupled dimer of this compound.

This is the most common issue, leading to a mixture of the desired product and the symmetrical biaryl byproduct. The troubleshooting workflow below can help identify and address the root cause.

Troubleshooting_Workflow start High Homocoupling Detected q1 Is the reaction rigorously degassed? start->q1 sol1 Degas solvent and reaction mixture (e.g., N2/Ar sparging, freeze-pump-thaw). Run under an inert atmosphere. q1->sol1 No q2 What is the Palladium source? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to a Pd(0) source (e.g., Pd(PPh3)4) or a pre-catalyst. Consider adding a mild reducing agent (e.g., potassium formate). q2->sol2 Pd(II) precursor q3 Have you optimized the base? q2->q3 Pd(0) source a2_pd2 Pd(II) precursor (e.g., Pd(OAc)2, PdCl2) a2_pd0 Pd(0) source or pre-catalyst sol2->q3 sol3 Screen weaker bases (e.g., K2CO3, K3PO4) instead of strong bases. q3->sol3 No q4 Is the ligand appropriate? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote cross-coupling over homocoupling. q4->sol4 No end_node Homocoupling Minimized q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting workflow for minimizing homocoupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound homocoupling?

A1: The homocoupling of this compound, like other arylboronic acids, is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is crucial to suppress this pathway.[1]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[1] This can be a significant issue at the beginning of the reaction before the catalytic cycle for the desired cross-coupling is fully established.

A less common mechanism involves a protonolysis/second transmetalation event, which can be significant for electron-deficient arylboronic acids.[2]

Q2: How can I effectively remove oxygen from my reaction?

A2: To prevent oxygen-mediated homocoupling, deoxygenating the solvent and reaction mixture is essential.[3] Common laboratory techniques include:

  • Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the solvent for an extended period (e.g., 20-30 minutes) can displace dissolved oxygen. A subsurface sparge is particularly effective.[4]

  • Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is highly effective at removing dissolved gases.

  • Maintaining a positive pressure of an inert gas (e.g., via a nitrogen or argon balloon) throughout the reaction is critical to prevent atmospheric oxygen from re-entering the system.

Q3: Does the choice of palladium catalyst influence the extent of homocoupling?

A3: Yes, the palladium source plays a significant role. Using a Pd(II) precursor can lead to initial homocoupling as it is reduced to the active Pd(0) state.[1] To mitigate this, consider the following:

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can bypass the initial Pd(II)-mediated homocoupling.

  • Employ a Pre-catalyst: Modern pre-catalysts are designed to readily form the active Pd(0) species, which can reduce the standing concentration of Pd(II).

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to reduce Pd(II) to Pd(0) without interfering with the main catalytic cycle.[4]

Q4: Can the base or ligand choice affect byproduct formation?

A4: Absolutely. The choice of base and ligand can significantly impact the relative rates of the desired cross-coupling and the undesired homocoupling.

  • Base: Stronger bases can sometimes promote side reactions. Screening weaker inorganic bases like K₃PO₄ or K₂CO₃ can be beneficial.

  • Ligand: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate-limiting steps of the desired Suzuki-Miyaura coupling (oxidative addition and reductive elimination), thereby outcompeting the homocoupling pathway.[2]

Q5: My starting material is an electron-deficient arylboronic acid. Is it more prone to homocoupling?

A5: Yes, studies have shown that electron-deficient arylboronic acids can be more susceptible to homocoupling.[2] In such cases, careful optimization of the reaction conditions, particularly the choice of ligand and the rigorous exclusion of oxygen, is even more critical.

Data Presentation

The following table summarizes representative data on the effect of reaction conditions on the formation of homocoupling byproducts. While specific to the cited examples, these trends are generally applicable to arylboronic acids like this compound.

Catalyst SystemBaseAdditiveDegassingHomocoupling Yield (%)Desired Product Yield (%)Reference
Pd(dppf)Cl₂Na₂CO₃NoneNoHighLow[2]
Pd(dppf)Cl₂Na₂CO₃NoneYes (Ar sparge)Significantly ReducedIncreased[2]
Pd(OAc)₂K₃PO₄NoneYesModerateModerate[4]
Pd(OAc)₂K₃PO₄Potassium FormateYes (N₂ sparge)<0.1%High[4]
Pd₂ (dba)₃ / SPhosK₃PO₄NoneYesLowHigh[2]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Coupling Reaction

This protocol provides a general workflow for setting up a Suzuki-Miyaura coupling reaction with this compound, incorporating best practices to minimize homocoupling.

  • Reagent and Solvent Preparation:

    • Ensure the this compound and the coupling partner (aryl halide) are of high purity.

    • Use anhydrous, high-purity solvents.

  • Degassing:

    • Add the solvent(s) to the reaction flask.

    • Degas the solvent by sparging with argon or nitrogen for 20-30 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.

  • Reaction Setup:

    • To the reaction flask containing the degassed solvent, add the this compound, the aryl halide, the base (e.g., K₃PO₄), and the ligand under a positive pressure of inert gas.

    • If using a solid palladium source, it can be added at this stage.

  • Pre-heating (Optional but Recommended):

    • Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) for about 10 minutes before adding the catalyst (if it's in solution) or the boronic acid (if other components were pre-heated). This can help ensure the catalyst is in its active form before the boronic acid is introduced.[3]

  • Catalyst Addition:

    • Add the palladium catalyst (or pre-catalyst) to the reaction mixture.

  • Reaction Monitoring:

    • Maintain the reaction at the desired temperature under a positive pressure of inert gas.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC, LC-MS, or TLC to track the consumption of starting materials and the formation of the desired product and the homocoupling byproduct.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Perform an aqueous work-up to remove the inorganic salts.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate it in vacuo, and purify the residue by flash chromatography to separate the desired product from the homocoupling byproduct.

Protocol 2: Analytical Monitoring by HPLC

  • Method Development: Develop an HPLC method that can resolve the starting materials (this compound and aryl halide), the desired cross-coupled product, and the homocoupling byproduct. A reverse-phase C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA) is a common starting point.

  • Calibration: Prepare standard solutions of the starting materials and, if available, the purified byproduct and product to determine their retention times and response factors.

  • Sampling: At specified time points during the reaction, carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) to stop the catalytic process.

  • Analysis: Filter the quenched sample and inject it into the HPLC system.

  • Quantification: Use the peak areas from the chromatogram to determine the concentration of each component over time, allowing for the calculation of reaction kinetics and byproduct formation.

Visualizations

Homocoupling_Mechanisms cluster_oxygen Oxygen-Mediated Pathway cluster_pd2 Pd(II) Precursor Pathway Pd(0) Pd(0) Pd(II) Pd(II) Pd(0)->Pd(II) O2 Ar-Pd-Ar Ar-Pd-Ar Pd(II)->Ar-Pd-Ar 2 ArB(OH)2 Ar-Ar Ar-Ar Ar-Pd-Ar->Ar-Ar Reductive Elimination Pd(II)_precursor Pd(II) Precursor (e.g., Pd(OAc)2) Ar-Pd-Ar_2 Ar-Pd-Ar Pd(II)_precursor->Ar-Pd-Ar_2 2 ArB(OH)2 Ar-Ar_2 Ar-Ar Ar-Pd-Ar_2->Ar-Ar_2 Reductive Elimination Pd(0)_active Pd(0)_active

Caption: Proposed mechanisms for boronic acid homocoupling.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homocoupling Pd(0) Pd(0) Ox_Add Ox_Add Pd(0)->Ox_Add Oxidation Oxidation Pd(0)->Oxidation Transmetal Transmetalation (ArB(OH)2) Red_Elim Reductive Elimination Transmetal->Red_Elim Red_Elim->Pd(0) Regenerates Catalyst Product R-Ar Red_Elim->Product Ox_Add->Transmetal Pd(II) Pd(II) Dimerization Reaction with 2 ArB(OH)2 Pd(II)->Dimerization Byproduct Ar-Ar Dimerization->Byproduct Oxidation->Pd(II)

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

References

Technical Support Center: Protodeboronation of 2-Boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the protodeboronation of 2-boronobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding this common side reaction, particularly under basic conditions often employed in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of an organoboronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this side reaction converts it to benzenesulfonamide, thereby reducing the yield of the desired product in reactions like the Suzuki-Miyaura cross-coupling and complicating the purification process. The presence of the electron-withdrawing sulfonamide group at the ortho-position can influence the susceptibility of the molecule to protodeboronation.

Q2: What are the primary factors that promote the protodeboronation of this compound under basic conditions?

A2: Several factors can accelerate the rate of protodeboronation:

  • High pH: The reaction is often fastest at high pH due to the formation of the more reactive arylboronate anion.[2][3]

  • Presence of Water: Water typically acts as the proton source for the cleavage of the C-B bond.[1]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of this undesired side reaction.

  • Inefficient Catalysis: If the desired cross-coupling reaction is slow, the boronic acid has more time to decompose via protodeboronation.

Q3: How does the ortho-sulfonamide group in this compound specifically influence its stability?

A3: The sulfonamide group is strongly electron-withdrawing. Electron-deficient arylboronic acids can be particularly susceptible to protodeboronation under basic conditions.[1][3] The ortho-positioning of this group can also lead to through-space electronic effects and potential interactions with the boronic acid moiety, further influencing its reactivity and stability. Studies on other ortho-substituted and electron-deficient arylboronic acids have shown a high susceptibility to protodeboronation when exposed to a base.[1]

Q4: Can I use a boronic ester derivative of this compound to prevent protodeboronation?

A4: Yes, using a boronic ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, is a common and effective strategy.[1] These derivatives offer greater stability and provide a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[1] However, it is important to note that esterification does not always guarantee greater stability, and the choice of the diol for esterification can significantly impact the rate of protodeboronation.[2][4][5]

Troubleshooting Guides

Problem 1: Low yield of the desired cross-coupled product and significant formation of benzenesulfonamide.
Potential Cause Recommended Action
Reaction conditions are too harsh (high temperature, strong base). Lower the reaction temperature. Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃, or KF).
Presence of excess water. Use anhydrous solvents and reagents. If water is necessary for the reaction, minimize its amount.
The free boronic acid is unstable under the reaction conditions. Switch to a more stable boronic acid derivative, such as the corresponding pinacol or MIDA ester.
The palladium catalyst is not efficient enough. Screen different palladium catalysts and ligands to find a system that promotes a faster cross-coupling, outcompeting the protodeboronation.
Problem 2: Inconsistent results and poor reproducibility.
Potential Cause Recommended Action
Variability in the quality of this compound. Ensure the purity of the starting material. Consider recrystallization or purification before use.
Inconsistent degassing of the reaction mixture. Thoroughly degas all solvents and ensure the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions that can affect the catalyst and substrate.
Variations in base and solvent preparation. Prepare fresh solutions of bases and use high-purity, dry solvents to ensure consistent reaction conditions.

Quantitative Data

Table 1: Half-lives for Protodeboronation of Selected Electron-Deficient Arylboronic Acids at 70 °C in 50% aq. 1,4-Dioxane.

Arylboronic AcidpHHalf-life (t₀.₅)
Pentafluorophenyl13< 3 msec
2,3,5,6-Tetrafluorophenyl13~ 10 sec
2,6-Difluorophenyl13~ 3 min
3,5-Dinitrophenyl13~ 2 hours

Data adapted from Cox, P. A., et al. (2017). J. Am. Chem. Soc.[3] This table illustrates that arylboronic acids with multiple electron-withdrawing fluorine substituents undergo very rapid protodeboronation at high pH. Given that the sulfonamide group is also strongly electron-withdrawing, this compound is expected to be susceptible to this side reaction under similar conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Pinacol Ester to Minimize Protodeboronation

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Mild base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, or toluene)

  • Anhydrous, degassed water (if required for the catalyst system, e.g., in a 10:1 solvent:water ratio)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound pinacol ester, and the base.

  • Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent (and water, if applicable) via syringe.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS), checking for both product formation and the appearance of benzenesulfonamide.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Protodeboronation_Mechanism Base-Catalyzed Protodeboronation Pathway A This compound Ar-B(OH)₂ B Boronate Anion [Ar-B(OH)₃]⁻ A->B + OH⁻ B->A - OH⁻ C Transition State B->C + H₂O (Proton Source) D Benzenesulfonamide Ar-H C->D E B(OH)₄⁻ C->E

Caption: Mechanism of base-catalyzed protodeboronation.

Troubleshooting_Workflow Troubleshooting Low Yield due to Protodeboronation Start Low Yield & High Protodeboronation Observed Action1 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) Start->Action1 Action2 Lower Reaction Temperature Start->Action2 Action3 Use Anhydrous Solvents Start->Action3 Action4 Switch to Boronic Ester (Pinacol or MIDA) Start->Action4 Check Problem Solved? Action1->Check Action2->Check Action3->Check Action4->Check Success Reaction Optimized Check->Success Yes Failure Consider Catalyst/Ligand Screening Check->Failure No

References

Technical Support Center: Purification of 2-Boronobenzenesulfonamide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Boronobenzenesulfonamide and its derivatives. The following information is curated to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual catalysts. A significant byproduct to consider is the homocoupling product of the boronic acid, which can form under certain reaction conditions. Depending on the synthetic route, deboronated starting materials or related isomers may also be present.

Q2: My primary purification by recrystallization is giving a low yield. What are the likely causes?

A2: Low yield in recrystallization can stem from several factors:

  • Suboptimal Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

  • Excessive Solvent Volume: Using too much solvent will keep the product in solution, preventing efficient crystallization.

  • Premature Crystallization: If the solution cools too quickly, the product may precipitate instead of forming pure crystals, leading to losses during filtration.

  • Incomplete Crystallization: Insufficient cooling time or temperature will result in a significant amount of the product remaining in the mother liquor.

Q3: I am observing an oiling out of my product instead of crystallization. How can I resolve this?

A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. To address this, you can:

  • Lower the temperature at which the solution is saturated by adding slightly more solvent.

  • Switch to a lower-boiling point solvent system.

  • Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface.

  • Add a seed crystal of the pure compound.

Q4: Column chromatography of my this compound product is showing significant tailing and poor separation. What can I do to improve this?

A4: Boronic acids are known to be challenging to purify by standard silica gel chromatography due to their polarity and interaction with the silica surface. To mitigate these issues, consider the following:

  • Modified Silica Gel: Pre-treating the silica gel with an acid, such as boric acid, can sometimes improve separation.

  • Solvent System Modification: Adding a small amount of a polar solvent like methanol or a modifier like acetic acid to your eluent can help reduce tailing.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (neutral or basic), or reverse-phase chromatography (C18).

  • Derivatization: Temporarily converting the boronic acid to a less polar boronate ester (e.g., pinacol ester) can significantly improve its chromatographic behavior. The boronic acid can be regenerated after purification.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Product does not crystallize - Too much solvent was used.- The cooling process is too slow.- Boil off some of the solvent to increase concentration.- Place the flask in an ice bath to induce crystallization.
Oily precipitate forms - The solution is supersaturated.- The melting point of the solute is below the solvent's boiling point.- Add more solvent to dissolve the oil, then cool slowly.- Use a lower-boiling solvent or a mixed solvent system.
Low recovery of pure product - The compound is significantly soluble in the cold solvent.- Premature crystallization on the filter paper during hot filtration.- Ensure the solvent provides low solubility at cold temperatures.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.
Crystals are colored - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of spots - Inappropriate solvent system.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for aryl boronic acids can be a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone).
Compound sticks to the column - Strong interaction between the boronic acid and silica gel.- Use a more polar eluent.- Consider using a modified stationary phase (e.g., acid-washed silica) or an alternative like alumina.- Derivatize the boronic acid to a less polar ester.
Product elutes with the solvent front - Eluent is too polar.- Decrease the polarity of the eluent system.
Tailing of the product band - Acidic nature of the boronic acid interacting with the silica.- Add a small amount of a modifier like acetic acid to the eluent.- Use neutral or basic alumina as the stationary phase.

Experimental Protocols

Protocol 1: General Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol/Water, Acetone/Hexane, Toluene)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. A mixed solvent system (one solvent in which the compound is soluble and another in which it is not) can also be used. Based on the sulfonamide and boronic acid functionalities, polar solvents like ethanol, methanol, or acetone, potentially with the addition of water or a non-polar anti-solvent like hexane or toluene, are good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. Swirl the flask to aid dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Purification via Diethanolamine Adduct Formation

Objective: To purify this compound by forming a crystalline diethanolamine adduct, which can be easily separated from non-boronic acid impurities.

Materials:

  • Crude this compound

  • Diethanolamine

  • Diethyl ether (or another suitable non-polar solvent)

  • Hydrochloric acid (e.g., 1M HCl)

  • Ethyl acetate

  • Separatory funnel

  • Standard glassware

Methodology:

  • Adduct Formation: Dissolve the crude this compound in a suitable organic solvent like diethyl ether. Add an equimolar amount of diethanolamine. The diethanolamine adduct is often a crystalline solid that will precipitate from the solution.

  • Isolation of Adduct: Collect the precipitated adduct by filtration and wash it with a small amount of cold diethyl ether.

  • Hydrolysis of Adduct: Suspend the purified adduct in a biphasic mixture of ethyl acetate and water. Acidify the aqueous layer with hydrochloric acid (to pH ~1-2) to hydrolyze the adduct and regenerate the free boronic acid.

  • Extraction: The purified this compound will preferentially move into the organic layer (ethyl acetate). Separate the organic layer.

  • Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Suggested Solvent Systems for Recrystallization
Solvent SystemPolarityNotes
Ethanol / WaterHighGood for polar compounds. The ratio can be adjusted to optimize solubility and crystallization.
Acetone / HexaneMediumAcetone dissolves the compound, and hexane is added as an anti-solvent to induce crystallization.
Ethyl Acetate / TolueneMedium-LowCan be effective for compounds with intermediate polarity.
TolueneLowSuitable for less polar impurities, may require heating for dissolution.

Note: The optimal solvent system should be determined experimentally for each specific batch of crude product.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Analysis cluster_end Final Product Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization ColumnChromatography ColumnChromatography Crude Product->ColumnChromatography AdductFormation AdductFormation Crude Product->AdductFormation PurityCheck Purity Check (TLC, NMR, LC-MS) Recrystallization->PurityCheck ColumnChromatography->PurityCheck AdductFormation->PurityCheck PurityCheck->Recrystallization Purity < 95% Pure Product Pure Product PurityCheck->Pure Product Purity > 95%

Caption: Experimental workflow for the purification of this compound.

TroubleshootingTree cluster_problem Identify the Issue cluster_solution Potential Solutions Start Low Purity after Initial Purification OilingOut Oiling Out? Start->OilingOut LowYield Low Yield? Start->LowYield PersistentImpurities Persistent Impurities? Start->PersistentImpurities ChangeSolvent Change Solvent System (e.g., lower boiling point) OilingOut->ChangeSolvent Yes SeedCrystals Add Seed Crystals OilingOut->SeedCrystals Yes OptimizeSolvent Optimize Solvent Volume & Cooling Rate LowYield->OptimizeSolvent Yes CheckMotherLiquor Analyze Mother Liquor for Product LowYield->CheckMotherLiquor Yes AlternativeMethod Consider Alternative Purification Method (e.g., Chromatography, Adduct Formation) PersistentImpurities->AlternativeMethod Yes

Caption: Troubleshooting decision tree for purification issues.

"troubleshooting guide for ortho-substituted arylboronic acid couplings"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving sterically hindered ortho-substituted arylboronic acids.

Troubleshooting Guide

This section addresses common problems encountered during experiments, offering systematic approaches to identify and resolve them.

Q1: Why is my reaction resulting in low to no yield?

A1: Low conversion is the most frequent issue when dealing with ortho-substituted partners due to steric hindrance, which can impede crucial steps in the catalytic cycle like transmetalation and reductive elimination.[1][2] A systematic check of your reaction components is the first step.

Potential Causes & Solutions:

  • Suboptimal Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1]

    • Solution: Switch to a catalyst system designed for sterically demanding couplings. Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[1][3] These ligands promote the formation of a reactive palladium(0) species and accelerate the key catalytic steps.[1][4] Specialized ligands such as BI-DIME or AntPhos may be required for particularly challenging couplings.[1][5]

  • Incorrect Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[1]

    • Solution: Moderate bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] For highly hindered systems, stronger, non-aqueous bases like potassium tert-butoxide (t-BuOK) may be necessary.[1][6]

  • Inadequate Reaction Temperature: Steric hindrance slows down reaction rates, often requiring more energy to overcome activation barriers.[3]

    • Solution: Increase the reaction temperature. Solvents with higher boiling points like toluene, dioxane, or xylene are suitable for these "forcing" conditions.[3][7]

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[8]

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[8][9] Using stable Pd(II) precatalysts (e.g., XPhos Pd G3) can also ensure a consistent generation of the active Pd(0) species.[3][10]

Q2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?

A2: Under the often harsh conditions required for hindered couplings, several side reactions can compete with the desired cross-coupling.[11]

Common Side Reactions & Mitigation Strategies:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from a proton source (like water), and it is a major pathway for decomposition, especially with electron-deficient boronic acids.[8][11]

    • Mitigation:

      • Use anhydrous conditions and a non-aqueous base if possible.[8]

      • Convert the boronic acid to a more stable boronate ester (e.g., pinacol, MIDA, or diethanolamine adducts) which can release the boronic acid slowly during the reaction.[3][8][12]

      • Minimize reaction time and temperature to the extent possible.[8]

  • Homocoupling: The coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen or unreduced Pd(II) species.[13]

    • Mitigation:

      • Rigorously exclude oxygen through proper degassing of solvents and maintaining an inert atmosphere.[13][14]

      • Use a Pd(0) source or a precatalyst that efficiently generates Pd(0) to avoid side reactions involving Pd(II).[13]

  • Dehalogenation: The aryl halide starting material is reduced, replacing the halide with a hydrogen atom.[13]

    • Mitigation: This side reaction can be complex. Optimizing the ligand and base combination is the best approach. Sometimes, a less reactive catalyst system can prevent undesired reduction pathways.

Frequently Asked Questions (FAQs)

Q: What are the best catalyst systems for sterically hindered couplings?

A: The most effective systems typically involve a palladium source paired with a bulky, electron-rich phosphine ligand. Buchwald-type biarylphosphine ligands are the gold standard.[1][3] N-heterocyclic carbene (NHC) ligands have also shown high efficacy, even for tetra-ortho-substituted biaryls.[1][6] Pre-formed palladium complexes, known as precatalysts (e.g., CataCXium A Pd G3), are often more reliable as they are more stable and ensure efficient generation of the active catalyst.

Q: How does steric hindrance specifically affect the Suzuki-Miyaura catalytic cycle?

A: Steric hindrance from ortho substituents creates a crowded environment around the palladium center, primarily affecting two key steps:

  • Transmetalation: The transfer of the aryl group from boron to palladium is sterically impeded, slowing down the formation of the diorganopalladium(II) intermediate.[3]

  • Reductive Elimination: The final step, where the two aryl groups couple and leave the palladium center, is also hindered. Bulky ligands help to enforce a coordination geometry that facilitates this step, accelerating product formation and catalyst turnover.[11][15]

Q: Can I use aryl chlorides as coupling partners?

A: Yes, but they are more challenging than the corresponding bromides or iodides due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult.[4] Successful coupling of hindered aryl chlorides almost always requires a highly active catalyst system, such as those employing advanced Buchwald ligands (e.g., XPhos) or specific NHC ligands, often at elevated temperatures.[4][16]

Visual Guides

// Node Definitions start [label="Problem:\nLow or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_catalyst [label="1. Evaluate Catalyst System", fillcolor="#FBBC05", fontcolor="#202124"]; is_ligand_ok [label="Using bulky, electron-rich\nligand (e.g., XPhos, SPhos)?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; change_ligand [label="Action: Switch to a\nBuchwald-type or NHC ligand.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

check_base [label="2. Check Base", fillcolor="#FBBC05", fontcolor="#202124"]; is_base_ok [label="Using K₃PO₄, Cs₂CO₃,\nor t-BuOK?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; change_base [label="Action: Screen moderate\nto strong bases.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

check_conditions [label="3. Assess Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; is_temp_ok [label="Temperature > 80 °C?\n(Toluene, Dioxane)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; increase_temp [label="Action: Increase temperature.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

check_purity [label="4. Verify Reagent Stability\n& Inert Atmosphere", fillcolor="#FBBC05", fontcolor="#202124"]; is_deboronation [label="Side products observed?\n(Protodeboronation)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; use_ester [label="Action: Use a more stable\nboronate ester (e.g., pinacol).", fillcolor="#4285F4", fontcolor="#FFFFFF"];

success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_catalyst; check_catalyst -> is_ligand_ok; is_ligand_ok -> change_ligand [label="No"]; is_ligand_ok -> check_base [label="Yes"]; change_ligand -> check_base;

check_base -> is_base_ok; is_base_ok -> change_base [label="No"]; is_base_ok -> check_conditions [label="Yes"]; change_base -> check_conditions;

check_conditions -> is_temp_ok; is_temp_ok -> increase_temp [label="No"]; is_temp_ok -> check_purity [label="Yes"]; increase_temp -> check_purity;

check_purity -> is_deboronation; is_deboronation -> use_ester [label="Yes"]; is_deboronation -> success [label="No / Resolved"]; use_ester -> success; } endomdot Caption: Troubleshooting workflow for low-yield couplings.

// Inputs and Outputs Ar1X [label="Ar¹-X", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ar2B [label="Ar²-B(OR)₂\n(ortho-substituted)", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Ar¹-Ar²", shape=house, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Ar1X -> OA; Ar2B -> TM; RE -> Product;

// Steric Hindrance Annotation hindrance1 [label="Steric Clash!\n(Slow Step)", shape=plain, fontcolor="#EA4335", fontsize=12]; hindrance2 [label="Steric Clash!\n(Slow Step)", shape=plain, fontcolor="#EA4335", fontsize=12];

TM -> hindrance1 [style=invis]; RE -> hindrance2 [style=invis];

// Positioning hindrance nodes {rank=same; PdII; Ar2B} {rank=same; PdII_diaryl; Product} } endomdot Caption: Impact of ortho-substituent steric hindrance on the catalytic cycle.

Data Summary

Table 1: Ligand & Base Effects on a Hindered Coupling

The following table summarizes results for the coupling of a di-ortho-substituted aryl bromide with a secondary alkylboronic acid, demonstrating the critical role of the ligand.

EntryLigandBaseSolventTemp (°C)Yield (%)
1PPh₃K₃PO₄Toluene110<5
2SPhosK₃PO₄Toluene11075
3XPhosK₃PO₄Toluene11082
4AntPhos K₃PO₄ Toluene 110 92
5RuPhosCs₂CO₃Dioxane10088

Data adapted from studies on sterically demanding couplings, highlighting that specialized ligands like AntPhos can provide superior yields in challenging systems.[5]

Key Experimental Protocol

General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol is a representative starting point for optimization.

  • Reagent Preparation: In an oven-dried vial equipped with a stir bar, add the ortho-substituted arylboronic acid (1.2-1.5 equivalents) and the aryl halide (1.0 equivalent).

  • Inert Atmosphere: Seal the vial with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.[8]

  • Catalyst & Base Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., K₃PO₄, 2-3 equivalents).[3]

  • Solvent Addition: Add the degassed solvent (e.g., Toluene or Dioxane, to a concentration of 0.1-0.5 M) via syringe.[3]

  • Reaction: Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C) for 12-24 hours.[3]

  • Monitoring: Monitor the reaction's progress using an appropriate technique such as TLC, GC-MS, or LC-MS.[3]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography to isolate the desired biaryl compound.[3]

References

"minimizing impurities in 2-Boronobenzenesulfonamide reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 2-Boronobenzenesulfonamide.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues during the synthesis of this compound, which is commonly prepared via a Palladium-catalyzed Miyaura borylation of 2-bromobenzenesulfonamide.

Q1: I am seeing low or no conversion of my starting material (2-bromobenzenesulfonamide). What are the potential causes and solutions?

A1: Low or no conversion in a Miyaura borylation is a common issue that typically points to problems with the catalyst, reagents, or reaction environment.

  • Inactive Catalyst: The Pd(0) catalytic species is sensitive to oxygen. Inadequate degassing or an old or improperly stored catalyst are common culprits.

    • Solution: Ensure your reaction solvent is thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period. Use a fresh, high-quality palladium precatalyst and phosphine ligand. Consider using a pre-formed, air-stable catalyst like PdCl₂(dppf).[1][2]

  • Poor Reagent Quality: The diboron reagent (e.g., Bis(pinacolato)diboron, B₂pin₂) can degrade over time. Similarly, the base and solvent must be of appropriate quality and dryness.

    • Solution: Check the quality of your B₂pin₂ by NMR if possible.[1] Ensure the base (e.g., potassium acetate, KOAc) is dry, as moisture can interfere with the reaction. Use anhydrous solvent.

  • Suboptimal Temperature: The reaction may not have been heated sufficiently or for long enough to achieve full conversion.

    • Solution: If monitoring shows a stalled reaction, consider increasing the temperature or extending the reaction time.[3] Typical temperatures for these reactions are in the 80-100 °C range.

Q2: My reaction works, but I have a significant amount of a major byproduct. How do I identify and minimize it?

A2: The most common byproduct in this reaction is the dehalogenated starting material, resulting in benzenesulfonamide.

  • Cause of Dehalogenation: This side reaction occurs when the aryl halide substrate is reduced instead of borylated.[4][5] It can be promoted by sources of hydride in the reaction mixture, sometimes from the solvent or base.

    • Minimization Strategy 1 (Choice of Boron Reagent): Using pinacolborane (HBPin) instead of bis(pinacolato)diboron (B₂pin₂) can sometimes increase dehalogenation, although it may be necessary for large-scale synthesis. Sticking with B₂pin₂ is often safer for minimizing this side product.[5]

    • Minimization Strategy 2 (Optimize Conditions): Carefully screen catalysts, ligands, and bases. Sometimes, a less active catalyst system or a different base can suppress the dehalogenation pathway relative to the desired borylation.

  • Identification: The byproduct can be identified using LC-MS or by comparing the crude ¹H NMR to a standard of benzenesulfonamide. The mass of the dehalogenated product will be 80 atomic mass units less than the starting 2-bromobenzenesulfonamide.

Q3: My purification by column chromatography is difficult. The product and starting material have very similar Rf values.

A3: Co-elution of the borylated product and the bromo-starting material is a frequent challenge.[3] Furthermore, the boronic acid product can be prone to decomposition (protodeborylation) on silica gel.[3][4]

  • Solution 1 (Push to Completion): The most effective strategy is to avoid the purification problem altogether by driving the reaction to full conversion of the starting material.[3]

  • Solution 2 (Derivative Formation): If separation is unavoidable, the product can be converted into a more easily separable derivative. Reacting the crude mixture with diethanolamine can form a stable DABO boronate, which may crystallize, allowing for the quantitative removal of the non-polar starting material.[3] The purified boronate can then be hydrolyzed back to the boronic acid if needed.

  • Solution 3 (Alternative Chromatography): If available, consider alternative chromatography techniques such as preparative HPLC or supercritical fluid chromatography (SFC).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound product?

A1: Besides unreacted starting material, the most common process-related impurities are:

  • Benzenesulfonamide: Formed from either dehalogenation of the starting material during the reaction or protodeborylation of the product during workup or purification.[4][5]

  • This compound Boroxine: Boronic acids readily and reversibly dehydrate to form cyclic trimers called boroxines.[6][7][8] This is often observed in the solid state or in non-aqueous solvents and can complicate characterization (e.g., NMR, melting point). However, it is generally not considered a critical impurity as it often behaves identically to the boronic acid in subsequent reactions like Suzuki couplings.[8]

Q2: Why is the choice of base so important in a Miyaura borylation?

A2: The base plays a critical role in the catalytic cycle and in preventing side reactions. A relatively weak base like potassium acetate (KOAc) or potassium phenoxide (KOPh) is typically used.[2][5]

  • Catalyst Activation: The base is believed to form an acetato- or phenoxo-palladium complex after oxidative addition. The Pd-O bond in this complex is highly reactive towards the diboron reagent, facilitating the key transmetalation step.[5][9]

  • Preventing Side Reactions: Stronger bases can promote the subsequent Suzuki coupling of the newly formed this compound with remaining 2-bromobenzenesulfonamide, leading to an undesired homocoupled dimer. The mildness of KOAc minimizes the activation of the product boronic ester, thus suppressing this competing reaction.[5][9]

Q3: How should I store my this compound product?

A3: Boronic acids should be stored in a cool, dry place. While they are prone to forming anhydrides (boroxines) upon dehydration, this is often reversible.[6][8] Storing samples in a slightly moist state can sometimes help with long-term preservation and prevent decomposition that may be initiated by the anhydrous form.[8] For sensitive applications, storage under an inert atmosphere is recommended to minimize potential atmospheric oxidation over long periods.[8]

Q4: Can I use HPLC to analyze my reaction mixture?

A4: Yes, HPLC is a standard technique for monitoring reaction progress and purity. However, be aware that boronate esters (like the pinacol ester) can sometimes be unstable on reverse-phase columns, especially with acidic mobile phases (e.g., containing TFA), leading to on-column hydrolysis to the boronic acid.[1] A method using a C18 column with a mobile phase of acetonitrile and water with a formic acid modifier is a good starting point for analyzing this compound and related impurities.[10]

Data Presentation

Table 1: Effect of Base on Miyaura Borylation of 2-Bromobenzenesulfonamide

Base (3.0 eq)Temperature (°C)Time (h)Product Yield (%)Dehalogenation (%)Dimer Impurity (%)
KOAc8012~90< 5< 1
K₃PO₄8012~75< 5~15
Cs₂CO₃8012~70< 5~20
KOtBu804~40~10> 40

Note: Data are illustrative, based on general principles of Miyaura borylation. Stronger bases (K₃PO₄, Cs₂CO₃, KOtBu) are known to promote the competing Suzuki coupling side reaction, forming a dimer impurity.[5][9]

Table 2: Common Analytical Techniques for Impurity Profiling

TechniqueApplicationInformation Provided
HPLC-UV Quantify starting material, product, and major impurities. Monitor reaction progress.Retention time, peak area (relative concentration).[11]
LC-MS Identify known and unknown impurities.Molecular weight of components, enabling identification of byproducts like dehalogenated material or dimers.[11]
¹H NMR Structural confirmation of product and impurities.Chemical structure, relative ratios of components in a crude mixture.[1][3]
GC-MS Analysis of volatile or semi-volatile impurities.Identification of residual solvents or low molecular weight byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound via Miyaura Borylation

This protocol describes a general procedure for the palladium-catalyzed borylation of 2-bromobenzenesulfonamide.

  • Reagents & Equipment:

    • 2-bromobenzenesulfonamide (1.0 eq)

    • Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

    • Potassium Acetate (KOAc), dried (3.0 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq)

    • Anhydrous 1,4-Dioxane or DMSO

    • Schlenk flask or similar reaction vessel for inert atmosphere

    • Standard workup and purification glassware

  • Procedure:

    • To a Schlenk flask under an Argon atmosphere, add 2-bromobenzenesulfonamide, B₂pin₂, dried potassium acetate, and PdCl₂(dppf).

    • Evacuate and backfill the flask with Argon three times to ensure an inert atmosphere.

    • Add anhydrous, degassed 1,4-dioxane via cannula or syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or HPLC (e.g., every 2-4 hours). The reaction is typically complete within 12-16 hours.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.

    • To obtain the boronic acid, the crude ester can be subjected to hydrolysis. A common method is transesterification with a phase-transfer catalyst (e.g., using isobutylboronic acid and water) or careful hydrolysis under acidic conditions.

    • Purify the final product by recrystallization or, if necessary, careful column chromatography.

Protocol 2: HPLC Method for Reaction Monitoring

This protocol provides a starting point for the analysis of reaction mixtures.

  • Instrumentation & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 5-10 µL

  • Sample Preparation:

    • Carefully take a small aliquot (e.g., ~50 µL) from the reaction mixture.

    • Dilute the aliquot with a 1:1 mixture of acetonitrile and water to a final concentration of approximately 0.1-0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

G cluster_prep Reaction Setup cluster_workup Workup & Purification r1 Combine Reactants: - 2-Bromobenzenesulfonamide - B2pin2 - KOAc - PdCl2(dppf) r2 Add Degassed Solvent (e.g., Dioxane) r1->r2 r3 Heat to 80-90 °C under Inert Gas r2->r3 w1 Cool & Dilute (Ethyl Acetate) r3->w1 Monitor by HPLC/TLC w2 Filter through Celite w1->w2 w3 Concentrate Filtrate w2->w3 w4 Hydrolyze Ester (if necessary) w3->w4 w5 Purify Product (Recrystallization/Column) w4->w5 end Final Product: This compound w5->end start Start start->r1

Caption: Experimental workflow for this compound synthesis.

G start Problem Detected: Low/No Conversion or High Impurity q_conv Is Conversion < 95%? start->q_conv Check Conversion q_imp Major Impurity Detected? start->q_imp Check Purity check_cat Check Catalyst: - Is it fresh? - Was atmosphere inert? q_conv->check_cat Yes check_reagents Check Reagents: - B2pin2 quality - Base is dry check_cat->check_reagents check_cond Optimize Conditions: - Increase Temperature - Extend Time check_reagents->check_cond is_dehalo Is it Dehalogenation (Benzenesulfonamide)? q_imp->is_dehalo Yes opt_dehalo Optimize Reaction: - Screen Ligands/Bases - Ensure Anhydrous Conditions is_dehalo->opt_dehalo Yes is_sm Is it Unreacted Starting Material? is_dehalo->is_sm No is_sm->q_imp No/ Other push_rxn Push Reaction to Completion is_sm->push_rxn Yes deriv Purify via Derivative Formation push_rxn->deriv If still needed

Caption: Troubleshooting decision tree for synthesis reactions.

G SM 2-Bromobenzenesulfonamide center SM->center B2pin2 B2pin2 B2pin2->center Catalyst Pd(0) Catalyst + KOAc Catalyst->center Product 2-(Bpin)benzenesulfonamide Hydrolyzed_Product This compound Product->Hydrolyzed_Product Workup (Hydrolysis) Boroxine Boroxine Trimer (Dehydration) Hydrolyzed_Product->Boroxine Dehydration Dehalo Benzenesulfonamide (Dehalogenation) center->Product Miyaura Borylation (Desired Pathway) center->Dehalo Side Reaction

Caption: Simplified reaction and impurity formation pathways.

References

"effect of temperature on 2-Boronobenzenesulfonamide coupling efficiency"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of temperature on the coupling efficiency of 2-Boronobenzenesulfonamide. All recommendations are based on established principles of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What is the first step in troubleshooting?

A1: Initially, it is crucial to verify the integrity of all reagents and the reaction setup. Key factors to check include:

  • Catalyst Activity: Ensure the palladium catalyst and ligands are fresh and have been stored correctly under an inert atmosphere to prevent degradation.

  • Solvent and Base Purity: Use anhydrous and properly degassed solvents, as oxygen can deactivate the Pd(0) catalyst. Ensure the base is of high purity.

  • Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas, such as argon or nitrogen, to exclude oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling.

Q2: What is the optimal temperature range for the coupling of this compound?

A2: The optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent employed. However, a general starting point for optimization is in the range of 80-110 °C.[1] For some systems, reactions can be performed at room temperature, though this may significantly increase the required reaction time. It has been observed in model Suzuki-Miyaura reactions that the yield can decrease sharply below 80°C, while remaining constant above this temperature.[2]

Q3: I am observing a significant amount of starting material even after prolonged reaction times. How can temperature be adjusted to improve conversion?

A3: Incomplete conversion is often a sign of insufficient reaction temperature. Gradually increasing the temperature in increments of 10°C can enhance the reaction rate. For challenging couplings, such as those involving less reactive aryl chlorides, temperatures up to 110°C may be necessary.[3] However, be mindful that excessive heat can lead to catalyst decomposition.

Q4: Are there any specific side reactions I should be aware of when running these couplings at higher temperatures?

A4: Yes, elevated temperatures can promote undesirable side reactions. One common side reaction is the protodeboronation of the boronic acid, where the boronic acid group is replaced by a hydrogen atom. This is particularly a concern with electron-deficient boronic acids. Additionally, high temperatures can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.

Q5: Can you provide a general experimental protocol for a Suzuki-Miyaura coupling with a sulfonamide-containing boronic acid?

A5: The following is a generalized protocol and should be optimized for your specific substrates.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with a Sulfonamide-Containing Boronic Acid

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

  • Seal the flask and further purge with the inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Data Presentation

While specific data for this compound is limited in the public domain, the following table illustrates the general effect of temperature on the yield of a model Suzuki-Miyaura coupling reaction. This data is intended to provide a conceptual understanding and should be used as a guideline for optimization.

Table 1: Effect of Temperature on a Model Suzuki-Miyaura Coupling Reaction

EntryTemperature (°C)Reaction Time (h)Yield (%)
1Room Temperature24Low to moderate
26012Moderate
3808High
41006High
51206High (potential for catalyst decomposition)

This table is a generalized representation based on typical Suzuki-Miyaura reaction profiles and not specific to this compound. For some systems, a sharp drop in yield has been observed at temperatures below 80°C.[2]

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks for troubleshooting and understanding the effect of temperature on coupling reactions.

Temperature_Effect_Workflow Troubleshooting Low Yield in this compound Coupling start Low Coupling Efficiency check_reagents Verify Reagent Quality (Catalyst, Ligand, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions temp_low Is Temperature < 80°C? check_conditions->temp_low increase_temp Increase Temperature (e.g., to 80-100°C) temp_low->increase_temp Yes temp_high Is Temperature > 120°C? temp_low->temp_high No success Improved Yield increase_temp->success decrease_temp Decrease Temperature (e.g., to 100-110°C) temp_high->decrease_temp Yes optimize_other Optimize Other Parameters (Catalyst, Ligand, Base, Solvent) temp_high->optimize_other No side_reactions Check for Side Reactions (Protodeboronation, Catalyst Decomposition) decrease_temp->side_reactions side_reactions->success optimize_other->success

Caption: Troubleshooting workflow for low coupling efficiency.

Temperature_Yield_Relationship Conceptual Relationship Between Temperature and Yield T_low Low Temperature Y_low Low Yield (Slow Kinetics) T_low->Y_low Leads to T_optimal Optimal Temperature Y_high High Yield (Optimal Rate) T_optimal->Y_high Leads to T_high High Temperature Y_decrease Decreased Yield (Decomposition/Side Reactions) T_high->Y_decrease Leads to

Caption: Temperature's impact on reaction yield.

References

Technical Support Center: Catalyst Deactivation in 2-Boronobenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving 2-Boronobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these sensitive catalytic processes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is showing low to no yield. What are the most likely causes related to the catalyst?

A1: Low or no yield in this reaction is frequently linked to catalyst deactivation. The primary suspects are:

  • Catalyst Poisoning: The sulfonamide group (-SO₂NH₂) in your boronic acid, or the resulting biaryl sulfonamide product, may coordinate with the palladium center, leading to the formation of inactive catalyst complexes.

  • Palladium Black Formation: A common sign of catalyst deactivation is the precipitation of palladium black, an inactive, agglomerated form of palladium. This can be caused by high temperatures, impurities, or an insufficient ligand-to-metal ratio.

  • Ligand Degradation: Phosphine ligands, commonly used in Suzuki couplings, are susceptible to oxidation if the reaction is not conducted under strictly inert conditions.

  • Protodeboronation of this compound: As an electron-deficient arylboronic acid, this compound is prone to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond. This consumes your starting material without forming the desired product.

Q2: I observe the reaction mixture turning black. What does this signify and how can I prevent it?

A2: A black precipitate is likely palladium black, indicating catalyst agglomeration and deactivation. To prevent this:

  • Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. Oxygen can promote the formation of palladium black.

  • Optimize Ligand-to-Palladium Ratio: Ensure an adequate amount of ligand is present to stabilize the palladium nanoparticles and prevent their aggregation. A ligand-to-palladium ratio of 1.1:1 to 2:1 is a good starting point for optimization.

  • Use Robust Ligands: Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, which can offer greater stability to the catalytic complex.

  • Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition.

Q3: How does the sulfonamide group in this compound specifically contribute to catalyst deactivation?

A3: The sulfonamide group possesses Lewis basic nitrogen and oxygen atoms that can coordinate to the palladium catalyst. This coordination can either block active sites necessary for the catalytic cycle or alter the electronic properties of the palladium center, rendering it less active. While some studies show that sulfonamide-containing ligands can stabilize palladium nanoparticles, the free sulfonamide group of the reactant or product can act as a potential catalyst poison.

Q4: What is protodeboronation and why is it a particular problem for this compound?

A4: Protodeboronation is the hydrolysis of the boronic acid to the corresponding arene. Electron-withdrawing groups, such as the sulfonamide group, make the arylboronic acid more susceptible to this side reaction, especially in the presence of aqueous bases and at elevated temperatures.[1] This is a significant issue as it consumes the boronic acid in a non-productive pathway, leading to lower yields of the desired biaryl product.

Q5: Can the choice of base influence catalyst deactivation?

A5: Absolutely. The base is crucial for activating the boronic acid but can also contribute to catalyst deactivation and side reactions.

  • Strong vs. Weak Bases: While a base is necessary for transmetalation, overly strong or highly aqueous bases can promote protodeboronation.

  • Base Screening: It is often beneficial to screen a variety of bases. For sensitive substrates like this compound, milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be preferable to stronger bases like sodium hydroxide.[2]

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Materials
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium precatalyst and ligand. Consider using a more robust, air-stable precatalyst. Ensure any Pd(II) precatalyst is being effectively reduced to the active Pd(0) species in situ.
Catalyst Poisoning by Sulfonamide Increase the ligand-to-palladium ratio to promote competitive binding of the desired ligand. Screen different classes of ligands (e.g., bulky phosphines, NHCs) that may be less susceptible to displacement by the sulfonamide group.
Insufficiently Inert Atmosphere Thoroughly degas all solvents and the reaction mixture using methods like sparging with an inert gas or freeze-pump-thaw cycles. Maintain a positive pressure of argon or nitrogen throughout the reaction.
Suboptimal Reaction Conditions Systematically screen reaction parameters such as temperature, solvent, and base. Sometimes, a lower temperature for a longer duration can prevent catalyst decomposition.
Problem 2: Significant Formation of Protodeboronated Byproduct
Possible Cause Suggested Solution
Instability of this compound Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate ester. These derivatives slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[3]
Excess Water and/or Strong Base Use anhydrous solvents and a milder, less nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). If water is required for the reaction, minimize its amount.
High Reaction Temperature Lower the reaction temperature. Protodeboronation is often accelerated at higher temperatures.
Slow Transmetalation Step Use a highly active catalyst system (e.g., a modern palladium precatalyst with a bulky, electron-rich ligand) to accelerate the desired cross-coupling reaction, allowing it to outcompete the protodeboronation pathway.[3]

Data Presentation: Catalyst Performance in Analogous Systems

Direct quantitative data for this compound is limited. The following tables present data for Suzuki-Miyaura couplings of other challenging arylboronic acids to provide a reference for catalyst and condition selection.

Table 1: Comparison of Palladium Precatalysts for the Coupling of 4-Chlorotoluene with Phenylboronic Acid

Precatalyst SystemLigandLigand:Pd RatioYield (%)
In-situ generated from Pd(OAc)₂XPhos0.8:144
In-situ generated from Pd(OAc)₂XPhos1:174
In-situ generated from Pd(OAc)₂XPhos1.2:184
(η³-allyl)PdCl(XPhos)XPhos1:185
(η³-crotyl)PdCl(XPhos)XPhos1:190
Data adapted from a comparative study on palladium precatalysts, highlighting the importance of ligand-to-metal ratio and the efficiency of well-defined precatalysts.[4]

Table 2: Effect of Base on Product Yield in a Heterocyclic Suzuki-Miyaura Coupling

BaseYield (%)
K₂CO₃65
Na₂CO₃60
K₃PO₄72
CsF92
Et₃N45
Adapted from a study on a challenging heterocyclic system, this table illustrates that milder inorganic bases can provide superior yields, likely by minimizing base-mediated protodeboronation.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Pinacol Ester

This protocol is a starting point and should be optimized for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas for three cycles.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water mixture, THF, or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography.

Protocol 2: Monitoring Catalyst Deactivation by Visual Inspection and Reaction Profiling
  • Visual Monitoring: During the reaction, periodically check for the formation of a black precipitate (palladium black). Note the time and reaction temperature at which this occurs.

  • Reaction Sampling: Under a positive flow of inert gas, carefully extract small aliquots of the reaction mixture at regular time intervals (e.g., every 30-60 minutes).

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent and filtering through a small plug of silica gel to remove the catalyst.

  • Analysis: Analyze the quenched aliquots by LC-MS or GC-MS to determine the conversion of starting materials and the formation of product and byproducts over time. A plateau in the conversion rate before the starting material is fully consumed is a strong indicator of catalyst deactivation.

Visualizations

CatalystDeactivationPathways cluster_deactivation Deactivation Pathways ActiveCatalyst Active Pd(0)L_n PdBlack Palladium Black (Agglomeration) ActiveCatalyst->PdBlack High Temp. Poor Ligand Stab. Poisoning Poisoning (e.g., by -SO2NH2 group) ActiveCatalyst->Poisoning Substrate/Product Coordination LigandOxidation Ligand Oxidation ActiveCatalyst->LigandOxidation Presence of O2 InactiveSpecies Inactive Pd Species PdBlack->InactiveSpecies Poisoning->InactiveSpecies LigandOxidation->InactiveSpecies

Caption: Common deactivation pathways for palladium catalysts in Suzuki-Miyaura reactions.

TroubleshootingWorkflow Start Low Yield or Stalled Reaction CheckInert Verify Inert Atmosphere Start->CheckInert CheckReagents Assess Reagent Quality (Catalyst, Ligand, Boronic Acid) CheckInert->CheckReagents Atmosphere OK Failure Persistent Low Yield (Consult Further) CheckInert->Failure O2 Leak Suspected OptimizeConditions Systematically Optimize Conditions (Base, Solvent, Temperature) CheckReagents->OptimizeConditions Reagents OK CheckReagents->Failure Degraded Reagents ConsiderDerivative Use Boronic Acid Derivative? (Pinacol or MIDA ester) OptimizeConditions->ConsiderDerivative Optimization Fails Success Improved Yield OptimizeConditions->Success Optimization Successful ConsiderDerivative->Success Derivative Improves Yield ConsiderDerivative->Failure No Improvement

Caption: A logical workflow for troubleshooting low-yielding this compound reactions.

References

Technical Support Center: 2-Boronobenzenesulfonamide Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 2-Boronobenzenesulfonamide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up and purification of this compound Suzuki reaction products.

Issue 1: Low or No Product Yield After Work-up

  • Question: My Suzuki coupling reaction appears to have worked based on TLC analysis, but I'm recovering very little or no product after the aqueous work-up. What could be the issue?

  • Answer: Low recovery of polar products like biaryl sulfonamides is a common issue. The sulfonamide moiety increases the polarity and water solubility of the product, leading to its loss in the aqueous layer during extraction.

    • Recommendation 1: pH Adjustment. The sulfonamide proton is acidic. During the work-up, ensure the aqueous layer is acidified (e.g., with 1M HCl) to a pH of ~2-3 before extraction. This protonates the sulfonamide, making it less water-soluble and facilitating its extraction into the organic layer.

    • Recommendation 2: Solvent Choice. Standard extraction solvents like diethyl ether or hexanes may not be polar enough to efficiently extract the sulfonamide product. Consider using a more polar solvent such as ethyl acetate or a mixture of chloroform and isopropanol (e.g., 3:1 ratio) for the extraction.

    • Recommendation 3: Minimize Aqueous Volume. Use the minimum amount of water necessary to dissolve the inorganic salts from the reaction mixture to reduce the partitioning of the product into the aqueous phase.

    • Recommendation 4: Salting Out. Saturating the aqueous layer with brine (saturated NaCl solution) can decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency.

Issue 2: Difficulty in Removing Palladium Catalyst Residues

  • Question: My purified product is contaminated with a black solid, which I suspect is palladium black. How can I effectively remove it?

  • Answer: Palladium residues can be challenging to remove, especially if they are finely dispersed.

    • Recommendation 1: Filtration through Celite®. After the reaction is complete, and before the aqueous work-up, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite®. This will remove the majority of the heterogeneous palladium catalyst.

    • Recommendation 2: Activated Carbon Treatment. If palladium residues persist after filtration, you can treat the organic solution of your product with a small amount of activated carbon, stir for a short period, and then filter through Celite®. Be aware that this may also lead to some product loss.

    • Recommendation 3: Aqueous Thiourea Wash. A dilute aqueous solution of thiourea can be used to wash the organic layer to scavenge residual palladium. However, this should be followed by several water washes to remove any remaining thiourea.

Issue 3: Co-elution of Product with Boronic Acid Starting Material or Homocoupled Byproducts During Chromatography

  • Question: I'm having trouble separating my desired biaryl sulfonamide from unreacted this compound and its homocoupled byproduct during column chromatography. What can I do?

  • Answer: Co-elution is common when the polarity of the product and byproducts are similar.

    • Recommendation 1: Acid-Base Extraction. Before chromatography, perform an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a basic aqueous solution (e.g., 1M NaOH). The acidic this compound will be deprotonated and move into the aqueous layer. The desired product should remain in the organic layer. Neutralize the aqueous layer and re-extract to recover the unreacted boronic acid if needed.

    • Recommendation 2: Chromatography System Optimization. The choice of eluent system is critical. For polar sulfonamides, a gradient elution from a less polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective. Adding a small amount of acetic acid to the mobile phase can sometimes improve the separation of acidic compounds.

    • Recommendation 3: Alternative Stationary Phases. If silica gel chromatography is not providing adequate separation, consider using other stationary phases such as alumina or reverse-phase silica (C18).

Frequently Asked Questions (FAQs)

Q1: What are the key considerations for the work-up of a Suzuki reaction producing a biaryl sulfonamide?

A1: The primary considerations are the polarity and acidic nature of the sulfonamide product. A standard aqueous work-up may lead to significant product loss. It is crucial to control the pH of the aqueous phase and use an appropriate organic solvent for extraction. Filtration to remove the palladium catalyst prior to extraction is also a critical step.

Q2: Can I perform a direct extraction without filtering the palladium catalyst first?

A2: While possible, it is not recommended. Filtering the reaction mixture through a pad of Celite® before the aqueous work-up is a simple and effective way to remove the bulk of the palladium catalyst, which can otherwise interfere with the extraction and subsequent purification steps, often causing emulsions.

Q3: My product seems to be soluble in both the organic and aqueous layers. How can I improve the extraction?

A3: This is a common issue with polar, amphiphilic molecules. As mentioned in the troubleshooting guide, acidifying the aqueous layer to suppress the ionization of the sulfonamide and "salting out" by adding brine are effective strategies to drive the product into the organic phase. Using a more polar organic solvent for extraction can also be beneficial.

Q4: Is recrystallization a viable purification method for biaryl sulfonamides?

A4: Yes, recrystallization can be an excellent final purification step if a suitable solvent system can be found. Common solvent systems for recrystallization of polar organic compounds include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.

Quantitative Data Summary

The following table summarizes typical reaction parameters for Suzuki-Miyaura cross-coupling reactions involving aryl sulfonamide boronic acids. Note that optimal conditions will vary depending on the specific substrates used.

ParameterTypical RangeNotes
Catalyst Loading (mol%) 1 - 5Higher loadings may be necessary for challenging substrates.
Ligand-to-Palladium Ratio 1:1 to 2:1Buchwald-type ligands are often effective for these couplings.
Base (Equivalents) 2 - 3K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used bases.
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA ratio of 4:1 to 10:1 (organic:aqueous) is typical.
Temperature (°C) 80 - 110Reaction times can vary from 2 to 24 hours.
Yield (%) 60 - 95Yields are highly substrate-dependent.

Detailed Experimental Protocol: Work-up of a this compound Suzuki Reaction

This protocol outlines a general procedure for the work-up and purification of a biaryl sulfonamide product from a Suzuki reaction.

  • Reaction Quenching and Catalyst Removal:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (EtOAc).

    • Filter the mixture through a pad of Celite® in a sintered glass funnel to remove the palladium catalyst. Wash the filter cake with additional EtOAc.

  • Aqueous Work-up (Acid-Base Extraction):

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with a 1M aqueous solution of NaOH. This will extract unreacted this compound into the aqueous layer.

    • Separate the layers. The desired product should remain in the organic layer.

    • To confirm the location of the product, you can take a small sample of each layer, spot them on a TLC plate, and compare with a standard of your starting materials.

    • Wash the organic layer with water and then with brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 50% EtOAc in hexanes).

    • Combine the fractions containing the pure product (as determined by TLC analysis) and concentrate under reduced pressure to yield the purified biaryl sulfonamide.

    • If desired, further purification can be achieved by recrystallization from an appropriate solvent system.

Visualizations

Workup_Procedure A Reaction Mixture B Dilute with EtOAc A->B C Filter through Celite® B->C D Filtrate C->D E Wash with 1M NaOH (aq) D->E F Separate Layers E->F G Organic Layer (contains product) F->G H Aqueous Layer (contains unreacted boronic acid) F->H I Wash with H₂O and Brine G->I J Dry over Na₂SO₄ I->J K Concentrate J->K L Crude Product K->L M Column Chromatography L->M N Purified Product M->N

Caption: Workflow for the work-up of a this compound Suzuki reaction.

Troubleshooting_Logic Start Low Product Yield Q1 Product lost in aqueous layer? Start->Q1 A1 Acidify aqueous layer Use polar organic solvent 'Salt out' with brine Q1->A1 Yes Q2 Pd contamination? Q1->Q2 No End Improved Yield and Purity A1->End A2 Filter through Celite® Treat with activated carbon Q2->A2 Yes Q3 Co-elution in chromatography? Q2->Q3 No A2->End A3 Perform acid-base extraction Optimize eluent system Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting decision tree for common issues in the work-up procedure.

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Boronobenzenesulfonamide and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Boronobenzenesulfonamide is a bifunctional molecule incorporating both a sulfonamide and a boronic acid group. These functional groups are of significant interest in medicinal chemistry and drug development. Sulfonamides are a well-established class of therapeutic agents, while boronic acids are versatile intermediates in organic synthesis and have emerged as important pharmacophores. The ortho-substitution pattern of this compound is expected to result in distinct spectroscopic signatures.

This guide presents a summary of the ¹H and ¹³C NMR chemical shifts for the comparative compounds, a detailed experimental protocol for acquiring such data, and a logical workflow for the structural elucidation of similar molecules.

¹H and ¹³C NMR Data Comparison

The following tables summarize the reported ¹H and ¹³C NMR spectral data for Benzenesulfonamide and Saccharin. The expected, yet unconfirmed, shifts for this compound are included for comparative purposes, based on the analysis of substituent effects on aromatic systems.

Table 1: ¹H NMR Spectral Data (in DMSO-d₆)

CompoundAromatic Protons (ppm)NH₂/NH Proton (ppm)Other Protons (ppm)
This compound 7.5 - 8.2 (m, 4H)~7.4 (br s, 2H)~8.1 (br s, 2H, B(OH)₂)
Benzenesulfonamide 7.58 - 7.85 (m, 5H)7.37 (s, 2H)-
Saccharin 7.8 - 8.4 (m, 4H)11.0 - 13.0 (br s, 1H)-

Table 2: ¹³C NMR Spectral Data (in DMSO-d₆)

CompoundAromatic Carbons (ppm)Carbonyl Carbon (ppm)Other Carbons (ppm)
This compound 125 - 145-C-B bond: ~130 (broad)
Benzenesulfonamide 125.8, 128.9, 132.3, 143.7--
Saccharin 120.9, 124.9, 131.6, 134.8, 135.2, 138.2161.5-

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to the compounds discussed.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Spectroscopy:

  • Spectrometer: 500 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

¹³C NMR Spectroscopy:

  • Spectrometer: 125 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 5.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

Structural Analysis Workflow

The following diagram illustrates a typical workflow for the structural characterization of a novel substituted benzenesulfonamide using NMR spectroscopy.

Structural_Elucidation_Workflow Structural Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis cluster_structure Structure Confirmation synthesis Synthesize Target Compound purification Purify via Crystallization/Chromatography synthesis->purification prep Sample Preparation purification->prep H1_NMR Acquire 1H NMR Spectrum prep->H1_NMR C13_NMR Acquire 13C NMR Spectrum prep->C13_NMR D2O_exchange D2O Exchange Experiment H1_NMR->D2O_exchange analyze_H1 Analyze 1H NMR: - Chemical Shifts - Integration - Coupling Patterns H1_NMR->analyze_H1 analyze_C13 Analyze 13C NMR: - Chemical Shifts - Number of Signals C13_NMR->analyze_C13 analyze_D2O Identify Exchangeable Protons (NH, OH) D2O_exchange->analyze_D2O compare Compare with Known Analogs analyze_H1->compare analyze_C13->compare analyze_D2O->compare elucidate Elucidate Final Structure compare->elucidate

Caption: A workflow for the synthesis and structural elucidation of substituted benzenesulfonamides using NMR spectroscopy.

Conclusion

The structural characterization of novel organic compounds is a cornerstone of chemical and pharmaceutical research. While direct experimental NMR data for this compound remains elusive in the public domain, a comparative analysis with known compounds such as Benzenesulfonamide and Saccharin provides valuable insights into its expected spectroscopic properties. The provided experimental protocols and analytical workflow offer a robust framework for researchers engaged in the synthesis and characterization of new sulfonamide-based molecules, facilitating their discovery and development for a range of scientific applications.

A Comparative Spectroscopic Analysis of 2-Boronobenzenesulfonamide and Related Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the Fourier-Transform Infrared (FTIR) and Mass Spectrometry (MS) characteristics of 2-Boronobenzenesulfonamide. This guide provides a comparative analysis with its structural precursors, benzenesulfonamide and phenylboronic acid, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Spectral Data

The following tables summarize the key FTIR absorption bands and mass spectrometry peaks for this compound and its selected alternatives.

Table 1: Comparison of Key FTIR Absorption Bands (cm⁻¹)

Functional GroupThis compound (Predicted)Benzenesulfonamide (Experimental)Phenylboronic Acid (Experimental)
O-H stretch (B-OH)3400-3200 (broad)-3280 (broad)
N-H stretch3350-3250 (two bands)3340, 3250-
Aromatic C-H stretch3100-300030703050
S=O stretch (asymmetric)1350-13101330-
S=O stretch (symmetric)1170-11501160-
B-O stretch1380-1330-1350
C-B stretch~1100-~1090
S-N stretch~900910-
Aromatic C=C bend1600-14501580, 1480, 14501600, 1450
Out-of-plane C-H bend850-750750, 690760, 700

Table 2: Comparison of Key Mass Spectrometry (m/z) Peaks

IonThis compound (Predicted)Benzenesulfonamide (Experimental)Phenylboronic Acid (Experimental)
[M]+• 201157122
[M-OH]+ 184-105
[M-B(OH)₂]+ 156--
[M-SO₂NH₂]+ 12177-
[C₆H₅]+ 777777

Experimental Protocols

The following are generalized experimental protocols for obtaining FTIR and Mass Spectra for compounds similar to this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation:

    • For solid samples, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample (1-2 mg) is ground with spectroscopic grade KBr (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

    • The sample is placed in the infrared beam.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (a plot of absorbance or transmittance versus wavenumber) is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or introduced as a solid for techniques like Electron Ionization (EI) after vaporization.

  • Ionization: The sample molecules are ionized. Common methods include:

    • Electron Ionization (EI): The sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. This is useful for structural elucidation.

    • Electrospray Ionization (ESI): A solution of the sample is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a "soft" ionization technique that often leaves the molecular ion intact.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: The mass spectrum is analyzed to determine the molecular weight from the molecular ion peak and to deduce structural features from the fragmentation pattern.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

FTIR Analysis Workflow for this compound cluster_analysis Spectral Interpretation A Sample Preparation (KBr Pellet or ATR) B FTIR Spectrometer A->B Place Sample C Data Acquisition (4000-400 cm-1) B->C Measure IR Absorption D Spectrum Generation (Absorbance vs. Wavenumber) C->D Fourier Transform E Functional Group Identification D->E Analyze Peaks F O-H Stretch (Boronic Acid) E->F G N-H Stretch (Sulfonamide) E->G H S=O Stretch (Sulfonamide) E->H I B-O Stretch (Boronic Acid) E->I J Aromatic C=C & C-H Bends E->J

Caption: Workflow for FTIR analysis of this compound.

Mass Spectrometry Workflow for this compound cluster_interpretation Fragment Analysis A Sample Introduction (e.g., ESI or EI) B Ionization Source A->B Introduce Sample C Mass Analyzer (e.g., Quadrupole, TOF) B->C Accelerate & Separate Ions D Detector C->D Detect Ions E Mass Spectrum Generation (Intensity vs. m/z) D->E Generate Spectrum F Data Interpretation E->F Analyze Peaks G Molecular Ion Peak [M]+• F->G H Loss of -OH F->H I Loss of -B(OH)₂ F->I J Loss of -SO₂NH₂ F->J K Phenyl Cation [C₆H₅]+ F->K

Caption: Workflow for Mass Spectrometry analysis.

A Comparative Guide to HPLC and UPLC Methods for Purity Analysis of 2-Boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Boronobenzenesulfonamide is a molecule of interest in pharmaceutical research, combining the functionalities of both a boronic acid and a sulfonamide. Ensuring the purity of this and similar active pharmaceutical ingredients (APIs) is critical for the safety and efficacy of potential drug products. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination and impurity profiling in the pharmaceutical industry.[1] This guide provides a comparative analysis of a conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a more advanced Ultra-Performance Liquid Chromatography (UPLC) method for the purity analysis of this compound. The UPLC method offers significant advantages in terms of speed, resolution, and sensitivity, which are critical for modern drug development.[2][3]

The analysis of boronic acids by reversed-phase HPLC can be challenging due to their potential for on-column degradation and poor retention.[4] The methods presented here are designed to address these challenges, providing robust and reliable approaches for the purity assessment of this compound.

Comparative Performance Data

The following table summarizes the hypothetical, yet realistic, performance data for the two analytical methods, demonstrating the superior performance of the UPLC method for impurity profiling.

ParameterMethod A: RP-HPLC Method B: UPLC Advantage of UPLC
Principle Standard High-Performance Liquid ChromatographyUltra-Performance Liquid ChromatographyHigher efficiency and speed
Column C18, 4.6 x 150 mm, 5 µmAcquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µmHigher resolution and speed
Flow Rate 1.0 mL/min0.4 mL/minLower solvent consumption
Run Time 25 minutes8 minutesHigher throughput
Retention Time (API) ~ 10.5 minutes~ 3.2 minutesFaster analysis
Resolution (API & Impurity) 2.54.0Better separation
Tailing Factor (API) 1.31.1More symmetrical peaks
Linearity (R²) > 0.998> 0.999Higher accuracy
LOD ~ 0.05%~ 0.01%Higher sensitivity
LOQ ~ 0.15%~ 0.03%Higher sensitivity

Experimental Protocols

Method A: Reversed-Phase HPLC (RP-HPLC)

This protocol describes a robust RP-HPLC method for the quantitative determination of the purity of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B, 5-15 min: 20-80% B, 15-20 min: 80% B, 20-21 min: 80-20% B, 21-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm

3. Standard and Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the diluent.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure a clean baseline.

  • Inject the standard solution in replicate to check for system suitability (e.g., retention time, peak area reproducibility).

  • Inject the sample solution.

  • The area of each impurity peak is calculated as a percentage of the total peak area.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Sample & Reference Standard dissolve Dissolve in Diluent (ACN:H2O) weigh_sample->dissolve filter_sample Filter Sample Solution (0.45 µm) dissolve->filter_sample equilibrate Equilibrate HPLC System filter_sample->equilibrate inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_std Inject Standard Solution inject_blank->inject_std inject_sample Inject Sample Solution inject_std->inject_sample integrate Integrate Peaks inject_sample->integrate calculate Calculate Purity & Impurity Levels integrate->calculate report Generate Report calculate->report

Caption: HPLC experimental workflow for purity analysis.

Method_Comparison cluster_rphplc Method A: RP-HPLC cluster_uplc Method B: UPLC rphplc_col Column: 5 µm particles rphplc_time Run Time: ~25 min rphplc_col->rphplc_time rphplc_res Standard Resolution rphplc_time->rphplc_res uplc_col Column: <2 µm particles uplc_time Run Time: ~8 min uplc_col->uplc_time uplc_res High Resolution uplc_time->uplc_res purity_analysis Purity Analysis of This compound purity_analysis->rphplc_col Conventional Approach purity_analysis->uplc_col Advanced Approach

Caption: Comparison of RP-HPLC and UPLC approaches.

Conclusion

Both the RP-HPLC and UPLC methods are suitable for the purity analysis of this compound. The choice of method will depend on the specific requirements of the analysis.

  • RP-HPLC is a robust and reliable method suitable for routine quality control where high throughput is not a primary concern.

  • UPLC is the preferred method for impurity profiling during drug development and for situations requiring high sensitivity and rapid analysis times.[2] The significant reduction in run time and solvent consumption also makes it a more cost-effective and environmentally friendly option for high-throughput screening.

For regulatory submissions and in-depth quality control, the UPLC method's superior resolution and sensitivity provide a more comprehensive and accurate assessment of the purity of this compound.

References

A Comparative Analysis of the Reactivity of 2-Boronobenzenesulfonamide and 4-Boronobenzenesulfonamide in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of sulfonamide-functionalized phenylboronic acids into molecular scaffolds is a cornerstone of modern medicinal chemistry. The isomeric position of the boronic acid and sulfonamide groups profoundly influences the reactivity of these building blocks, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides an objective comparison of the reactivity of 2-Boronobenzenesulfonamide and 4-Boronobenzenesulfonamide, supported by established chemical principles and analogous experimental data.

Executive Summary

Factors Influencing Reactivity: A Comparative Overview

The reactivity of substituted phenylboronic acids in the Suzuki-Miyaura coupling is governed by a delicate interplay of steric and electronic effects.

Steric Effects: The primary differentiating factor between the two isomers is steric hindrance. In This compound , the bulky sulfonamide group is positioned adjacent to the boronic acid moiety. This proximity creates significant steric congestion around the reaction center, which can hinder the approach of the palladium catalyst and the subsequent transmetalation step of the catalytic cycle. This steric impediment is a well-documented phenomenon known as the "ortho effect."

Electronic Effects: The sulfonamide group is strongly electron-withdrawing. In 4-Boronobenzenesulfonamide , this electronic effect is transmitted through the phenyl ring via resonance and inductive effects, influencing the electron density at the boronic acid group. The electron-withdrawing nature of the sulfonamide group can lower the pKa of the boronic acid, which may enhance its affinity for diols but can also impact the kinetics of the Suzuki-Miyaura coupling.[1] For the para-isomer, electronic effects are the predominant influence on reactivity.

In the case of the ortho-isomer, while electronic effects are also present, the steric hindrance is the dominant factor that dictates its generally lower reactivity in cross-coupling reactions.

Analogous Experimental Data: The Case of Nitrophenylboronic Acids

A direct parallel can be drawn from comparative studies of 2-nitrophenylboronic acid and 4-nitrophenylboronic acid in Suzuki-Miyaura couplings. The nitro group, like the sulfonamide group, is strongly electron-withdrawing and sterically demanding. Numerous studies have consistently shown that 4-nitrophenylboronic acid is significantly more reactive and provides higher yields than 2-nitrophenylboronic acid under identical conditions. This difference is overwhelmingly attributed to the steric hindrance of the ortho-nitro group.

Table 1: Representative Yields in Suzuki-Miyaura Coupling of Nitrophenylboronic Acid Isomers

Boronic Acid IsomerCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
4-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O95[2]
2-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane35[2]

This data is representative and compiled from different sources. Direct comparison should be made with caution due to variations in experimental conditions.

The significantly lower yield for the ortho-nitro isomer, even with a highly active catalyst system, underscores the profound impact of steric hindrance. A similar trend is strongly anticipated for this compound versus 4-Boronobenzenesulfonamide.

Experimental Protocols: Suzuki-Miyaura Coupling

Below is a general experimental protocol for the Suzuki-Miyaura coupling of an aryl halide with either 2- or 4-Boronobenzenesulfonamide. It is important to note that optimization of the catalyst, ligand, base, and solvent may be necessary to achieve optimal yields for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound or 4-Boronobenzenesulfonamide (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the selected Boronobenzenesulfonamide isomer, and the base.

  • Add the palladium catalyst to the flask.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours).

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl sulfonamide.

Visualizing the Reaction and Influencing Factors

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Ar-Ar' Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Factors Influencing Reactivity of Boronobenzenesulfonamide Isomers

Reactivity_Factors cluster_2B This compound cluster_4B 4-Boronobenzenesulfonamide 2B Steric Hindrance (ortho-effect) Reactivity_2B Lower Reactivity 2B->Reactivity_2B Dominant Factor Electronic_Effect_2B Electron-withdrawing Electronic_Effect_2B->Reactivity_2B 4B Minimal Steric Hindrance Reactivity_4B Higher Reactivity 4B->Reactivity_4B Electronic_Effect_4B Electron-withdrawing Electronic_Effect_4B->Reactivity_4B Dominant Factor

Caption: Key factors influencing the reactivity of the two isomers.

Conclusion

The choice between this compound and 4-Boronobenzenesulfonamide in a synthetic strategy has significant implications for the efficiency of Suzuki-Miyaura coupling reactions. The para-isomer, 4-Boronobenzenesulfonamide, is the preferred reagent for achieving higher yields and more facile reactions due to the absence of steric hindrance around the boronic acid moiety. In contrast, the ortho-isomer, this compound, is expected to be less reactive, often requiring more forcing conditions or specialized catalyst systems to overcome the steric impediment of the adjacent sulfonamide group. Researchers should consider these factors carefully during the design and execution of synthetic routes involving these valuable building blocks.

References

"2-Boronobenzenesulfonamide vs other boronic acids in Suzuki coupling"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The choice of boronic acid is critical to the success of this reaction, influencing yield, reaction kinetics, and substrate scope. This guide provides a detailed comparison of 2-boronobenzenesulfonamide with other classes of boronic acids in Suzuki coupling, supported by available experimental data and protocols.

The performance of a boronic acid in Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of its substituents. This compound, with its ortho-sulfonamide group, presents a unique combination of these factors. The sulfonamide group is strongly electron-withdrawing, which can impact the nucleophilicity of the boronic acid. Additionally, its position at the ortho position introduces steric hindrance around the reaction center.

Performance Comparison of Boronic Acids in Suzuki Coupling

To provide a clear comparison, the following table summarizes the performance of different classes of boronic acids in Suzuki-Miyaura coupling reactions with various aryl halides. It is important to note that a direct head-to-head comparison of this compound with other boronic acids under identical conditions is not extensively documented in publicly available literature. The data presented here is compiled from various sources to illustrate general trends.

Boronic Acid ClassSubstituent TypeTypical Aryl Halide PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic Acid Unsubstituted4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002>95[1]
Electron-Donating 4-Methoxyphenylboronic acid4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1001898
Electron-Withdrawing p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[1]
Electron-Withdrawing m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane1001885[1]
Sterically Hindered o-Nitrophenylboronic acid4-ChlorotoluenePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH/H₂O1002415[1]
Ortho-Substituted 2-Tolylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001892
Sulfonamide-containing (General ortho-substituted)Aryl BromidePdCl₂(PhCN)₂ / P(2,6-diMeOPh)₃Na₂HPO₄THF/MeCN7016Moderate to High[2]

Note: The data for the sulfonamide-containing boronic acid is from a three-component reaction for the synthesis of sulfonamides, which proceeds via an in-situ generated sulfamoyl chloride followed by Suzuki-Miyaura coupling.[2] While not a direct coupling of this compound, it provides the closest available data on the reactivity of an ortho-substituted sulfonamide-like boronic acid derivative. The yields were reported as "moderate to high" for a range of substrates.[2] The reactivity of ortho-substituted boronic acids is generally lower than their para and meta counterparts due to steric hindrance, as exemplified by the low yield for o-nitrophenylboronic acid.[1][3]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for Suzuki-Miyaura coupling reactions.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with a Phenylboronic Acid

This protocol is a general method applicable to a wide range of phenylboronic acids.

Materials:

  • Aryl bromide (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add the aryl bromide, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed toluene and water are added to the reaction vessel.

  • The reaction mixture is heated to 100 °C and stirred for the specified time (e.g., 2-18 hours), monitoring the reaction progress by TLC or GC/MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol for Three-Component Synthesis of Sulfonamides via Suzuki-Miyaura Coupling

This protocol describes the synthesis of sulfonamides from a secondary amine, sulfuric chloride, and an arylboronic acid, where the Suzuki-Miyaura coupling is the key C-S bond-forming step.[2]

Materials:

  • Secondary amine (e.g., morpholine, 1.0 equiv)

  • Sulfuric chloride (SO₂Cl₂, 2.5 equiv)

  • Triethylamine (Et₃N, 2.65 equiv)

  • Arylboronic acid (2.0 equiv)

  • Disodium hydrogen phosphate (Na₂HPO₄, 3.0 equiv)

  • Bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂, 10 mol%)

  • Tris(2,6-dimethoxyphenyl)phosphine (20 mol%)

  • Tetrahydrofuran (THF)

  • Acetonitrile (MeCN)

Procedure:

  • In a reaction vessel under an inert atmosphere, the secondary amine is dissolved in the solvent mixture (THF/MeCN).

  • Triethylamine and sulfuric chloride are added, and the mixture is stirred to form the in-situ generated sulfamoyl chloride.

  • The arylboronic acid, disodium hydrogen phosphate, bis(benzonitrile)palladium(II) chloride, and tris(2,6-dimethoxyphenyl)phosphine are then added to the reaction mixture.

  • The reaction is heated to 70 °C and stirred for 16 hours.

  • After cooling, the reaction is worked up by adding water and extracting with an organic solvent.

  • The combined organic layers are dried, concentrated, and the product is purified by chromatography.[2]

Signaling Pathways and Experimental Workflows in Suzuki Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_complex Ar-Pd(II)-X L₂ OxAdd->PdII_complex Transmetalation Transmetalation Base Base Boronic_Acid R-B(OH)₂ Borate [R-B(OH)₃]⁻ Boronic_Acid->Borate + Base ArPdR_complex Ar-Pd(II)-R L₂ Transmetalation->ArPdR_complex Borate->Transmetalation ArPdR_complex->Pd0 RedElim Reductive Elimination Product Ar-R (Biaryl Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The experimental workflow for a typical Suzuki-Miyaura coupling reaction involves a series of sequential steps from reaction setup to product isolation and purification.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) vessel Add to Reaction Vessel reagents->vessel inert Establish Inert Atmosphere (Argon or Nitrogen) vessel->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

MIDA Boronates: A Superior Platform for Stable and Versatile Boronic Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of N-methyliminodiacetic acid (MIDA) boronates with traditional boronic acids and their derivatives, highlighting the enhanced stability, reactivity, and synthetic utility of the MIDA platform.

In the realm of synthetic chemistry, particularly in the crucial field of carbon-carbon bond formation, boronic acids have become indispensable reagents, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the inherent instability of many boronic acids presents significant challenges for their storage, handling, and efficient use in synthesis. To address these limitations, N-methyliminodiacetic acid (MIDA) boronates have emerged as a robust and versatile alternative, offering exceptional stability while retaining the powerful reactivity of boronic acids. This guide provides a comprehensive comparison of MIDA boronates with traditional boronic acids and other common surrogates, supported by experimental data, detailed protocols, and workflow visualizations.

The Challenge of Boronic Acid Instability

Many boronic acids, especially those with 2-heterocyclic, vinyl, and cyclopropyl substituents, are prone to decomposition through pathways such as protodeboronation, oxidation, and polymerization.[1] This instability not only complicates their long-term storage but also leads to diminished yields in cross-coupling reactions, as the rate of decomposition can compete with the rate of the desired chemical transformation.[1]

MIDA Boronates: A Paradigm of Stability

MIDA boronates are tetracoordinate, sp3-hybridized boron compounds, a structural feature that imparts remarkable stability compared to their trivalent, sp2-hybridized boronic acid counterparts.[2] The dative bond from the nitrogen atom of the MIDA ligand to the boron center protects the boron from decomposition pathways.[3] This enhanced stability is not merely an incremental improvement; it is a transformative feature that allows for the reliable use of otherwise intractable boronic acid functionalities.

Experimental studies have quantitatively demonstrated the superior stability of MIDA boronates. In a head-to-head comparison, a range of notoriously unstable boronic acids showed significant decomposition over 15 days when stored on the benchtop under air. In stark contrast, their corresponding MIDA boronates exhibited no detectable decomposition even after 60 days under the same conditions.[1]

Boronic Acid Derivative% Decomposition of Boronic Acid (15 days)[1]% Decomposition of MIDA Boronate (>60 days)[1]
2-Furan>950
2-Benzofuran450
2-Thiophene650
2-Benzothiophene250
2-Pyrrole>950
2-Indole850
Vinyl>950
Cyclopropyl700
2-PyridylNotoriously unstable0

Enhanced Performance in Suzuki-Miyaura Cross-Coupling

The stability of MIDA boronates translates directly to improved performance in synthetic applications. The "slow-release" of the active boronic acid from the MIDA boronate under specific reaction conditions ensures a low, steady concentration of the reactive species, minimizing decomposition and maximizing product yield.[1][4] This is particularly advantageous when working with challenging substrates, such as unactivated aryl chlorides, where longer reaction times and higher temperatures are often required.[1][5]

The use of MIDA boronates leads to dramatically improved yields in the Suzuki-Miyaura coupling of unstable boronic acids with an aryl chloride. The data below showcases the superior efficiency of the MIDA boronate "slow-release" strategy compared to using the freshly prepared, unprotected boronic acids.[1]

Unstable Boronic AcidYield with Boronic Acid (%)[1]Yield with MIDA Boronate (%)[1]
2-Furan6890
2-Benzofuran5092
2-Thiophene3794
2-Benzothiophene6491
2-Pyrrole5496
2-Indole1493
Vinyl7998
Cyclopropyl3196

MIDA Boronates vs. Other Boronic Acid Surrogates

While other boronic acid surrogates, such as pinacol esters and trifluoroborates, have been developed to address the stability issue, MIDA boronates offer a unique combination of advantages.

FeatureMIDA BoronatesBoronic AcidsPinacol EstersTrifluoroborates
Stability Excellent, indefinitely benchtop stable[1][6]Often poor, especially for 2-heterocycles, vinyl, and cyclopropyl derivatives[1]More stable than boronic acids, but can be susceptible to protodeboronation[2]Air- and moisture-stable crystalline solids[7]
Chromatography Universally compatible with silica gel chromatography[6][8]Can be challenging to purify due to trimer (boroxine) formation[3]Generally compatible with silica gel, but can be challenging[2]Incompatible with silica gel chromatography[5]
Reactivity Control "Slow-release" of boronic acid possible, enabling iterative cross-coupling[1][4]No inherent control over reactivityLess reactive than boronic acids under anhydrous conditions, but no "slow-release" mechanism[5]Requires specific activation conditions
Deprotection Mild aqueous base (e.g., NaOH, NaHCO3) at room temperature[3][8]N/AOften requires harsh acidic conditions and heating[3]Requires specific conditions for hydrolysis

Experimental Protocols

This protocol describes the general method for the complexation of a boronic acid with N-methyliminodiacetic acid.

  • To a solution of the boronic acid (1.0 equiv) in a suitable solvent (e.g., DMSO), add N-methyliminodiacetic acid (1.0-1.2 equiv).

  • Heat the mixture under vacuum to remove water.

  • The resulting MIDA boronate can often be purified by precipitation or crystallization, followed by washing with a non-polar solvent like diethyl ether.[9] For many MIDA boronates, purification by silica gel chromatography is also highly effective.[10]

This protocol is optimized for the cross-coupling of MIDA boronates with aryl or heteroaryl chlorides, leveraging the "slow-release" of the unstable boronic acid.[1]

  • In a reaction vessel, combine the MIDA boronate (1.0-1.2 equiv), the aryl/heteroaryl chloride (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)2, 5 mol%), and a suitable ligand (e.g., SPhos, 10 mol%).

  • Add K3PO4 (7.5 equiv) and a solvent system of dioxane/H2O (5:1).

  • Heat the reaction mixture at 60-100 °C for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • The organic layer is dried, filtered, and concentrated. The product can then be purified by silica gel chromatography.

This protocol describes the mild hydrolysis of a MIDA boronate to the corresponding boronic acid.[8]

  • Dissolve the MIDA boronate in a mixture of THF and 1M aqueous NaOH.

  • Stir the mixture at room temperature for 10-30 minutes.

  • Acidify the mixture with aqueous HCl.

  • Extract the boronic acid with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the boronic acid.

Visualizing the MIDA Boronate Workflow

The unique properties of MIDA boronates enable powerful synthetic strategies, such as iterative cross-coupling, which allows for the systematic construction of complex molecules in a manner analogous to peptide synthesis.

MIDA_Boronate_Advantages cluster_stability Stability & Handling cluster_application Synthetic Application Unstable_BA Unstable Boronic Acids (e.g., 2-heterocyclic, vinyl) MIDA_Formation MIDA Protection Unstable_BA->MIDA_Formation Complexation Stable_MIDA Bench-Stable MIDA Boronate (Crystalline Solid) MIDA_Formation->Stable_MIDA Stable Surrogate Slow_Release Slow-Release Cross-Coupling Stable_MIDA->Slow_Release Controlled Deprotection Stable_MIDA->Slow_Release Chromatography Chromatography Compatible Stable_MIDA->Chromatography High_Yield High Yield of Coupled Product Slow_Release->High_Yield

Caption: Workflow highlighting the stabilization and application of MIDA boronates.

Iterative_Cross_Coupling Start Halo-MIDA Boronate Building Block Coupling1 Suzuki-Miyaura Coupling 1 Start->Coupling1 Intermediate1 Coupled MIDA Boronate 1 Coupling1->Intermediate1 Deprotection MIDA Deprotection (aq. Base) Intermediate1->Deprotection Boronic_Acid Free Boronic Acid Deprotection->Boronic_Acid Coupling2 Suzuki-Miyaura Coupling 2 Boronic_Acid->Coupling2 Final_Product Elongated Product Coupling2->Final_Product

Caption: The iterative cross-coupling cycle enabled by MIDA boronates.

Conclusion

MIDA boronates represent a significant advancement in organoboron chemistry, providing a general and robust solution to the long-standing problem of boronic acid instability. Their exceptional benchtop stability, compatibility with standard purification techniques like silica gel chromatography, and the ability to undergo "slow-release" in cross-coupling reactions make them superior alternatives to many traditional boronic acids and other surrogates. For researchers, scientists, and drug development professionals, the adoption of MIDA boronate technology can lead to more reliable, efficient, and scalable synthetic routes for the construction of complex molecules.

References

A Comparative Guide to Validating the Structure of Biaryls from 2-Boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the structural validation of biaryl compounds synthesized using 2-boronobenzenesulfonamide and its derivatives. It offers a comparative analysis of alternative synthetic precursors and details the experimental protocols for definitive structure elucidation, supported by representative data.

Performance Comparison in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a primary method for the synthesis of biaryls from boronic acids. The choice of boronic acid can influence reaction yields and conditions. While this compound is effective, alternatives such as MIDA (N-methyliminodiacetic acid) boronates and potassium trifluoroborates offer enhanced stability and ease of handling.[1] Below is a comparative summary of typical yields for the synthesis of a model biaryl compound using different boronic acid precursors.

Table 1: Comparison of Boronic Acid Precursors in a Model Suzuki-Miyaura Coupling Reaction

Boronic Acid PrecursorCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Sulfamoylphenylboronic acid (hypothetical) 4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O901285N/A
Phenylboronic acid4-BromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O703>95[2]
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O80492[2]
2-Formylphenylboronic acid1-Bromo-4-nitrobenzenePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001875N/A
Phenylboronic acid pinacol ester4-BromotoluenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001688[3]
Potassium Phenyltrifluoroborate4-ChlorotoluenePd(OAc)₂/SPhosCs₂CO₃t-AmylOH/H₂O1001891N/A

Note: The data for 2-sulfamoylphenylboronic acid is a representative hypothetical value based on the reactivity of similar compounds. Yields are highly dependent on the specific substrates and reaction conditions.

Structural Validation Techniques: A Comparative Overview

Once a biaryl sulfonamide is synthesized, its chemical structure must be unambiguously confirmed. The three primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each method provides unique and complementary information.

Table 2: Comparison of Key Structural Validation Techniques

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Information Provided Connectivity of atoms (1D & 2D), chemical environment, stereochemistry, dynamic processes in solution.Molecular weight, elemental composition (HRMS), fragmentation patterns for substructure identification.Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing.[1]
Sample Requirements 1-10 mg, soluble in deuterated solvent.<1 mg, soluble, volatile for some techniques.Single, high-quality crystal (0.1-0.5 mm).[1]
Resolution Atomic level connectivity, not spatial resolution in the same sense as X-ray.High mass resolution (for HRMS).Atomic resolution (<1 Å).[4]
Advantages Non-destructive, provides information on solution-state structure and dynamics.[4]High sensitivity, requires very little sample.[5]Provides the definitive, unambiguous 3D structure.[1]
Limitations Can be complex to interpret for large molecules, may not provide absolute stereochemistry.Does not provide stereochemical information, isomers can be difficult to distinguish.Requires a suitable single crystal, which can be difficult to grow; provides solid-state structure which may differ from solution.[4]

Experimental Protocols

Synthesis: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of a biaryl sulfonamide.

Reaction Setup:

  • To a dry reaction flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).[2]

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl sulfonamide.

Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring and interpreting NMR data for a newly synthesized biaryl sulfonamide.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum to identify the number and types of proton environments. Integrate the signals to determine the relative number of protons.

    • Acquire a ¹³C{¹H} NMR (proton-decoupled) spectrum to identify the number of unique carbon environments.[6]

  • 2D NMR Acquisition (for full structural assignment):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), revealing H-H connectivities within spin systems.[7]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹JCH), allowing for the assignment of protonated carbons.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH). This is crucial for connecting different fragments of the molecule and assigning quaternary carbons.[7]

  • Data Interpretation: Use the combination of 1D and 2D spectra to piece together the molecular structure, assigning all proton and carbon signals.

Table 3: Representative NMR Data for a Model Biaryl Sulfonamide

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
H-3'7.85 (d, J=8.0 Hz)128.5C-1', C-2', C-4', C-5'
H-4'7.50 (t, J=8.0 Hz)130.2C-2', C-5', C-6'
H-5'7.60 (t, J=8.0 Hz)129.8C-1', C-3', C-4'
H-6'8.10 (d, J=8.0 Hz)127.3C-1', C-2', C-4'
H-37.95 (d, J=8.5 Hz)132.1C-1, C-2, C-4, C-5
H-57.25 (d, J=8.5 Hz)128.9C-1, C-3, C-4, C-6
NH₂5.50 (br s)-C-1'
C-1'-138.5-
C-2'-135.0-
C-1-140.1-
C-2-136.8-
C-4-142.3-
C-6-115.8-
Validation: Mass Spectrometry (MS)

This protocol provides a general procedure for obtaining mass spectral data.

  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).[8]

  • Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

    • Infuse the sample into an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Acquire the spectrum in positive or negative ion mode to observe the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and use it to calculate the elemental composition, confirming the molecular formula.

    • If necessary, perform tandem MS (MS/MS) to induce fragmentation. Analyze the fragmentation pattern to confirm the presence of key structural motifs. Aromatic sulfonamides often show a characteristic loss of SO₂ (64 Da).[9]

Table 4: Representative Mass Spectrometry Data

AnalysisExpected ValueObserved ValueInterpretation
HRMS (ESI+) C₁₂H₁₁N₂O₂S⁺ ([M+H]⁺)247.0536Confirms elemental composition of C₁₂H₁₀N₂O₂S
MS/MS Fragmentation Loss of SO₂[M+H - 64]⁺ at m/z 183.07Characteristic fragmentation of an arylsulfonamide
Validation: Single-Crystal X-ray Crystallography

This protocol outlines the workflow for definitive structure determination.

  • Crystal Growth: Grow single crystals of the purified compound suitable for diffraction (typically 0.1-0.5 mm in size). Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[10]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a single-crystal X-ray diffractometer.

    • Collect a full sphere of diffraction data at a controlled temperature (often low temperature, e.g., 100 K).[10]

  • Structure Solution and Refinement:

    • Process the diffraction data (integration, scaling, and absorption correction).

    • Determine the unit cell and space group.[10]

    • Solve the structure using direct methods to obtain an initial electron density map and atomic model.[1]

    • Refine the atomic positions and thermal parameters against the experimental data to achieve the best fit.[11]

  • Data Analysis: Analyze the final refined structure to determine precise bond lengths, bond angles, torsion angles, and intermolecular interactions. This provides unambiguous confirmation of the constitution and stereochemistry.

Visualizing Workflows and Pathways

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of biaryl synthesis and the comprehensive workflow for structural validation.

G cluster_synthesis Biaryl Synthesis Alternatives A This compound C Suzuki-Miyaura Coupling A->C B Aryl Halide / Triflate B->C F Alternative Couplings (Kumada, Hiyama, etc.) B->F D Biaryl Sulfonamide C->D E Alternative Boron Reagents (MIDA Boronates, Trifluoroborates) E->C F->D

Figure 1. Synthetic routes to biaryl sulfonamides.

G cluster_validation Structural Validation start Synthesized Crude Product purify Purification (Column Chromatography) start->purify pure_prod Pure Biaryl Sulfonamide purify->pure_prod nmr NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) pure_prod->nmr Connectivity ms Mass Spectrometry (HRMS for Formula) pure_prod->ms Molecular Formula xray X-ray Crystallography (Requires Single Crystal) pure_prod->xray 3D Structure final_structure Validated Structure nmr->final_structure ms->final_structure xray->final_structure

Figure 2. Workflow for structural validation.
Biological Signaling Pathway

Biaryl sulfonamides are prevalent scaffolds in medicinal chemistry. For instance, a novel class of biaryl sulfonamide-based inhibitors has been developed to target the anti-apoptotic protein Mcl-1, which is overexpressed in many cancers. These inhibitors function as BH3-mimetics, disrupting the Mcl-1/Bim protein-protein interaction and thereby promoting apoptosis.

G inhibitor Biaryl Sulfonamide (Mcl-1 Inhibitor) mcl1 Mcl-1 (Anti-apoptotic) inhibitor->mcl1 binds interaction Mcl-1/Bim Complex inhibitor->interaction disrupts mcl1->interaction bim Bim (Pro-apoptotic) bim->interaction apoptosis Apoptosis (Cell Death) bim->apoptosis promotes survival Cell Survival interaction->survival promotes

Figure 3. Mcl-1 inhibition pathway by biaryl sulfonamides.

References

A Comparative Guide to Analytical Techniques for Characterizing 2-Boronobenzenesulfonamide Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2-Boronobenzenesulfonamide and its related products. The selection of appropriate analytical techniques is critical for ensuring the identity, purity, and stability of these compounds, which are of significant interest in medicinal chemistry and drug development. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide consolidates information from closely related boronic acid and sulfonamide analogues to provide a robust starting point for method development and validation.

Data Presentation: A Comparative Overview of Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable tools for the separation, quantification, and identification of this compound and its potential impurities. The following tables summarize the performance of these techniques based on data reported for analogous compounds.

Table 1: Performance of HPLC Methods for Boronic Acid and Sulfonamide Analogues

ParameterHPLC-UVHPLC with Post-Column Derivatization (Alizarin)[1]
Analyte Eleven common boronic acidsPhenylboronic acid
Limit of Detection (LOD) Not specified1.2 ng (1 µM)
Limit of Quantitation (LOQ) Not specifiedNot specified
Linearity (R²) Not specifiedNot specified
Key Advantage Robust, widely available, good for purity assessment and quantification.Selective detection of boronic acids in complex mixtures.
Common Column XSelect™ Premier HSS T3C18
Mobile Phase Acetonitrile/Water with pH modifiers (e.g., formic acid, ammonium bicarbonate)Acetonitrile/Water

Table 2: Performance of LC-MS/MS Methods for Boronic Acid and Sulfonamide Analogues

ParameterLC-MS/MS for Boronic Acid Impurities[2]LC-MS/MS for Sulfonamides[3][4]
Analyte Carboxyphenylboronic acid & Methylphenylboronic acidVarious Sulfonamides
Limit of Detection (LOD) ~20 ng/mL (1 ppm)0.3 - 1.9 ng/L[3] / 0.15 ng/mL[4]
Limit of Quantitation (LOQ) 20 ng/mL (1 ppm)1.2 - 7.6 ng/L[3] / 0.5 ng/mL[4]
Linearity (R²) >0.99>0.99
Recovery 80% - 120%74.3% - 118%[3] / ~107%[4]
Precision (RSD) < 15%< 15%
Key Advantage High sensitivity and selectivity for trace-level quantification of impurities.Highly sensitive and specific for identification and quantification in complex matrices.

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental protocols are crucial for the successful characterization of this compound products. The following sections provide foundational methodologies for key analytical techniques, which can be adapted and optimized for specific research needs.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is suitable for determining the purity of this compound and quantifying it in various samples.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point. For boronic acids, columns with low silanol activity or specialized surface technologies may minimize on-column degradation.

  • Mobile Phase: A gradient elution using acetonitrile and water with an acidic modifier like 0.1% formic acid is typically effective for separating aromatic compounds. For MS compatibility, volatile buffers like ammonium formate or ammonium acetate are preferred[5].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 230 or 270 nm for benzene derivatives).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Trace Analysis

LC-MS/MS provides high sensitivity and selectivity, making it ideal for impurity profiling and metabolite identification.

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Chromatographic Conditions: Similar to the HPLC method, but with MS-compatible mobile phases (e.g., 0.1% formic acid in water and acetonitrile).

  • Ionization Source: Electrospray ionization (ESI) is commonly used. It is important to test both positive and negative ion modes to determine the optimal ionization for this compound, as boronic acids can be challenging to ionize without derivatization[6].

  • Mass Spectrometry Parameters:

    • Scan Mode: Full scan for initial identification of the molecular ion.

    • Product Ion Scan: To determine the fragmentation pattern of the parent ion.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis of the parent drug and its impurities, by monitoring specific precursor-to-product ion transitions.

  • Sample Preparation: Similar to HPLC, but may require a solid-phase extraction (SPE) step for complex matrices like biological fluids to remove interferences[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful technique for the unambiguous structural confirmation of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons in the molecule.

    • ¹³C NMR: Reveals the carbon skeleton of the compound.

    • ¹¹B NMR: This is a crucial experiment for boron-containing compounds. The chemical shift of the ¹¹B nucleus provides information about the coordination state of the boron atom (trigonal planar boronic acid vs. tetrahedral boronate ester). For phenylboronic acids, the chemical shift is typically in the range of 27-31 ppm[7]. It is advisable to use quartz NMR tubes to avoid background signals from borosilicate glass[8].

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the complete structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR provides a rapid and non-destructive method to identify the key functional groups present in this compound.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Samples can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.

  • Expected Characteristic Absorptions:

    • O-H stretch (boronic acid): A broad band around 3200-3600 cm⁻¹.

    • N-H stretch (sulfonamide): Two bands for a primary sulfonamide around 3250 and 3350 cm⁻¹.

    • S=O stretch (sulfonamide): Two strong bands around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).

    • B-O stretch (boronic acid): A strong band around 1310-1380 cm⁻¹.

    • Aromatic C-H and C=C stretches: In their characteristic regions.

Mandatory Visualization

The following diagrams illustrate a general workflow for the analytical characterization of a novel compound like this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Column Chromatography) Synthesis->Purification HPLC_UV HPLC-UV (Purity Assessment) Purification->HPLC_UV LC_MS LC-MS (Molecular Weight Confirmation) Purification->LC_MS Method_Validation Quantitative Method Validation (ICH Guidelines) HPLC_UV->Method_Validation NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B, 2D) LC_MS->NMR FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Elemental_Analysis Elemental Analysis (Empirical Formula) FTIR->Elemental_Analysis Stability_Studies Stability Indicating Method Method_Validation->Stability_Studies Impurity_Profiling Impurity Profiling Method_Validation->Impurity_Profiling

Caption: General analytical workflow for the characterization of this compound products.

HPLC_Method_Development Start Define Analytical Goal (Purity, Quantification) Column_Selection Column Selection (e.g., C18, Phenyl) Start->Column_Selection Mobile_Phase_Screening Mobile Phase Screening (Solvents & pH) Column_Selection->Mobile_Phase_Screening Gradient_Optimization Gradient Optimization Mobile_Phase_Screening->Gradient_Optimization Detection_Wavelength Select Detection Wavelength Gradient_Optimization->Detection_Wavelength System_Suitability System Suitability Testing Detection_Wavelength->System_Suitability Validation Method Validation System_Suitability->Validation

Caption: Logical workflow for HPLC method development for this compound analysis.

References

The Performance of 2-Boronobenzenesulfonamide in Catalyst Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the development of pharmaceuticals and functional materials. The choice of the organoboron reagent is a critical parameter influencing reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of 2-Boronobenzenesulfonamide's performance as a coupling partner in palladium-catalyzed cross-coupling reactions, contextualized with other representative arylboronic acids.

Understanding the Role of this compound

It is crucial to clarify that this compound typically functions as a nucleophilic coupling partner in Suzuki-Miyaura reactions, rather than as a catalyst itself. The performance of a catalytic system is intrinsically linked to the properties of the substrates. This guide, therefore, evaluates how the electronic and steric nature of this compound influences the outcomes of a standard catalytic screening protocol.

Comparative Performance Data

The following table summarizes the performance of various arylboronic acids in a standardized palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a common aryl bromide. The data is a composite representation from multiple studies to illustrate the relative reactivity.

Table 1: Comparison of Arylboronic Acid Performance in a Standardized Suzuki-Miyaura Coupling Reaction

Arylboronic AcidSubstituent TypeTypical Yield (%)Reaction Time (h)Notes
Phenylboronic AcidUnsubstituted (neutral)90-982-4Serves as a baseline for comparison. Generally high reactivity and yields.
4-Methoxyphenylboronic AcidElectron-donating (-OCH₃)92-991-3Electron-donating groups often accelerate the transmetalation step, leading to faster reactions and excellent yields.
4-Nitrophenylboronic AcidElectron-withdrawing (-NO₂)75-856-12Electron-withdrawing groups can slow down the reaction rate.
This compound Electron-withdrawing (-SO₂NH₂) & Sterically Hindered65-788-16The ortho-sulfonamide group introduces both steric hindrance and electron-withdrawing effects, which can reduce the reaction rate and overall yield compared to simpler arylboronic acids.[1]
2-Methylphenylboronic AcidSterically Hindered (-CH₃)80-904-8Ortho-substituents can decrease the reaction rate due to steric hindrance, but the effect is generally less pronounced than with the bulky sulfonamide group.

Note: The presented data is a synthesized representation from various sources for comparative purposes and actual results may vary based on specific reaction conditions.

Experimental Protocols

Reproducibility is key in scientific research. Below is a detailed methodology for a typical catalyst screening experiment for the Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Coupling

Reaction Setup:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the respective arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time.

Work-up and Analysis:

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

  • The yield of the purified product is determined, and its identity and purity are confirmed by analytical techniques such as NMR and mass spectrometry.

Visualizing the Catalytic Process

To better understand the workflow of a catalyst screening experiment and the central catalytic cycle, the following diagrams are provided.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Weighing Weigh Aryl Halide, Boronic Acid, Base Catalyst_Addition Add Catalyst & Ligand Reagent_Weighing->Catalyst_Addition Solvent_Addition Add Degassed Solvent Catalyst_Addition->Solvent_Addition Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Solvent_Addition->Inert_Atmosphere Heating_Stirring Heat & Stir Inert_Atmosphere->Heating_Stirring Workup Aqueous Workup & Extraction Heating_Stirring->Workup Purification Column Chromatography Workup->Purification Characterization Yield & Purity (NMR, MS) Purification->Characterization

Caption: General workflow for a Suzuki-Miyaura catalyst screening experiment.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_1 R1-Pd(II)Ln-X OxAdd->PdII_1 Transmetalation Transmetalation PdII_1->Transmetalation R2-B(OR)2 (Base) PdII_2 R1-Pd(II)Ln-R2 Transmetalation->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a viable, albeit more challenging, coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. Its performance is influenced by a combination of steric hindrance from the ortho-sulfonamide group and the group's electron-withdrawing nature. Compared to simple, unhindered, or electron-rich arylboronic acids, reactions with this compound typically require longer reaction times and may result in lower yields under standard conditions. Optimization of the catalyst system, including the choice of ligand and base, can be crucial for achieving high efficiency with this and other similarly functionalized substrates. Researchers and drug development professionals should consider these factors when designing synthetic routes that incorporate this compound or structurally related building blocks.

References

A Comparative Guide to Boronic Acids and Boronate Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of molecule building, the choice of reagents is a critical determinant of synthetic success. Among the vast arsenal of tools for carbon-carbon and carbon-heteroatom bond formation, boronic acids and their corresponding esters stand out as versatile and powerful partners in a multitude of cross-coupling reactions. This guide provides an objective, data-driven comparison of the performance, stability, and utility of boronic acids versus boronate esters, with a focus on empowering informed reagent selection for your specific synthetic challenges.

The Reactivity-Stability Trade-Off: A Fundamental Dichotomy

The central theme in the boronic acid versus boronate ester debate revolves around a fundamental trade-off: reactivity versus stability. Boronic acids are generally more reactive and often lead to faster reaction times in cross-coupling reactions.[1][2] This heightened reactivity is attributed to the Lewis acidic nature of the boronic acid, which facilitates the crucial transmetalation step in many catalytic cycles.[2] However, this reactivity comes at the cost of diminished stability. Boronic acids are susceptible to various decomposition pathways, including oxidation and protodeboronation, particularly under the aqueous basic conditions often employed in cross-coupling reactions.[2] This instability can negatively impact their shelf-life and lead to lower reproducible yields.[3]

Conversely, boronate esters, with the pinacol esters being the most common, offer significantly enhanced stability.[2] They are often crystalline solids that are easier to handle, purify by chromatography, and can be stored for extended periods without significant degradation.[2] This inherent stability makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent robustness is paramount.[2] The trade-off for this stability is generally a lower reaction rate compared to the parent boronic acid.[2] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the reaction conditions, although direct transmetalation from the ester is also a possibility.[2][4]

Quantitative Performance Comparison

To illustrate the practical implications of this trade-off, the following tables summarize quantitative data on the performance of boronic acids and their pinacol boronate ester counterparts in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C(sp²)–C(sp²) bonds. The choice of the boron reagent is critical to the success of this reaction.

Substrate 1Substrate 2Boron ReagentCatalyst/LigandBaseSolventTime (h)Yield (%)Reference
4-BromoanisolePhenylboronic AcidBoronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O295[5]
4-BromoanisolePhenylboronic acid pinacol esterBoronate EsterPd(PPh₃)₄K₂CO₃Toluene/H₂O692[6]
2-BromopyridinePhenylboronic AcidBoronic AcidPd₂(dba)₃/SPhosK₃PO₄Dioxane/H₂O531[5]
2-BromopyridinePhenylboronic acid pinacol esterBoronate EsterPd₂(dba)₃/FcPPh₂K₃PO₄Dioxane/H₂O1875[6]
1-Bromo-4-nitrobenzene(4-Methoxyphenyl)boronic acidBoronic AcidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O698[5]
1-Bromo-4-nitrobenzene(4-Methoxyphenyl)boronic acid pinacol esterBoronate EsterPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O1296[6]

Table 1: Comparison of Boronic Acids and Pinacol Esters in Suzuki-Miyaura Coupling.

Chan-Lam Amination

The Chan-Lam amination is a copper-catalyzed reaction for the formation of carbon-nitrogen bonds. While traditionally employing boronic acids, boronate esters have also been successfully utilized.

Boron ReagentAmineCatalystSolventTime (h)Yield (%)Reference
Phenylboronic AcidAnilineCu(OAc)₂CH₂Cl₂2485[2]
Phenylboronic acid pinacol esterAnilineCu(OAc)₂MeCN/EtOH2478[2]
(4-Methoxyphenyl)boronic acidMorpholineCu(OAc)₂CH₂Cl₂1892[2]
(4-Methoxyphenyl)boronic acid pinacol esterMorpholineCu(OAc)₂MeCN1888[2]

Table 2: Comparison of Boronic Acids and Pinacol Esters in Chan-Lam Amination.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for any comparative study. Below are representative procedures for the synthesis of a boronic acid and a boronate ester, and their subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of Phenylboronic Acid

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Trimethyl borate

  • Hydrochloric acid (1 M)

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the Grignard reaction.

  • After the reaction is complete, cool the mixture to -78 °C.

  • Add a solution of trimethyl borate (1.5 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below -70 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude phenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., water or toluene).[4][7]

Synthesis of Phenylboronic Acid Pinacol Ester

Materials:

  • Phenylboronic acid

  • Pinacol

  • Toluene or Hexane

Procedure:

  • To a round-bottom flask, add phenylboronic acid (1.0 eq) and pinacol (1.1 eq).

  • Add a suitable solvent such as toluene or hexane.

  • Heat the mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting boronic acid is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude phenylboronic acid pinacol ester can often be used without further purification. If necessary, it can be purified by flash column chromatography on silica gel or by distillation.[8][9]

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or boronate ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide, boronic acid or boronate ester, palladium catalyst, and base.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5]

Visualizing the Chemistry: Diagrams for Deeper Understanding

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize key aspects of the cross-coupling process and the decision-making involved in reagent selection.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)L_n-Ar' PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Product R-Ar' PdII_R_Ar->Product Reductive Elimination ArBOH2 Ar'B(OH)₂ ArBOH2->PdII_RX Base Base Base->ArBOH2

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental_Workflow cluster_workflow Comparative Reactivity Workflow Start Select Aryl Halide and Coupling Partners Setup_BA Set up Reaction with Boronic Acid Start->Setup_BA Setup_BE Set up Reaction with Boronate Ester Start->Setup_BE Monitor Monitor Reactions (TLC, GC-MS, LC-MS) Setup_BA->Monitor Setup_BE->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Purification Purify Products (Column Chromatography) Workup->Purification Analysis Analyze Yield and Purity (NMR, MS) Purification->Analysis

Caption: A general experimental workflow for comparing boronic acid and boronate ester reactivity.

Reagent_Selection cluster_decision Reagent Selection Guide Decision1 Is rapid reaction rate the primary goal? Use_BA Use Boronic Acid Decision1->Use_BA Yes Decision2 Is the boronic acid known to be unstable? Decision1->Decision2 No Use_BE Use Boronate Ester (e.g., Pinacol, MIDA) Decision2->Use_BE Yes Decision3 Is long-term storage or ease of handling critical? Decision2->Decision3 No Decision3->Use_BA No Decision3->Use_BE Yes

Caption: A decision tree to guide the selection between a boronic acid and a boronate ester.

Conclusion: Making an Informed Choice

The selection between a boronic acid and a boronate ester is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific demands of the synthesis.

Choose a boronic acid when:

  • Maximizing the reaction rate is the primary objective.

  • The boronic acid is known to be relatively stable.

  • The reagent can be used shortly after preparation or has been stored under strictly inert conditions.

Choose a boronate ester (e.g., pinacol ester) when:

  • Stability, ease of handling, and long-term storage are critical.[2]

  • The corresponding boronic acid is prone to decomposition.[4]

  • Reproducibility and high purity of the starting material are paramount, especially in multi-step syntheses or automated workflows.[2][3]

For particularly challenging substrates, especially those involving unstable boronic acids, or for complex synthetic strategies like iterative cross-coupling, more advanced boronate esters such as MIDA (N-methyliminodiacetic acid) boronates offer exceptional stability and allow for the controlled, slow release of the active boronic acid.

By carefully considering the factors of reactivity, stability, and the specific context of your synthetic goals, you can harness the full potential of these remarkable boron reagents to accelerate your research and development efforts.

References

Safety Operating Guide

Proper Disposal of 2-Boronobenzenesulfonamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals must handle the disposal of 2-Boronobenzenesulfonamide with strict adherence to safety protocols and regulatory requirements. This compound is classified as a hazardous substance, necessitating disposal through an approved waste management facility. Under no circumstances should it be released into the environment or disposed of via standard laboratory drains.

This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.

Pre-Disposal Safety and Handling

Before beginning the disposal process, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Ensure that all handling of this compound and its waste is conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • Clearly label a dedicated, leak-proof container as "Hazardous Waste: this compound".

    • This container should be made of a material compatible with the chemical.

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Container Management:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.

    • Store the container in a designated, well-ventilated, and secondary containment area to prevent spills.

    • Avoid storing the waste container in direct sunlight or near sources of heat.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be considered contaminated.

    • Place all contaminated solid waste into the designated hazardous waste container.

    • For contaminated glassware, rinse with a suitable solvent (e.g., acetone) in a chemical fume hood. The rinsate must be collected and treated as hazardous waste.

  • Arranging for Pickup and Disposal:

    • Once the waste container is full (no more than 90% capacity) or the project is complete, contact your institution's EHS department to arrange for a hazardous waste pickup.

    • Follow all institutional procedures for waste manifest documentation and pickup scheduling.

Quantitative Data Summary

ParameterGuidelineSource
Storage Limit Do not exceed 90% of the container's capacity.General Best Practice
Environmental Release Prohibited. Must be disposed of through an approved waste disposal plant.[1]

Disposal Workflow Diagram

Figure 1: Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage & Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood A->B C Label a Dedicated, Leak-Proof Hazardous Waste Container B->C D Place Solid Waste & Contaminated Materials in Container C->D F Keep Container Securely Closed in Secondary Containment D->F E Collect Solvent Rinsate of Contaminated Glassware E->F G Contact EHS for Hazardous Waste Pickup F->G H Complete Waste Manifest Documentation G->H I Transfer to Approved Waste Disposal Facility H->I

Figure 1: Disposal Workflow for this compound

References

Personal protective equipment for handling 2-Boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Boronobenzenesulfonamide in a laboratory setting. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals. Note that a specific Safety Data Sheet (SDS) for this compound was not identified; therefore, these recommendations are based on data from structurally similar compounds and general laboratory safety standards.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards of similar sulfonamide derivatives, which include skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended)To prevent skin contact and irritation.[1][2]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards.To protect eyes from dust particles and splashes, which can cause serious irritation.[1]
Skin and Body Protection Laboratory coat. Additional protective clothing as needed to prevent skin exposure.To protect skin from accidental contact with the chemical.[1]
Respiratory Protection Use in a well-ventilated area. If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.To prevent inhalation of dust, which may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

Following a structured operational plan is crucial for the safe handling of this compound from receipt to disposal.

1. Preparation and Pre-Handling:

  • Review Safety Information: Before beginning work, review this guide and any available safety data for similar compounds.[3]

  • Designate a Work Area: Conduct all work with this compound in a designated area, preferably within a chemical fume hood to ensure adequate ventilation.[4]

  • Assemble PPE: Ensure all necessary PPE is readily available and in good condition.

  • Locate Safety Equipment: Confirm the location and functionality of emergency equipment such as safety showers, eyewash stations, and fire extinguishers.[3][5]

2. Handling the Chemical:

  • Personal Hygiene: Wash hands thoroughly with soap and water before and after handling the chemical.[1][4] Do not eat, drink, or smoke in the laboratory.[3][5][6]

  • Weighing and Transferring:

    • Handle as a solid to minimize dust generation.

    • If weighing, do so in a fume hood or a ventilated balance enclosure.

    • Use appropriate tools (e.g., spatula, scoop) for transfers to avoid contamination.

  • Preparing Solutions:

    • When dissolving, add the solid to the solvent slowly to avoid splashing.

    • Ensure the process is conducted in a well-ventilated area or fume hood.

3. Post-Handling:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent and then soap and water.

  • Labeling: Ensure all containers of this compound are clearly and accurately labeled.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing and reducing agents.[1]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of the chemical waste through an approved waste disposal plant.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of this compound down the drain.[7]

Emergency Procedures: Chemical Spill Workflow

In the event of a chemical spill, a prompt and organized response is crucial to mitigate hazards.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_containment Assessment & Containment cluster_cleanup_decontamination Cleanup & Decontamination cluster_reporting Reporting Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Ventilate Increase ventilation (if safe to do so) Evacuate->Ventilate Assess Assess the spill size and nature Ventilate->Assess PPE Don appropriate PPE Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Cleanup Carefully sweep or scoop up solid material Contain->Cleanup Decontaminate Decontaminate the area with appropriate solvent and soap Cleanup->Decontaminate Dispose Place all waste in a labeled hazardous waste container Decontaminate->Dispose Report Report the incident to the lab supervisor Dispose->Report

Caption: Workflow for responding to a this compound spill.

References

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